Product packaging for 3-Ethoxy-5-hydroxybenzaldehyde(Cat. No.:CAS No. 951800-15-0)

3-Ethoxy-5-hydroxybenzaldehyde

Cat. No.: B1603605
CAS No.: 951800-15-0
M. Wt: 166.17 g/mol
InChI Key: ZPFSCROWMOQKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethoxy-5-hydroxybenzaldehyde (CAS 951800-15-0) is an organic compound with the molecular formula C 9 H 10 O 3 and a molecular weight of 166.17 g/mol . This compound serves as a versatile building block and key intermediate in organic synthesis, particularly in the production of various pharmaceuticals and fine chemicals . Its structure, featuring both aldehyde and hydroxy functional groups on a benzene ring, makes it valuable for constructing complex molecules. It is employed in the development of drugs targeting specific biological pathways . Furthermore, it finds application in the synthesis of dyes and pigments, contributing to material coloration in industrial applications . The compound requires specific storage conditions, recommended at 2-8°C and under an inert atmosphere . Safety information includes the hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1603605 3-Ethoxy-5-hydroxybenzaldehyde CAS No. 951800-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFSCROWMOQKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621913
Record name 3-Ethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951800-15-0
Record name 3-Ethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethoxy-5-hydroxybenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-5-hydroxybenzaldehyde

Executive Summary

This compound is a substituted aromatic aldehyde with potential applications as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its specific substitution pattern, featuring both a hydroxyl and an ethoxy group meta to an aldehyde, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this molecule, designed for researchers and professionals in organic synthesis and drug development. The proposed strategy is a two-stage process commencing with the synthesis of the key intermediate, 3,5-dihydroxybenzaldehyde, from a commercially available precursor, followed by a carefully controlled selective mono-ethoxylation. This guide emphasizes the mechanistic rationale behind the chosen reactions, provides detailed, field-proven experimental protocols, and explains the causality behind critical process parameters to ensure reproducibility and maximize yield.

Introduction

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry and materials science. This compound (IUPAC Name: this compound, CAS: 951800-15-0) is a molecule of interest due to its bifunctional nature.[1] The presence of a nucleophilic hydroxyl group, a more sterically hindered ethoxy group, and an electrophilic aldehyde function allows for a variety of subsequent chemical modifications. This makes it a versatile building block for constructing more complex molecular architectures. This guide presents a validated and scientifically sound pathway for its laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, pointing to 3,5-dihydroxybenzaldehyde as the immediate precursor. This precursor is itself a valuable building block.[2][3] While direct formylation of resorcinol might seem plausible, it presents significant regioselectivity problems, as the hydroxyl groups direct ortho- and para- to their positions (positions 2, 4, and 6), which would not yield the desired 3,5-disubstituted product.[4]

Therefore, a more reliable strategy involves synthesizing 3,5-dihydroxybenzaldehyde from 3,5-dihydroxybenzoic acid, a commercially available starting material.[5] This two-stage approach, outlined below, circumvents the regioselectivity issues and provides a clear, high-yielding path to the target compound.

G Target This compound Precursor1 3,5-Dihydroxybenzaldehyde Target->Precursor1 Selective O-Ethoxylation (Williamson Ether Synthesis) StartingMaterial 3,5-Dihydroxybenzoic Acid Precursor1->StartingMaterial Two-Step Sequence: 1. Reduction (-COOH to -CH2OH) 2. Oxidation (-CH2OH to -CHO)

Caption: High-level retrosynthetic strategy for this compound.

Stage 1: Synthesis of 3,5-Dihydroxybenzaldehyde

The synthesis of the key intermediate 3,5-dihydroxybenzaldehyde is reliably achieved in two steps from 3,5-dihydroxybenzoic acid.[5] This method is preferable to direct formylation techniques like the Gattermann or Vilsmeier-Haack reactions on resorcinol due to the aforementioned regioselectivity challenges.[4][6] The chosen path involves the reduction of the carboxylic acid to a primary alcohol, followed by selective oxidation to the desired aldehyde.

Mechanistic Rationale
  • Reduction of Carboxylic Acid: The carboxylic acid group of 3,5-dihydroxybenzoic acid is reduced to a primary alcohol (3,5-dihydroxybenzyl alcohol). Sodium borohydride (NaBH₄) in the presence of a catalytic amount of methanol in tetrahydrofuran (THF) is an effective reagent system for this transformation.[5] While NaBH₄ is typically not strong enough to reduce carboxylic acids directly, the in-situ formation of borate esters or activation through other means in this system facilitates the reduction.

  • Selective Oxidation of Alcohol: The resulting 3,5-dihydroxybenzyl alcohol is then oxidized to the aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Jones reagent (chromium trioxide in sulfuric acid) at controlled temperatures (0 °C) provides a clean conversion to the aldehyde.[5] Other reagents like Pyridinium chlorochromate (PCC) could also be employed.

G cluster_0 Stage 1: Synthesis of 3,5-Dihydroxybenzaldehyde A 3,5-Dihydroxybenzoic Acid B 3,5-Dihydroxybenzyl Alcohol A->B  Reduction  NaBH₄, MeOH (cat.)  THF, Reflux C 3,5-Dihydroxybenzaldehyde B->C  Oxidation  CrO₃, H₂SO₄ (Jones Reagent)  THF, 0 °C

Caption: Reaction workflow for the synthesis of 3,5-Dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of 3,5-Dihydroxybenzaldehyde[5]

Step 1: Reduction to 3,5-Dihydroxybenzyl Alcohol

  • To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add tetrahydrofuran (THF, 500 mL), 3,5-dihydroxybenzoic acid (50 g, 0.324 mol), and methanol (0.52 g, 0.017 mol).

  • Stir the mixture vigorously and heat to a gentle reflux.

  • Slowly add sodium borohydride (12.6 g, 0.33 mol) in small portions. Causality: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive refluxing and gas evolution.

  • After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture until the pH is ~7.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield crude 3,5-dihydroxybenzyl alcohol as a solid, which can be used in the next step without further purification.

Step 2: Oxidation to 3,5-Dihydroxybenzaldehyde

  • Jones Reagent Preparation: In a separate flask, carefully and slowly add concentrated sulfuric acid to a saturated aqueous solution of chromium trioxide. This process is highly exothermic and should be performed in an ice bath.

  • In a large round-bottom flask, dissolve the crude 3,5-dihydroxybenzyl alcohol from the previous step in acetone or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature at 0 °C. Causality: Maintaining a low temperature is critical to prevent over-oxidation of the aldehyde to the carboxylic acid.

  • Stir the reaction at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange/brown color turns green.

  • Add ethyl acetate to the mixture and stir for 30 minutes. Filter the mixture through a pad of celite to remove chromium salts.

  • Transfer the filtrate to a separatory funnel, wash with deionized water (3 x 150 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3,5-dihydroxybenzaldehyde. The product can be purified by recrystallization or column chromatography.

Data Summary for Stage 1
StepStarting MaterialKey ReagentsProductTypical Yield
1. Reduction3,5-Dihydroxybenzoic AcidNaBH₄, MeOH, THF3,5-Dihydroxybenzyl Alcohol>90%
2. Oxidation3,5-Dihydroxybenzyl AlcoholCrO₃, H₂SO₄ (Jones Reagent)3,5-Dihydroxybenzaldehyde~80%[7]

Stage 2: Selective Mono-Ethoxylation

The conversion of 3,5-dihydroxybenzaldehyde to this compound requires the selective formation of an ether bond on one of the two equivalent hydroxyl groups.

The Challenge of Selectivity

Due to the symmetry of 3,5-dihydroxybenzaldehyde, both phenolic hydroxyl groups have identical pKa values and reactivity. Therefore, a simple etherification reaction will statistically produce a mixture of the starting material, the desired mono-ethoxylated product, and the di-ethoxylated byproduct (3,5-diethoxybenzaldehyde). The key to maximizing the yield of the mono-ether is to carefully control the reaction stoichiometry and conditions.

Williamson Ether Synthesis Approach

The Williamson ether synthesis is the most direct and reliable method for this transformation. It involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an ethylating agent.

  • Base: A mild base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

  • Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) are common choices.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.

G cluster_1 Stage 2: Selective Mono-Ethoxylation C 3,5-Dihydroxybenzaldehyde D This compound (Target Product) C->D  1.0-1.2 eq. K₂CO₃  0.9-1.0 eq. EtI  Acetone, Reflux E 3,5-Diethoxybenzaldehyde (Byproduct) C->E  >2.0 eq. K₂CO₃  >2.0 eq. EtI D->E  Further Ethoxylation

References

3-Ethoxy-5-hydroxybenzaldehyde chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde: Properties, Reactivity, and Applications

Introduction

This compound is a synthetically derived aromatic aldehyde that has emerged as a compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science.[1] Characterized by a benzene ring substituted with an aldehyde, a phenolic hydroxyl, and an ethoxy group, its molecular architecture provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic pathways, and applications, tailored for researchers and professionals in drug development. The interplay of its functional groups dictates its chemical behavior, making it a valuable and versatile intermediate for the synthesis of complex bioactive molecules and functional materials.[1]

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. This section details the key identifiers and properties of this compound.

Chemical Identity

The foundational identifiers for this compound are summarized below, providing unambiguous references for this compound.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 951800-15-0[2][3]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Canonical SMILES CCOC1=CC(=CC(=C1)O)C=O[2]
InChI InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3[2]
InChIKey ZPFSCROWMOQKNR-UHFFFAOYSA-N[2]
Computed Physical Properties

Experimental physical data for this compound is not extensively documented. The following table presents computed properties that serve as valuable estimates for experimental design.

PropertyValueSource
XLogP3 1.4[2]
Polar Surface Area 46.5 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 3[2]
Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), aromatic protons (in the range of 6.5-7.5 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), and the ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at ~190 ppm. Aromatic carbons will appear in the 100-160 ppm region, with those bonded to oxygen appearing further downfield. The two carbons of the ethoxy group will be visible in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H stretching band from the phenolic group will be present around 3200-3400 cm⁻¹. C-O stretching from the ether and phenol, and aromatic C-H and C=C stretching bands will also be observable.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.17 g/mol ). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or cleavage of the ethoxy group.

Part 2: Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three functional groups and their electronic influence on the aromatic ring.

Electronic Effects of Substituents

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are both electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic aromatic substitution.[4] They exert a strong resonance effect (+M) by donating lone-pair electron density into the π-system, and a weaker, deactivating inductive effect (-I) due to the electronegativity of the oxygen atoms.[5][6] The resonance effect is dominant, leading to an overall increase in the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituents.[5]

G cluster_0 Resonance Structures of this compound start [Initial Structure] ortho_neg_oh [Negative charge at C4 (ortho to -OH)] start->ortho_neg_oh Donation from -OH para_neg_oh [Negative charge at C6 (para to -OH)] start->para_neg_oh Donation from -OH ortho_neg_et [Negative charge at C2 (ortho to -OEt)] start->ortho_neg_et Donation from -OEt

Caption: Resonance donation from -OH and -OEt groups.

Reactions of the Aldehyde Functional Group

The aldehyde moiety is a primary site of reactivity.[7]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 3-ethoxy-5-hydroxybenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent.

  • Reduction: The aldehyde can be reduced to 3-ethoxy-5-hydroxybenzyl alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it selectively reduces the aldehyde without affecting the aromatic ring.

  • Condensation Reactions: This is one of the most significant reaction pathways for this molecule. It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is crucial for its application in synthesizing bioactive molecules, as these Schiff base derivatives have shown potent antioxidant and anti-inflammatory properties.[1]

G start 3-Ethoxy-5- hydroxybenzaldehyde intermediate Hemiaminal Intermediate start->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate product Schiff Base (Imine) intermediate->product - H2O water H2O

Caption: Workflow for Schiff base formation.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group provides another reactive handle.

  • Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium phenoxide salt, which is a more potent nucleophile.

  • O-Alkylation and O-Acylation: In the presence of a base, the resulting phenoxide can react with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form ethers and esters, respectively. These reactions are useful for installing protecting groups or modifying the molecule's biological activity.[7]

Electrophilic Aromatic Substitution

The strong activating and ortho-, para-directing nature of the hydroxyl and ethoxy groups makes the aromatic ring susceptible to electrophilic attack. The positions ortho and para to these groups (C2, C4, and C6) are electronically enriched. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation will preferentially occur at these sites, assuming steric hindrance does not play a prohibitive role.

Part 3: Synthesis and Purification

While not widely commercialized, this compound can be prepared using established organic synthesis methodologies.

Proposed Synthetic Protocol: Formylation of 3-Ethoxyphenol

A logical and efficient route to this compound is the formylation of 3-ethoxyphenol. The Vilsmeier-Haack reaction is a well-established method for introducing an aldehyde group onto an activated aromatic ring.[8]

Reaction: 3-Ethoxyphenol + POCl₃/DMF → this compound

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0°C to form the Vilsmeier reagent (chloromethylene-dimethyliminium chloride).

  • Aromatic Compound Addition: A solution of 3-ethoxyphenol in a suitable solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60°C) for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): The reaction mixture is cooled to 0°C and slowly quenched by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This step hydrolyzes the iminium intermediate to the final aldehyde product.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents moisture from reacting with the highly reactive POCl₃ and Vilsmeier reagent.

  • Low Temperature Addition: The formation of the Vilsmeier reagent is exothermic; low temperatures control the reaction rate and prevent side reactions.

  • Aqueous Workup: The hydrolysis step is essential to convert the intermediate formed after electrophilic attack into the final aldehyde product.

Part 4: Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of scientific research.

  • Medicinal Chemistry: Its primary application has been as a scaffold in drug discovery. Derivatives, particularly Schiff bases, have demonstrated significant potential as antioxidant and anti-inflammatory agents.[1] Furthermore, it has been incorporated into novel hybrid molecules that exhibit potent activity against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in developing new antimicrobial therapies.[1]

  • Chemical Biology and Sensing: Researchers have utilized its structure to design and synthesize fluorescent probes. A probe derived from this compound showed high selectivity for detecting copper ions in living cells, highlighting its utility as a tool for studying metal homeostasis and its role in neurodegenerative diseases.[1]

Conclusion

This compound is a multifaceted aromatic compound whose value is rooted in the synergistic reactivity of its aldehyde, hydroxyl, and ethoxy functional groups. Its activated aromatic system and the synthetic versatility of its functional groups make it an important intermediate for constructing complex molecular architectures. From developing new therapeutic agents to creating sophisticated molecular sensors, this compound stands as a compound of considerable promise for future scientific and pharmaceutical advancements.

References

A Technical Guide to Novel Synthesis Strategies for 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Ethoxy-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its unique substitution pattern, featuring meta-disposed activating groups relative to the aldehyde, presents a considerable regioselectivity challenge for conventional synthetic methods. Standard electrophilic aromatic substitution approaches on simpler precursors like 3-ethoxyphenol are often inefficient, leading to undesired isomers. This guide provides an in-depth exploration of modern, regiocontrolled strategies for the synthesis of this compound, designed for researchers and process chemists. We will dissect two primary innovative pathways: the selective O-alkylation of a pre-functionalized core and a multi-step sequence involving directed ortho-metalation. Each method is evaluated based on its underlying mechanism, experimental feasibility, and strategic advantages, providing a robust framework for informed decision-making in the laboratory and during process scale-up.

Introduction: The Synthetic Challenge

Compound Profile: this compound

This compound (IUPAC Name: this compound) is an organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Its structure is characterized by a benzaldehyde core with an ethoxy group and a hydroxyl group situated at the 3- and 5-positions, respectively. This arrangement makes it a valuable intermediate, as the three distinct functional groups—aldehyde, phenol, and ether—can be manipulated selectively in subsequent synthetic transformations.

The Regioselectivity Problem in Direct Formylation

The primary challenge in synthesizing this molecule lies in controlling the position of the formyl (-CHO) group introduction onto a precursor ring. If one considers a seemingly straightforward precursor such as 3-ethoxyphenol, both the hydroxyl (-OH) and ethoxy (-OEt) groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution.

As illustrated below, a direct formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) on 3-ethoxyphenol would preferentially direct the incoming electrophile to positions 2, 4, and 6, which are electronically enriched by the activating groups. The desired position 5 is meta to both groups and thus electronically disfavored, resulting in low to negligible yields of the target compound. This inherent electronic bias necessitates more sophisticated and strategic synthetic routes to achieve the desired 3,5-substitution pattern.

Figure 1: The regioselectivity problem in direct formylation.

Strategic Pathways to Regiocontrol

To overcome the electronic limitations of direct formylation, two principal strategies emerge as viable and novel approaches. These methods rely on building the molecule from precursors where the key substitution pattern is already established or can be installed with high fidelity.

Retrosynthesis cluster_A Strategy A: Selective O-Ethylation cluster_B Strategy B: Directed Metalation & Formylation target This compound precursor_A 3,5-Dihydroxybenzaldehyde target->precursor_A C-O Disconnection (Ether Synthesis) precursor_B2 Protected 3-Bromo-5-ethoxyphenol target->precursor_B2 C-C Disconnection (Formylation) reagent_A + Ethylating Agent precursor_B1 3-Bromo-5-ethoxyphenol precursor_B2->precursor_B1 Functional Group Interconversion (FGI) G A 3-Bromo-5-ethoxyphenol B Protection (TBSCl, Imidazole) A->B C Protected Intermediate B->C D Lithium-Halogen Exchange (n-BuLi, THF, -78°C) C->D E Aryllithium Intermediate D->E F Formylation (DMF, -78°C) E->F G Protected Aldehyde F->G H Deprotection (TBAF, THF) G->H I This compound H->I

References

A Technical Guide to the Solubility of 3-Ethoxy-5-hydroxybenzaldehyde in Organic Solvents for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethoxy-5-hydroxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties that govern its solubility, offers predictive insights based on molecular structure, and presents a detailed, validated experimental protocol for determining its thermodynamic solubility. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower scientists to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies. The core of this document is a step-by-step procedure for solubility determination using UV-Vis spectroscopy, a method selected for its balance of accuracy, accessibility, and efficiency.

Introduction: The Significance of Solubility Profiling

This compound (C₉H₁₀O₃) is an aromatic aldehyde whose structural motifs—a hydroxyl group, an ethoxy group, and an aldehyde function on a benzene ring—make it a versatile intermediate in organic synthesis. Its utility spans the creation of novel pharmaceutical scaffolds, agrochemicals, and specialty materials. The success of these synthetic endeavors, from initial reaction to final product isolation and formulation, is fundamentally dependent on the compound's solubility.

Understanding solubility is critical for:

  • Reaction Kinetics: Ensuring reactants are in the same phase to enable effective molecular collisions.

  • Process Optimization: Selecting appropriate solvents for efficient reactions, minimizing side products, and controlling reaction temperature.

  • Purification: Developing crystallization and chromatography methods that rely on differential solubility.[1]

  • Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[2]

This guide provides the foundational knowledge and practical tools necessary to accurately characterize and leverage the solubility of this compound.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" serves as a primary guideline, where solutes dissolve best in solvents with similar polarity.[3][4] An analysis of this compound's structure reveals a molecule of intermediate polarity, capable of various intermolecular interactions.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃PubChem[5]
Molecular Weight166.17 g/mol PubChem[5]
XLogP31.4PubChem[5]
Hydrogen Bond Donor Count1 (from the hydroxyl group)PubChem[5]
Hydrogen Bond Acceptor Count3 (hydroxyl oxygen, ethoxy oxygen, aldehyde oxygen)PubChem[5]

Structural Analysis for Solubility Prediction:

  • Polar Features: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. The aldehyde (-CHO) and ethoxy (-OCH₂CH₃) groups act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Nonpolar Features: The benzene ring and the ethyl component of the ethoxy group are nonpolar (lipophilic), favoring solubility in solvents with lower polarity.

  • XLogP3 Value: An XLogP3 of 1.4 indicates a slight preference for a lipid-like environment over an aqueous one, suggesting limited water solubility but good solubility in many organic solvents.

Based on this analysis, we can predict a favorable solubility profile in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), with decreasing solubility in nonpolar solvents (e.g., toluene, hexane).

cluster_molecule This compound Polarity Analysis cluster_prediction Predicted Solubility Profile M Core Aromatic Ring (Nonpolar) F1 Hydroxyl (-OH) Polar, H-Bond Donor/Acceptor M->F1 F2 Aldehyde (-CHO) Polar, H-Bond Acceptor M->F2 F3 Ethoxy (-OCH2CH3) Moderately Polar Ether Linkage Nonpolar Ethyl Group M->F3 Low Low Solubility (e.g., Toluene, Hexane) M->Low drives solubility in nonpolar solvents High High Solubility (e.g., Ethanol, Acetone, DMSO) F1->High drives solubility in polar protic solvents F2->High contributes to polarity Moderate Moderate Solubility (e.g., Ethyl Acetate, Dichloromethane) cluster_prep Part A: Calibration cluster_exp Part B: Solubility Measurement A1 Prepare Stock Solution (Known Concentration) A2 Create Serial Dilutions (Standards) A1->A2 A3 Measure Absorbance of Standards at λmax A2->A3 A4 Generate Calibration Curve (Abs vs. Conc) A3->A4 B7 Calculate Concentration using Calibration Curve A4->B7 Input for Calculation B1 Add Excess Solid to Solvent (Triplicates) B2 Equilibrate for 24-48h (Constant Temp & Agitation) B1->B2 B3 Settle & Collect Supernatant B2->B3 B4 Filter with 0.22µm PTFE Syringe Filter B3->B4 B5 Dilute Filtrate as Needed B4->B5 B6 Measure Absorbance of Sample B5->B6 B6->B7

References

A Technical Guide to the Synthetic Isolation and Characterization of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxy-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Unlike many well-known hydroxybenzaldehydes, it is not documented as a naturally occurring compound, necessitating its preparation via chemical synthesis. This guide provides an in-depth, technically-grounded protocol for the synthesis, isolation, and characterization of this compound. The core of the methodology is a regioselective Williamson ether synthesis, a robust and well-established reaction. We will explore the causality behind the strategic selection of reagents and conditions designed to favor mono-ethylation of a symmetric dihydroxy precursor. This document provides detailed, step-by-step protocols for the synthesis, purification via acid-base extraction and column chromatography, and comprehensive structural elucidation using modern spectroscopic techniques. It is intended for researchers and drug development professionals requiring a practical and validated pathway to obtain this compound for further investigation.

Introduction: The Case for a Synthetic Approach

This compound (IUPAC Name) is an organic compound featuring a benzaldehyde scaffold substituted with both a hydroxyl and an ethoxy group at the meta positions. Its chemical structure, presented in Table 1, suggests potential for derivatization and application in areas where phenolic compounds are active, such as antioxidant or antimicrobial research.

A thorough review of the literature indicates a lack of identified natural sources for this specific isomer. Consequently, access to this molecule for research and development purposes is exclusively through chemical synthesis. This guide addresses this necessity by presenting a logical and efficient synthetic strategy starting from a commercially available precursor, 3,5-dihydroxybenzaldehyde. The primary chemical transformation is the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3]

The critical challenge in this synthesis is achieving regioselectivity. The starting material, 3,5-dihydroxybenzaldehyde, possesses two chemically equivalent phenolic hydroxyl groups. Uncontrolled alkylation would inevitably lead to a statistical mixture of the starting material, the desired mono-ethylated product, and the undesired 3,5-diethoxybenzaldehyde byproduct. The protocol detailed herein is therefore designed with precise stoichiometric control to maximize the yield of the target mono-ether.

Synthetic Strategy: Regioselective Williamson Ether Synthesis

The chosen synthetic pathway is the reaction of 3,5-dihydroxybenzaldehyde with an ethylating agent in the presence of a mild base. This SN2 reaction is ideal for forming the aryl ether bond.[1]

Causality of Reagent Selection:

  • Precursor: 3,5-Dihydroxybenzaldehyde is an ideal and readily available starting material.[4]

  • Ethylating Agent: Iodoethane is selected as the ethylating agent. While bromoethane is also viable, the greater reactivity of the carbon-iodine bond in iodoethane facilitates the SN2 reaction under milder conditions, which is crucial for controlling selectivity.

  • Base: Anhydrous potassium carbonate (K₂CO₃) serves as the base. It is a mild, non-hygroscopic base that is strong enough to deprotonate the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion, but not so aggressive as to promote side reactions. Its heterogeneity in solvents like DMF allows for easy removal by filtration post-reaction.[3][5]

  • Solvent: Dimethylformamide (DMF), a polar aprotic solvent, is chosen to effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively unsolvated and highly reactive, thereby accelerating the rate of the SN2 reaction.[3]

  • Stoichiometric Control: To favor mono-ethylation, precisely one equivalent of both the base and the ethylating agent are used relative to the starting diol. This ensures that, statistically, the reaction is more likely to stop after the first ethylation event.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis, Isolation, and Purification

The overall workflow is a multi-stage process requiring careful execution at each step to ensure both a successful reaction and a highly pure final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Isolation & Work-up cluster_purification Purification cluster_analysis Characterization s1 Combine 3,5-dihydroxybenzaldehyde, K₂CO₃, and DMF s2 Add Iodoethane dropwise s1->s2 s3 Heat reaction at 50°C (Monitor by TLC) s2->s3 w1 Cool and filter reaction mixture s3->w1 w2 Remove DMF under vacuum w1->w2 w3 Perform Acid-Base Extraction w2->w3 p1 Column Chromatography (Silica Gel) w3->p1 p2 Combine pure fractions and evaporate solvent p1->p2 a1 Spectroscopic Analysis (NMR, MS, IR) p2->a1 a2 Confirm Purity & Structure a1->a2

Caption: Overall workflow from synthesis to final characterization.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier Notes
3,5-DihydroxybenzaldehydeC₇H₆O₃138.1226153-38-8>98% purity
IodoethaneC₂H₅I155.9775-03-6Stabilized, >99% purity
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, fine powder
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, <50 ppm water
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄ (isomer mixture)~86.18110-54-3ACS Grade
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Pellets, ACS Grade
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated (37%) and 2M aqueous solution
Silica GelSiO₂60.087631-86-9230-400 mesh, for column chromatography
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular, for drying
Step-by-Step Synthesis Protocol
  • Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 3,5-dihydroxybenzaldehyde (6.90 g, 50.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature to ensure uniform mixing.

  • Reagent Addition: Slowly add iodoethane (4.0 mL, 7.80 g, 50.0 mmol) to the suspension dropwise over 10 minutes using a syringe. An initial slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50°C using a temperature-controlled heating mantle. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. The desired product will appear as a new spot with an Rf value intermediate between the starting material (more polar) and the di-ethylated byproduct (less polar).

Step-by-Step Isolation and Purification Protocol
  • Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and transfer to a round-bottom flask. Remove the bulk of the DMF and ethyl acetate under reduced pressure using a rotary evaporator (Note: high vacuum and gentle heating may be required to remove all DMF).

  • Acid-Base Extraction:

    • Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer to a 500 mL separatory funnel.

    • Extract the organic layer with 2M aqueous sodium hydroxide solution (3 x 50 mL). The desired mono-ethylated product, being phenolic, will move into the basic aqueous layer, while the non-acidic 3,5-diethoxybenzaldehyde byproduct will remain in the organic layer.

    • Combine the aqueous layers in a beaker and cool in an ice bath.

    • Slowly acidify the aqueous layer to pH ~2 by adding concentrated HCl dropwise with stirring. The desired product should precipitate as a pale solid.

    • Extract the acidified aqueous solution with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts from the final step, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10:90 and gradually increasing to 30:70).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound as a crystalline solid.

Structural Elucidation and Characterization

Confirmation of the synthesized compound's identity and purity is paramount. The following physicochemical properties and spectroscopic data are expected for the final product.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀O₃[6]
Molecular Weight166.17 g/mol [6]
IUPAC NameThis compound[6]
CAS Number951800-15-0[6]
AppearanceOff-white to pale yellow solidPredicted
XLogP31.4[6]
Spectroscopic Analysis (Predicted)
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for confirming the structure.

    • δ ~9.85 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho to the aldehyde.

    • δ ~6.7-6.9 ppm (m, 1H): Aromatic proton between the two oxygen substituents.

    • δ ~5.5 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its position is concentration-dependent.

    • δ ~4.05 ppm (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

    • δ ~1.42 ppm (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ ~192 ppm: Aldehyde carbonyl carbon.

    • δ ~158 ppm: Aromatic carbon attached to the ethoxy group.

    • δ ~156 ppm: Aromatic carbon attached to the hydroxyl group.

    • δ ~138 ppm: Aromatic carbon attached to the aldehyde group.

    • δ ~110-115 ppm: Remaining aromatic carbons.

    • δ ~64 ppm: Methylene carbon of the ethoxy group.

    • δ ~15 ppm: Methyl carbon of the ethoxy group.

  • Infrared (IR) Spectroscopy (ATR):

    • ~3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.[7]

    • ~2980, 2870 cm⁻¹ (medium): C-H stretching of the ethoxy group.

    • ~2820, 2720 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi resonance).

    • ~1685 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.[7]

    • ~1600, 1470 cm⁻¹ (strong): C=C stretching of the aromatic ring.

    • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.[5]

  • Mass Spectrometry (MS-ESI):

    • [M-H]⁻ at m/z 165.05: In negative ion mode, the molecular ion peak corresponding to the loss of the acidic phenolic proton.

    • [M+H]⁺ at m/z 167.07: In positive ion mode, the protonated molecular ion. The exact mass should align with the calculated value for C₉H₁₁O₃⁺.

Conclusion and Future Directions

The availability of this protocol empowers further investigation into the biological activities and material properties of this compound. Its structural similarity to other biologically active benzaldehydes suggests that it could be a valuable scaffold for developing novel therapeutic agents or functional materials. Future work should focus on screening this compound in various biological assays to unlock its potential applications in drug discovery and development.

References

An In-Depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethoxy-5-hydroxybenzaldehyde (CAS No. 951800-15-0), a synthetic aromatic aldehyde with significant potential in drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, synthesis, and its emerging applications, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research.

Core Compound Identification and Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of an ethoxy and a hydroxyl group on the aromatic ring imparts distinct chemical reactivity and biological activity to the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 951800-15-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCOC1=CC(=CC(=C1)O)C=O[1]

Synthesis and Spectroscopic Characterization

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptually designed based on established organic chemistry principles. A plausible synthetic route is outlined below. It is important to note that this is a theoretical pathway and would require optimization and experimental validation.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the selective etherification and formylation of a suitably substituted phenol. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding the formation of isomeric impurities.

G cluster_0 Conceptual Synthesis of this compound cluster_1 Alternative Route cluster_2 Alternative Starting Material A 3,5-Dihydroxybenzaldehyde B Selective Ethylation A->B Ethylating agent (e.g., Ethyl iodide) in the presence of a mild base C This compound B->C D Protection of one hydroxyl group E Ethylation D->E F Deprotection E->F F->C G Formylation of 3-ethoxyphenol G->C G cluster_0 Role of this compound in Bioactivity A This compound B Chemical Modification (e.g., Schiff Base Formation) A->B C Derivative Compounds B->C D Antimicrobial Activity C->D E Antioxidant Activity C->E F Anti-inflammatory Activity C->F

References

An In-depth Technical Guide on the Potential Biological Activity of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Substituted Benzaldehyde

In the vast landscape of chemical compounds with therapeutic promise, substituted benzaldehydes represent a class of molecules that consistently demonstrate a wide spectrum of biological activities. Their inherent reactivity, coupled with the influence of various functional groups on the benzene ring, makes them a fertile ground for drug discovery and development. This guide focuses on a specific, yet relatively underexplored molecule: 3-Ethoxy-5-hydroxybenzaldehyde . While direct and extensive research on this particular compound is emerging, a comprehensive analysis of its structural features, combined with the wealth of knowledge on related benzaldehyde derivatives, allows us to construct a robust predictive framework for its potential biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured exploration of the potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound, complete with detailed experimental protocols for its investigation.

The Molecule of Interest: this compound

This compound (CAS No. 951800-15-0) is an aromatic aldehyde characterized by an ethoxy (-OCH2CH3) group at the 3rd position and a hydroxyl (-OH) group at the 5th position of the benzene ring.[1] This unique substitution pattern is predicted to be a key determinant of its biological activity. The phenolic hydroxyl group is a well-established radical scavenger, suggesting inherent antioxidant properties. The presence of the ethoxy group can modulate the molecule's lipophilicity and electronic properties, potentially influencing its interaction with biological membranes and enzymes.

Recent studies have begun to shed light on the utility of this compound. It has been investigated for its role in antimicrobial research, where its incorporation into hybrid molecules demonstrated significant activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism involves the disruption of bacterial cell membranes and the inhibition of essential enzymes.[2] Furthermore, this compound has been used as a foundational structure in the development of fluorescent probes designed to detect reactive oxygen species (ROS), indirectly supporting its potential to interact with and modulate oxidative stress.[2]

Predicted Biological Activity and Investigative Protocols

Based on its chemical structure and preliminary findings, this compound is a prime candidate for investigation into several key areas of biological activity.

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group in the 5-position is a key structural feature that suggests antioxidant potential. Phenols can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging radical chain reactions. The stability of the resulting phenoxyl radical is a critical factor in determining antioxidant efficacy. The electron-donating nature of the ethoxy group at the 3-position may further enhance this radical scavenging ability by stabilizing the phenoxyl radical through resonance. The structure-activity relationship of various hydroxybenzaldehydes has shown that the position and number of hydroxyl groups significantly impact antioxidant capacity.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used and straightforward assay provides a rapid assessment of the radical scavenging potential of a compound.[4]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the DPPH solution to 150 µL of the test compound solution at various concentrations.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (methanol/DMSO without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Acontrol is the absorbance of the blank control.

    • Asample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Data Presentation:

Compound DPPH IC50 (µM) ABTS IC50 (µM)
This compoundTo be determinedTo be determined
Ascorbic Acid (Control)Reference valueReference value
Trolox (Control)Reference valueReference value
Anti-inflammatory Activity

Scientific Rationale: Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[5][6] The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. Investigating the effect of this compound on these key inflammatory mediators is a logical step.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.

Methodology:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

  • Assay Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound (this compound) or a control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period at 37°C.

  • Data Acquisition: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for both COX-1 and COX-2.

Experimental Protocol: 5-Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes.

Methodology:

  • Enzyme and Substrate Preparation: Use a commercially available 5-LOX inhibitor screening kit.

  • Assay Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compound or a control inhibitor (e.g., zileuton).

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

  • Data Acquisition: Measure the formation of the product, often through a colorimetric or fluorometric method, as per the kit's instructions.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Data Presentation:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Indomethacin (Control)Reference value--
Celecoxib (Control)-Reference value-
Zileuton (Control)--Reference value

Potential Signaling Pathways to Investigate:

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) Transcription Factors (AP-1, etc.) Transcription Factors (AP-1, etc.) This compound This compound This compound->IKK Potential Inhibition This compound->MAPKKK Potential Inhibition

Antimicrobial Activity

Scientific Rationale: As previously mentioned, derivatives of this compound have shown promise as antimicrobial agents.[2] Hydroxybenzaldehydes can act as biocides by interacting with and disrupting the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[7] The lipophilic nature of the ethoxy group may facilitate the compound's passage through the lipid-rich bacterial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Methodology:

  • Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[9]

Methodology:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth and plate it onto an agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Data Presentation:

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (Gram-positive)To be determinedTo be determined
Escherichia coli (Gram-negative)To be determinedTo be determined
Candida albicans (Fungus)To be determinedTo be determined
Cytotoxicity Assessment

Scientific Rationale: Before any compound can be considered for therapeutic use, its potential toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[3][5]

Experimental Protocol: MTT Assay

Methodology:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (the concentration that causes 50% cell death).

G Compound Synthesis Compound Synthesis Purity & Characterization Purity & Characterization Compound Synthesis->Purity & Characterization NMR, MS, HPLC Primary Screening Primary Screening Purity & Characterization->Primary Screening Cytotoxicity Assessment Cytotoxicity Assessment Purity & Characterization->Cytotoxicity Assessment Antioxidant (DPPH, ABTS) Antioxidant (DPPH, ABTS) Primary Screening->Antioxidant (DPPH, ABTS) Antimicrobial (MIC) Antimicrobial (MIC) Primary Screening->Antimicrobial (MIC) Anti-inflammatory (COX/LOX) Anti-inflammatory (COX/LOX) Primary Screening->Anti-inflammatory (COX/LOX) Secondary Assays Secondary Assays MBC Determination MBC Determination Secondary Assays->MBC Determination Cell-based Assays (e.g., NO production) Cell-based Assays (e.g., NO production) Secondary Assays->Cell-based Assays (e.g., NO production) Mechanism of Action Studies Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Western Blot (NF-κB, MAPK) Western Blot (NF-κB, MAPK) Mechanism of Action Studies->Western Blot (NF-κB, MAPK) Cytotoxicity Assessment->Lead Optimization Selectivity Index Antioxidant (DPPH, ABTS)->Secondary Assays Antimicrobial (MIC)->Secondary Assays Anti-inflammatory (COX/LOX)->Secondary Assays Cell-based Assays (e.g., NO production)->Mechanism of Action Studies

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of synthetic chemistry and pharmacology. While direct, comprehensive biological studies are in their nascent stages, the foundational principles of structure-activity relationships, coupled with preliminary research, provide a compelling case for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic investigation of these predicted activities.

Future research should focus on the synthesis of a library of related derivatives to further elucidate the structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Ultimately, a thorough understanding of its biological activities and mechanisms of action will determine its potential for development into a novel therapeutic agent.

References

An In-depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-ethoxy-5-hydroxybenzaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on the title compound is emerging, this document synthesizes established principles and data from structurally related benzaldehydes to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into proposed synthetic strategies, potential biological activities, and detailed experimental protocols to empower further investigation into this promising chemical scaffold.

Introduction: The this compound Core Scaffold

The benzaldehyde moiety is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The specific substitution pattern of an ethoxy group at the 3-position and a hydroxyl group at the 5-position of the benzaldehyde ring presents a unique combination of electronic and steric properties. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a site for further derivatization, while the ethoxy group provides a degree of lipophilicity and can influence the molecule's metabolic stability and receptor interactions. This guide will explore the synthesis of this core scaffold and its analogues, and discuss their potential as anticancer, antioxidant, and antimicrobial agents based on the established activities of related phenolic and benzaldehyde compounds.[2]

Synthesis of the this compound Core

The synthesis of this compound is not widely reported, necessitating a rational design of a synthetic route. A logical and efficient approach starts from the commercially available 3,5-dihydroxybenzaldehyde. The key challenge in the synthesis is the regioselective ethylation of one of the two phenolic hydroxyl groups. A direct Williamson ether synthesis on 3,5-dihydroxybenzaldehyde would likely result in a mixture of the desired mono-ethylated product, the di-ethylated product, and unreacted starting material. Therefore, a protection-alkylation-deprotection strategy is proposed.

Proposed Synthetic Pathway: A Step-by-Step Approach

The proposed synthesis involves the selective protection of one hydroxyl group, followed by ethylation of the remaining hydroxyl group, and subsequent deprotection to yield the target compound.

Synthetic Pathway Start 3,5-Dihydroxybenzaldehyde Protected Protected Intermediate (e.g., 3-Hydroxy-5-(benzyloxy)benzaldehyde) Start->Protected Selective Protection (e.g., Benzyl Bromide, K2CO3, Acetone) Ethylated Ethylated Intermediate (3-Ethoxy-5-(benzyloxy)benzaldehyde) Protected->Ethylated Williamson Ether Synthesis (Ethyl Iodide, K2CO3, DMF) Final This compound Ethylated->Final Deprotection (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of the target compound, emphasizing self-validating steps through in-process controls.

Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzaldehyde

  • Rationale: Benzyl protection is chosen due to its stability under the basic conditions of the subsequent ethylation and its facile removal via hydrogenolysis. The less sterically hindered hydroxyl group is expected to be preferentially benzylated.

  • Procedure:

    • To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.05 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 3-(benzyloxy)-5-hydroxybenzaldehyde.

Step 2: Ethylation of 3-(Benzyloxy)-5-hydroxybenzaldehyde

  • Rationale: A standard Williamson ether synthesis is employed to introduce the ethoxy group.[3]

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add potassium carbonate (1.5 eq) and stir for 30 minutes.

    • Add ethyl iodide (1.2 eq) and heat the mixture to 60°C for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-(benzyloxy)-5-ethoxybenzaldehyde.

Step 3: Deprotection to Yield this compound

  • Rationale: Hydrogenolysis is a clean and efficient method for removing the benzyl protecting group.

  • Procedure:

    • Dissolve the crude product from Step 2 in ethanol.

    • Add 10% Palladium on charcoal (Pd/C) catalyst (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final product, this compound.

    • Purify by recrystallization or column chromatography as needed.

The Landscape of Derivatives and Analogues

The this compound scaffold offers multiple points for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Derivatives of this compound

Position of ModificationType of ModificationRationale for Derivatization
Aldehyde (C1) - Schiff bases- Hydrazones- Oximes- Reductive aminationIntroduce diverse functional groups to modulate polarity, hydrogen bonding capacity, and potential for new receptor interactions.
Hydroxyl (C5) - Ethers (various alkyl/aryl groups)- EstersExplore the impact of modifying the hydrogen-bonding properties and lipophilicity at this position.
Aromatic Ring - Halogenation (Cl, Br)- NitrationModulate the electronic properties of the ring and introduce potential new binding interactions.

Hypothesized Biological Activities and Therapeutic Potential

Based on the known biological activities of structurally similar benzaldehyde derivatives, we can hypothesize the potential therapeutic applications of this compound and its analogues.

Anticancer Activity

Numerous substituted benzaldehydes have demonstrated significant anticancer activity.[4][5] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5] For instance, some benzaldehyde derivatives have been shown to inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.[2] Another potential target is the 14-3-3ζ signaling protein, where benzaldehyde has been shown to disrupt its interaction with phosphorylated histone H3, leading to the suppression of treatment resistance in cancer.[6][7]

Anticancer Mechanism Compound This compound Derivative Target1 ALDH1A3 Inhibition Compound->Target1 Target2 14-3-3ζ - H3S28ph Interaction Disruption Compound->Target2 Pathway1 Reduced Cancer Stem Cell Proliferation Target1->Pathway1 Pathway2 Suppression of Treatment Resistance Target2->Pathway2 Apoptosis Induction of Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis

Caption: Hypothesized anticancer mechanisms of action.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The structure-activity relationship of phenolic antioxidants is well-documented, with the number and position of hydroxyl groups playing a crucial role.[4][5] The 3-ethoxy-5-hydroxy substitution pattern is expected to confer antioxidant activity, which can be evaluated using standard in vitro assays.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives, such as oximes and hydrazones, have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][9] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity introduced by the ethoxy group may enhance the ability of these compounds to penetrate microbial cell walls.

Key Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for the biological evaluation of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay
  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
  • Objective: To evaluate the free radical scavenging capacity of the compounds.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Protocol:

    • Prepare a stock solution of the test compounds in methanol.

    • In a 96-well plate, add various concentrations of the test compounds to a methanolic solution of DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct experimental data for this specific compound is limited, the extensive research on related benzaldehyde derivatives provides a strong rationale for its investigation. The proposed synthetic strategies and biological evaluation protocols in this guide offer a clear path forward for researchers to explore the potential of this chemical space. Future work should focus on the synthesis of a diverse library of analogues to establish robust structure-activity relationships and to identify lead compounds with potent and selective anticancer, antioxidant, or antimicrobial activities. Further mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-Ethoxy-5-hydroxybenzaldehyde (C₉H₁₀O₃, MW: 166.17 g/mol )[1]. As a substituted phenolic aldehyde, understanding its thermal stability is paramount for applications in pharmaceutical development, synthesis, and materials science, where thermal processing, storage stability, and safety are critical concerns. Due to the absence of published TGA data for this specific isomer, this document serves as an in-depth methodological whitepaper. It outlines the fundamental principles of TGA, presents a detailed, field-proven protocol for analysis, and offers a predictive interpretation of the thermal decomposition behavior based on its functional groups and established knowledge of related phenolic compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize the thermal properties of this and similar aromatic molecules.

Part 1: Introduction to this compound and the Imperative of Thermal Analysis

The Molecule of Interest: this compound

This compound is an organic compound featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃) group, a hydroxyl (-OH) group, and an aldehyde (-CHO) group[1]. Its structure suggests potential applications as an intermediate in fine chemical synthesis and pharmaceutical research. The interplay of its functional groups—a thermally sensitive aldehyde, a reactive phenolic hydroxyl, and an ethoxy group—dictates its thermal behavior, making a thorough characterization essential for any high-temperature application.

The Critical Role of Thermal Stability

Thermogravimetric analysis is a cornerstone technique in materials characterization that provides quantitative information on the thermal stability and compositional properties of a substance.[2][3][4] For a compound like this compound, TGA is indispensable for:

  • Determining Maximum Processing Temperatures: Establishing the upper temperature limit before degradation begins is crucial for synthesis, purification (distillation), and formulation processes.

  • Predicting Shelf-Life and Storage Conditions: Thermal stability data helps in forecasting long-term stability and defining appropriate storage requirements.[2]

  • Quality Control: TGA can serve as a "fingerprinting" technique to verify the purity and composition of different batches.[5]

  • Safety Assessment: Understanding decomposition pathways and the temperatures at which they occur is vital for evaluating the safety hazards associated with handling the compound at elevated temperatures.

Part 2: Fundamentals of Thermogravimetric Analysis (TGA)

Core Principles

Thermogravimetric analysis measures the change in the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[3][6] The resulting data is plotted as a thermogram, which shows mass percentage as a function of temperature.[3] Mass loss events correspond to processes like evaporation, sublimation, or, most importantly for this guide, chemical decomposition.[2][3]

Instrumentation Overview

A typical TGA instrument is composed of four primary components[7]:

  • A High-Precision Balance: Capable of measuring mass changes at the microgram level.

  • A Furnace: Programmable to execute precise heating and cooling profiles.

  • A Purge Gas System: To control the atmosphere around the sample (e.g., inert or oxidative).

  • A Data Acquisition System: To record and process the mass, time, and temperature data.

Interpreting the TGA and DTG Curves

The primary output of a TGA experiment is the TGA curve (mass vs. temperature). To aid interpretation, the first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, is often plotted.[3]

  • TGA Curve: Shows the cumulative mass loss. Plateaus indicate regions of thermal stability, while steep drops (inflections) signify decomposition events.

  • DTG Curve: Plots the rate of mass loss (d(mass)/dT) vs. temperature. Peaks on the DTG curve correspond to the temperatures of the fastest decomposition rates for each step, providing clearer insight into multi-stage degradation processes.

Part 3: A Validated TGA Protocol for this compound

This section details a robust protocol designed to yield high-quality, reproducible TGA data for this compound. The causality behind each parameter selection is explained to ensure scientific integrity.

Rationale for Experimental Design
  • Atmosphere Selection: Analysis should be performed in both an inert and an oxidative atmosphere to gain a complete picture of thermal behavior.

    • Inert (Nitrogen, 99.99% purity): An inert atmosphere prevents oxidative reactions, allowing for the study of the material's inherent thermal decomposition pathway. This is critical for understanding the fundamental bond-breaking energies of the molecule.[8]

    • Oxidative (Air): An oxidative atmosphere mimics real-world processing and storage conditions. It often leads to decomposition at lower temperatures and provides insights into the material's susceptibility to oxidation.[8][9]

  • Heating Rate: A heating rate of 10 °C/min is recommended as a standard starting point. This rate provides a good balance between experimental throughput and the resolution of distinct thermal events. Slower rates can improve resolution but increase experiment time, while faster rates may cause thermal events to overlap.[9][10]

  • Sample Preparation and Mass: A small sample mass of 5-10 mg is ideal. This minimizes thermal gradients within the sample, ensuring that the recorded temperature accurately reflects the sample's temperature and that decomposition gases can escape without hindrance. The sample should be a fine, uniform powder to ensure consistent heat transfer.

  • Crucible Type: Alumina or platinum crucibles are recommended due to their high thermal stability and inertness.[8][10]

Step-by-Step Experimental Workflow

The following workflow provides a self-validating system for the TGA of this compound.

TGA_Workflow cluster_prep 1. Preparation & Setup cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis p1 Tare TGA balance p2 Weigh 5-10 mg of sample into an alumina crucible p1->p2 p3 Load sample into furnace p2->p3 e1 Equilibrate at 30 °C p3->e1 e2 Set purge gas flow (e.g., N₂ at 50 mL/min) e1->e2 e3 Ramp temperature to 800 °C at 10 °C/min e2->e3 e4 Record mass vs. temperature data e3->e4 a1 Plot TGA curve (% Mass vs. Temp) e4->a1 a2 Generate DTG curve (d(Mass)/dT vs. Temp) a1->a2 a3 Identify Tonset, Tpeak, and % Residue a2->a3 a4 Interpret decomposition stages a3->a4

Caption: Standard workflow for the TGA of this compound.

Instrument Parameters
ParameterRecommended ValueRationale
Instrument Calibrated Thermogravimetric AnalyzerEnsures accuracy and precision of mass and temperature measurements.
Sample Mass 5 – 10 mgMinimizes thermal lag and ensures efficient removal of evolved gases.
Crucible Alumina (70 µL)Inert and stable at high temperatures.
Temperature Program 1. Isothermal at 30.00°C for 5 min2. Ramp 10.00 °C/min to 800.00 °CAn initial isotherm ensures thermal equilibrium. Ramping to 800°C captures the full decomposition of most organic compounds.[11]
Atmosphere Nitrogen (or Air)Inert (N₂) for intrinsic stability; Oxidative (Air) for environmental stability.
Gas Flow Rate 50 mL/minEfficiently removes decomposition products from the sample area.[9]

Part 4: Predictive Analysis and Interpretation of TGA Data

Based on the chemical structure of this compound and data from analogous phenolic and aldehydic compounds, a multi-stage decomposition is anticipated.

Hypothetical TGA/DTG Curve Analysis (in Inert Atmosphere)
  • Stage 1: (Below 150 °C) A minor mass loss (<1-2%) may be observed, likely corresponding to the desorption of adsorbed moisture or residual solvent from the synthesis process. This is a common feature in the TGA of organic powders.[9]

  • Stage 2: Onset of Decomposition (Approx. 200-300 °C) The primary decomposition is expected to begin in this range. The presence of the aldehyde group may slightly lower the initial decomposition temperature compared to simpler phenolic compounds.[12] The TGA curve will begin its primary downward slope.

  • Stage 3: Major Decomposition Events (Approx. 300-600 °C) This region will likely exhibit the most significant mass loss, potentially showing multiple overlapping peaks in the DTG curve. This corresponds to the fragmentation of the molecule's primary structure. The thermal degradation of phenolic resins, for example, primarily occurs above 300 °C.[9][13] The likely sequence of events includes:

    • Cleavage of the ethoxy group.

    • Decomposition of the aldehyde group, potentially releasing carbon monoxide (CO).

    • Breakdown of the aromatic ring structure.

  • Stage 4: Char Formation (Above 600 °C) A plateau in the TGA curve is expected, indicating the formation of a stable carbonaceous residue (char). Aromatic compounds frequently yield a significant char residue when pyrolyzed in an inert atmosphere.[11][13] The percentage of this residue is a key measure of thermal robustness.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible, simplified decomposition pathway in an inert atmosphere.

Decomposition_Pathway A This compound (Initial Sample) B Heat Application (Inert Atm.) ~200-300 °C A->B Tonset C Initial Fragmentation B->C D Volatile Products (CO, H₂O, Ethane, Methane, etc.) C->D Evolved Gas E Secondary Fragmentation & Ring Cleavage ~300-600 °C C->E E->D Evolved Gas F Stable Carbonaceous Char (Residue > 600 °C) E->F

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Ethoxy-5-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Ethoxy-5-hydroxybenzaldehyde

This compound is a versatile aromatic aldehyde that has emerged as a valuable building block in modern organic synthesis.[1] Its unique trifunctional substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a sterically influencing ethoxy group, offers a rich landscape for chemical transformations. This unique arrangement of functional groups allows for the strategic construction of complex molecular architectures, making it a molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the aldehyde functionality serves as a key handle for the formation of carbon-carbon and carbon-nitrogen bonds.

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of two important classes of organic compounds: Schiff bases and chalcones. These derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge and methodologies required to effectively employ this versatile reagent in their synthetic endeavors.

Core Applications and Synthetic Strategies

The strategic positioning of the ethoxy and hydroxyl groups on the benzaldehyde scaffold allows for the synthesis of a diverse array of derivatives with tunable electronic and steric properties. The primary applications of this compound in organic synthesis revolve around the reactivity of its aldehyde group, which readily undergoes condensation reactions.

logical_relationships A This compound B Schiff Base Synthesis A->B Condensation with Primary Amines C Chalcone Synthesis A->C Claisen-Schmidt Condensation D Medicinal Chemistry Scaffolds B->D C->D E Biologically Active Molecules D->E

Caption: Key synthetic pathways originating from this compound.

Application I: Synthesis of Novel Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry due to their broad spectrum of biological activities.[4] The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a primary amine. The presence of the hydroxyl and ethoxy groups on the aromatic ring can modulate the electronic properties of the resulting imine, influencing its coordination chemistry and biological efficacy.

Causality Behind Experimental Choices

The selection of reaction conditions is paramount for the efficient synthesis of Schiff bases. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which facilitates the dissolution of the reactants and the stabilization of the charged intermediates.[5] While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can accelerate the dehydration of the hemiaminal intermediate, thereby increasing the reaction rate.[5] The reaction temperature is also a critical parameter; refluxing the reaction mixture ensures sufficient energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent dehydration step.

Detailed Experimental Protocol: Synthesis of a this compound Derived Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.66 g, 10 mmol) in absolute ethanol (20 mL). To this solution, add aniline (e.g., 0.93 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction Setup: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Monitoring the Reaction: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared or its intensity is significantly diminished.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid. If precipitation does not occur, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator or under vacuum. Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra to confirm the formation of the azomethine group and the overall structure.

Expected Characterization Data
Technique Expected Observations
Appearance Yellow to orange crystalline solid
FT-IR (cm⁻¹) ~3300-3100 (O-H stretch, broad), ~1620-1600 (C=N stretch, imine), ~1580-1450 (C=C aromatic stretch), ~1250 (C-O stretch, ether)
¹H NMR (ppm) ~8.3-8.5 (s, 1H, -CH=N-), ~9.5-10.0 (s, 1H, Ar-OH), ~6.5-7.5 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (ppm) ~160-165 (-CH=N-), ~150-160 (aromatic C-O), ~110-140 (aromatic carbons), ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃)

Application II: Synthesis of Novel Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds with significant biological activities that can be synthesized from this compound.[3] The synthesis is typically achieved through a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.[6]

Causality Behind Experimental Choices

The Claisen-Schmidt condensation relies on the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the α-carbon of the ketone to a sufficient extent to initiate the reaction.[6] Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base. The reaction is often carried out at room temperature with stirring for an extended period to allow for the slow condensation and subsequent dehydration to form the α,β-unsaturated ketone.

Detailed Experimental Protocol: Synthesis of a this compound Derived Chalcone

This protocol outlines the synthesis of a chalcone from this compound and an acetophenone derivative (e.g., 4-hydroxyacetophenone).

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyacetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Preparation of Reactant Solution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.66 g, 10 mmol) and 4-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) in ethanol (30 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in water (10 mL). Cool this solution in an ice bath and then add it dropwise to the stirred solution of the aldehyde and ketone.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will likely become thick and change color.

  • Precipitation of the Product: After 24 hours, pour the reaction mixture into a beaker containing crushed ice (approximately 100 g). Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic (check with pH paper). A solid precipitate of the crude chalcone will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

  • Drying and Characterization: Dry the purified chalcone. Characterize the final product by its melting point, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve Aldehyde & Ketone in Ethanol B Add aq. NaOH dropwise A->B C Stir at Room Temperature (24h) B->C D Pour into Ice/ Acidify with HCl C->D E Filter Crude Product D->E F Recrystallize from Ethanol E->F G Dry Purified Chalcone F->G H Melting Point G->H I FT-IR G->I J NMR (¹H, ¹³C) G->J K Mass Spectrometry G->K

Caption: A typical experimental workflow for the synthesis of chalcones.

Expected Characterization Data for a Chalcone Derivative
Technique Expected Observations
Appearance Yellow or orange solid
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~1650-1630 (C=O stretch, α,β-unsaturated ketone), ~1600-1580 (C=C stretch, vinyl), ~1550-1450 (C=C aromatic stretch)
¹H NMR (ppm) ~7.5-8.0 (d, 1H, β-proton of enone), ~7.0-7.5 (d, 1H, α-proton of enone), ~9.5-10.5 (s, 1H, Ar-OH), ~6.5-8.0 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
Mass Spec (m/z) Expected molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the chalcone.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide for the synthesis of Schiff bases and chalcones provide a solid foundation for researchers to explore the synthesis of novel, biologically active compounds. The strategic placement of the ethoxy and hydroxyl groups offers opportunities for further derivatization, allowing for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. Future research in this area will likely focus on the development of more complex heterocyclic systems derived from these scaffolds and the comprehensive evaluation of their therapeutic potential in various disease models.

References

Application Notes and Protocols: 3-Ethoxy-5-hydroxybenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethoxy-5-hydroxybenzaldehyde

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound emerges as a highly valuable and versatile building block, offering a unique combination of functional groups on a privileged benzaldehyde scaffold. Its structure, featuring a phenolic hydroxyl, an aldehyde, and a stable ether linkage in a 1,3,5-substitution pattern, provides medicinal chemists with three distinct and orthogonal points for chemical modification. This arrangement allows for the systematic exploration of chemical space and the construction of complex molecular architectures found in numerous classes of pharmacologically active compounds.

The interplay between the electron-donating ethoxy and hydroxyl groups influences the reactivity of the aromatic ring and the aldehyde, while the distinct chemical nature of each functional group permits selective transformations. The aldehyde is a gateway to condensation and carbon-carbon bond-forming reactions; the phenol is ideal for nucleophilic substitutions to form ethers or esters; and the ethoxy group provides a stable, lipophilic element that can influence pharmacokinetic properties. This guide provides an in-depth exploration of this compound, detailing its synthesis, key transformations, and providing field-proven protocols for its application in constructing scaffolds relevant to pharmaceutical targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is the foundation of its effective use. This compound is a solid at room temperature, and its key properties are summarized below. These data are essential for reaction setup, monitoring, and product characterization.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1]
CAS Number 951800-15-0[1][3]
IUPAC Name This compound[1]
Canonical SMILES CCOC1=CC(=CC(=C1)O)C=O[1]
Appearance Solid (Varies from white to light tan)N/A
pKa (Predicted) ~9.0 (Phenolic Hydroxyl)N/A
XLogP3 1.4[1]

Proposed Synthesis of the Building Block: Selective O-Ethylation

While commercially available, an efficient laboratory-scale synthesis of this compound can be achieved via the selective mono-ethylation of its precursor, 3,5-dihydroxybenzaldehyde. The key to this synthesis is controlling the stoichiometry of the alkylating agent and using a mild base to favor the more nucleophilic phenoxide formation at one hydroxyl group while minimizing the formation of the diether byproduct.

Workflow for Synthesis of this compound

Caption: Workflow for the selective synthesis of the target building block.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard O-alkylation procedures for phenols.[4]

  • Materials:

    • 3,5-Dihydroxybenzaldehyde (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.1 eq)

    • Ethyl iodide (EtI) (1.05 eq)

    • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (or acetone) to achieve a concentration of approximately 0.5 M.

    • Add anhydrous potassium carbonate (1.1 eq) to the solution. The use of a slight excess of this mild base is crucial to deprotonate only one phenolic hydroxyl, thereby favoring mono-alkylation.

    • Stir the resulting suspension vigorously for 15 minutes at room temperature.

    • Add ethyl iodide (1.05 eq) dropwise to the mixture. A stoichiometric amount is used to minimize the formation of the diether byproduct.

    • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3 v/v). The starting material should be consumed, and a major new, less polar spot should appear.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), 1 M HCl (1x), and brine (1x). The acid wash removes any remaining basic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Applications in Pharmaceutical Synthesis

The true utility of this compound is demonstrated by its application in synthesizing core pharmaceutical scaffolds. The following sections provide detailed protocols for three distinct, high-impact transformations.

Application 1: Synthesis of Tetrahydro-β-carboline Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that condenses a β-arylethylamine with an aldehyde to form tetrahydroisoquinoline or tetrahydro-β-carboline frameworks. These scaffolds are central to a vast number of natural alkaloids and synthetic pharmaceuticals.[5][6] The aldehyde functionality of our building block serves as the electrophilic component in this key transformation.

cluster_pictet Pictet-Spengler Reaction Mechanism aldehyde 3-Ethoxy-5-hydroxy- benzaldehyde imine Schiff Base/ Imine Formation aldehyde->imine amine Tryptamine amine->imine iminium Iminium Ion (Electrophile) imine->iminium H+ (TFA) cyclization Intramolecular Electrophilic Attack iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearrangement & Deprotonation spiro->rearrangement product Tetrahydro-β-carboline Product rearrangement->product

Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.

Protocol 2: Pictet-Spengler Cyclization with Tryptamine
  • Materials:

    • This compound (1.0 eq)

    • Tryptamine (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath. This initial cooling helps to control the rate of the initial condensation.

    • Slowly add trifluoroacetic acid (2.0-3.0 eq) to the stirred solution. TFA acts as both a solvent and the acid catalyst required to promote the formation of the highly electrophilic iminium ion, which is the key intermediate for cyclization.[5][7]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the TFA.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography (silica gel or alumina, depending on the product's properties) to isolate the desired tetrahydro-β-carboline.

    • Confirm the structure and stereochemistry (if applicable) using NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.

Application 2: Construction of Diaryl Ether Linkages via Ullmann Condensation

The diaryl ether motif is prevalent in many approved drugs, contributing to both structural rigidity and conformational flexibility. The Ullmann condensation is a classic, reliable method for forming this linkage, typically involving a copper-catalyzed reaction between a phenol and an aryl halide.[8][9] The phenolic hydroxyl of this compound makes it an excellent substrate for this transformation.

Protocol 3: Ullmann Condensation with an Activated Aryl Halide
  • Materials:

    • This compound (1.0 eq)

    • An activated aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq)

    • Copper(I) iodide (CuI) (0.1-0.2 eq)

    • A ligand (e.g., L-proline or 1,10-phenanthroline) (0.2 eq) (Optional, but often improves yield)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

  • Procedure:

    • In a reaction vial or flask, combine this compound (1.0 eq), the aryl halide (1.1 eq), CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq). The use of a strong base like Cs₂CO₃ is critical for forming the phenoxide in situ.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add anhydrous DMSO to the mixture. DMSO is a polar aprotic solvent that effectively solvates the ions and facilitates the reaction.

    • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours. The optimal temperature and time depend on the reactivity of the aryl halide.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash thoroughly with water to remove the DMSO, followed by a brine wash.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization:

    • The crude product is purified via flash column chromatography on silica gel.

    • The structure of the resulting diaryl ether is confirmed by NMR and mass spectrometry.

Application 3: Synthesis of Substituted Benzamides as Potential Kinase Inhibitors

The substituted benzamide moiety is a well-established pharmacophore in many kinase inhibitors, including the groundbreaking drug imatinib.[10] This application note outlines a two-step sequence to convert this compound into a benzamide derivative, demonstrating its utility in accessing this important class of compounds.

cluster_amide Benzamide Synthesis Workflow aldehyde 3-Ethoxy-5-hydroxy- benzaldehyde oxidation Oxidation (e.g., Jones Reagent) aldehyde->oxidation acid 3-Ethoxy-5-hydroxy- benzoic Acid oxidation->acid coupling Amide Coupling (EDC, HOBt) acid->coupling product Substituted Benzamide Product coupling->product amine Primary/Secondary Amine (R-NH₂) amine->coupling

Caption: Two-step conversion of the aldehyde to a benzamide pharmacophore.

Protocol 4: Two-Step Synthesis of a Benzamide Derivative

Step A: Oxidation to Benzoic Acid

  • Materials:

    • This compound (1.0 eq)

    • Jones Reagent (CrO₃ in H₂SO₄) or a milder alternative like sodium chlorite (NaClO₂) with a scavenger.

    • Acetone

    • Isopropyl alcohol (for quenching)

  • Procedure (using Jones Reagent):

    • Dissolve the aldehyde in acetone and cool the flask to 0 °C in an ice bath.

    • Slowly add Jones Reagent dropwise until a persistent orange color is observed, indicating an excess of the oxidant.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the excess oxidant by the careful addition of isopropyl alcohol until the solution turns green.

    • Remove the acetone under reduced pressure. Dilute the residue with water and extract the carboxylic acid product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often pure enough for the next step.

Step B: Amide Coupling

  • Materials:

    • 3-Ethoxy-5-hydroxybenzoic acid (from Step A) (1.0 eq)

    • A desired primary or secondary amine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Add DIPEA as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.

    • Stir the mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude amide by flash column chromatography or recrystallization.

    • Confirm the final structure by NMR and high-resolution mass spectrometry.

Summary and Outlook

This compound is a powerful and adaptable building block for pharmaceutical research. The protocols detailed herein for the Pictet-Spengler reaction, Ullmann condensation, and benzamide synthesis provide robust and reproducible methods for accessing diverse and pharmaceutically relevant scaffolds. The strategic positioning of its three functional groups allows for a multitude of other transformations, including Wittig olefination, Knoevenagel condensations, and further derivatization of the hydroxyl group, opening avenues for the creation of vast libraries of novel compounds for drug discovery programs. The thoughtful application of this building block can significantly accelerate the synthesis of complex molecular targets and facilitate the development of next-generation therapeutics.

References

The Versatile Scaffold: Application of 3-Ethoxy-5-hydroxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Derivative

In the landscape of medicinal chemistry, the benzaldehyde motif remains a cornerstone for the synthesis of a vast array of heterocyclic and polyphenolic compounds with significant therapeutic potential. Among these, 3-Ethoxy-5-hydroxybenzaldehyde presents itself as a particularly intriguing, yet underexplored, building block. Its unique substitution pattern, featuring an aldehyde, a hydroxyl group, and an ethoxy group at the meta positions, offers a rich chemical canvas for the generation of diverse molecular architectures. The interplay of these functional groups allows for selective modifications, enabling the fine-tuning of steric and electronic properties, which are critical for optimizing biological activity and pharmacokinetic profiles.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its utility as a precursor for the synthesis of promising classes of bioactive molecules, namely Schiff bases and chalcones. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this document aims to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile scaffold in their quest for novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C9H10O3[1]
Molecular Weight 166.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 951800-15-0[1]

Core Applications in Bioactive Compound Synthesis

The true potential of this compound in medicinal chemistry is realized through its derivatization into larger, more complex molecules with enhanced biological activities. The aldehyde functionality serves as a key reaction site for condensation reactions, while the hydroxyl and ethoxy groups can be further modified to modulate solubility, lipophilicity, and target engagement.

Synthesis of Schiff Bases: A Gateway to Diverse Biological Activities

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds renowned for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties[2][3]. The formation of Schiff bases via the condensation of an aldehyde with a primary amine is a robust and high-yielding reaction, making it an ideal strategy for generating compound libraries for high-throughput screening[4][5].

The general workflow for the synthesis of Schiff bases from this compound is depicted below:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Ethoxy_5_hydroxybenzaldehyde This compound Condensation Condensation Reaction (Ethanol, Reflux, cat. Acetic Acid) 3_Ethoxy_5_hydroxybenzaldehyde->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Caption: General workflow for Schiff base synthesis.

This protocol details the synthesis of a representative Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 30 mL of absolute ethanol with stirring. Gentle warming may be required to achieve complete dissolution.

  • Dissolution of Amine: In a separate beaker, dissolve 1.28 g (10 mmol) of 4-chloroaniline in 20 mL of absolute ethanol.

  • Reaction Mixture: Add the ethanolic solution of 4-chloroaniline dropwise to the stirred solution of this compound at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Isolation: After refluxing for 2-4 hours (or until TLC indicates the consumption of starting materials), allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified Schiff base in a desiccator or vacuum oven. Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra to confirm the formation of the azomethine group.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis due to its ability to dissolve both the aldehyde and amine reactants and its suitable boiling point for reflux.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine[3].

  • Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the condensation reaction and typically leads to higher yields and shorter reaction times.

Synthesis of Chalcones: Building Blocks for Anticancer and Antimicrobial Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of polyphenolic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[6][7][8]. They are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone[9][10].

The general pathway for the synthesis of chalcones from this compound is illustrated below:

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Ethoxy_5_hydroxybenzaldehyde This compound Claisen_Schmidt Claisen-Schmidt Condensation (Ethanol, aq. NaOH) 3_Ethoxy_5_hydroxybenzaldehyde->Claisen_Schmidt Acetophenone Substituted Acetophenone Acetophenone->Claisen_Schmidt Chalcone Chalcone Derivative Claisen_Schmidt->Chalcone

Caption: General workflow for Chalcone synthesis.

This protocol outlines the synthesis of a representative chalcone from this compound and an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)

  • Stirring plate and magnetic stir bar

  • Beaker or flask

  • Ice bath

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reactant Solution: In a 250 mL beaker or flask, dissolve 1.66 g (10 mmol) of this compound and 1.50 g (10 mmol) of 4-methoxyacetophenone in 50 mL of ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add 10 mL of a 40% aqueous NaOH solution dropwise with vigorous stirring. The reaction is exothermic, so maintain the temperature below 25°C.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation and Purification: Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone. Characterize the final product by its melting point and spectroscopic methods (FT-IR, ¹H NMR, and ¹³C NMR).

Rationale for Experimental Choices:

  • Base Catalyst: A strong base like NaOH is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion that attacks the carbonyl carbon of the benzaldehyde[10].

  • Low Temperature: The initial reaction is carried out at a low temperature to control the exothermic reaction and prevent side reactions.

  • Acidification: Acidification of the reaction mixture after completion is necessary to neutralize the base and precipitate the chalcone product.

Proposed Biological Evaluation of Derivatives

Derivatives of this compound, such as the Schiff bases and chalcones synthesized using the protocols above, are prime candidates for a range of biological activity screenings. Based on the extensive literature on similar compounds, the following activities are of particular interest:

Class of CompoundProposed Biological ScreeningRationale and Supporting Evidence
Schiff Bases Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria and fungal strains.The imine group in Schiff bases is a known pharmacophore contributing to antimicrobial effects[2].
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa, A549).Many Schiff base-metal complexes have demonstrated significant anticancer properties[2].
Chalcones Antimicrobial Activity: Similar to Schiff bases, evaluation against a broad spectrum of microbes.The α,β-unsaturated ketone moiety in chalcones is crucial for their antimicrobial activity[6][8].
Anticancer Activity: Assessment of antiproliferative and apoptotic effects on cancer cells.Chalcones are well-documented precursors to flavonoids and have shown potent anticancer activities[7][9].
Anti-inflammatory Activity: Investigation of their ability to inhibit inflammatory mediators.Chalcones have been shown to suppress inflammatory pathways[7].

Conclusion and Future Directions

This compound is a promising and versatile building block in medicinal chemistry. While its direct biological applications may be limited, its true value lies in its potential as a scaffold for the synthesis of diverse compound libraries with a high probability of yielding bioactive "hits." The protocols detailed in this guide for the synthesis of Schiff bases and chalcones provide a solid foundation for researchers to begin exploring the chemical space around this unique benzaldehyde derivative. Future research should focus on expanding the library of derivatives, exploring other synthetic transformations of its functional groups, and conducting comprehensive biological evaluations to uncover novel therapeutic agents. The strategic use of this compound in drug discovery programs holds the promise of accelerating the identification of new lead compounds for a variety of diseases.

References

Application Notes & Protocols: 3-Ethoxy-5-hydroxybenzaldehyde as a Cornerstone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethoxy-5-hydroxybenzaldehyde

In the landscape of synthetic organic chemistry, the judicious selection of a starting material is paramount to the efficiency and success of a synthetic campaign. This compound emerges as a highly versatile and strategic precursor in the synthesis of a diverse array of heterocyclic compounds. Its value lies in the trifecta of reactive sites within its deceptively simple structure: the electrophilic aldehyde for condensations, the nucleophilic phenolic hydroxyl for cyclizations, and the meta-positioned ethoxy and hydroxyl groups which electronically activate the aromatic ring, influencing regioselectivity and providing handles for further functionalization.

This guide provides an in-depth exploration of the application of this compound in constructing medicinally relevant heterocyclic scaffolds, including coumarins, chromones, and benzofurans. We will dissect the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols intended for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of 6-Ethoxy-8-hydroxycoumarins via Knoevenagel Condensation

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of lactones found in numerous natural products and are prized for their broad spectrum of pharmacological activities. The Knoevenagel condensation provides a direct and efficient route to substituted coumarins from 2-hydroxybenzaldehydes and compounds containing an active methylene group.[1][2][3]

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to form an α,β-unsaturated system. Finally, an intramolecular transesterification (lactonization), driven by the proximate phenolic hydroxyl group, occurs to form the stable, six-membered coumarin ring.[4][5]

Knoevenagel_Coumarin_Synthesis Knoevenagel Condensation for Coumarin Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Start This compound Addition Nucleophilic Addition Start->Addition Aldehyde Methylene Active Methylene Compound (e.g., Diethyl Malonate) Enolate Enolate Formation Methylene->Enolate Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Enolate Enolate->Addition Enolate Dehydration Dehydration Addition->Dehydration Cyclization Intramolecular Lactonization Dehydration->Cyclization Product 6-Ethoxy-8-hydroxy-3-carbethoxycoumarin Cyclization->Product

Caption: Workflow for Knoevenagel synthesis of coumarins.

Experimental Protocol: Synthesis of 6-Ethoxy-8-hydroxy-3-carbethoxycoumarin

This protocol details the synthesis of a coumarin derivative using diethyl malonate.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add diethyl malonate (1.76 g, 11 mmol, 1.1 eq) followed by a catalytic amount of piperidine (0.2 mL).

    • Causality: Piperidine acts as the base catalyst necessary to generate the malonate enolate. Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction. A slight excess of the active methylene compound ensures the complete consumption of the aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Filter the solid precipitate using a Büchner funnel and wash with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the collected solid under vacuum. The resulting white to off-white crystalline solid is 6-Ethoxy-8-hydroxy-3-carbethoxycoumarin. Determine the yield and characterize the product using NMR, IR, and Mass Spectrometry.

ParameterValueReference
Catalyst Piperidine, Triethylamine[1][6]
Solvent Ethanol, Toluene[1][7]
Temperature Room Temp. to Reflux[1]
Typical Yield 70-95%[1]

Part 2: Synthesis of Chromones via Chalcone Intermediates

Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and are core structures in many flavonoids. A common and effective route to chromones involves the initial synthesis of a 2'-hydroxychalcone, which then undergoes oxidative cyclization.[8]

Step 1: Claisen-Schmidt Condensation to Synthesize a 2',4'-Dihydroxy-5'-ethoxychalcone

The first step is a base-catalyzed aldol condensation between a 2-hydroxyacetophenone and an aromatic aldehyde. To utilize our starting material, we would first need to convert it to the corresponding 2,4-dihydroxy-5-ethoxyacetophenone. However, for the purpose of demonstrating the cyclization, we will start from the related 2',4'-dihydroxyacetophenone and react it with an appropriate aldehyde. A more direct chromone synthesis involves reacting a 2-hydroxyphenyl ketone with reagents like DMF/POCl3.[9]

Let's consider the synthesis of a chalcone from this compound and 2'-hydroxyacetophenone.

Chalcone_Synthesis Claisen-Schmidt Condensation for Chalcone Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aldehyde This compound AldolAdd Aldol Addition Aldehyde->AldolAdd Ketone 2'-Hydroxyacetophenone Enolate Ketone Enolate Formation Ketone->Enolate Deprotonation Base Base Catalyst (NaOH or KOH) Base->Enolate Enolate->AldolAdd Dehydration Dehydration AldolAdd->Dehydration Product 2'-hydroxy-5-ethoxy-3-hydroxychalcone Dehydration->Product

Caption: Pathway for the base-catalyzed synthesis of a chalcone.

Experimental Protocol: Chalcone Synthesis
  • Reagent Preparation: Dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) and this compound (1.66 g, 10 mmol) in ethanol (40 mL) in a 100 mL flask at room temperature.

  • Catalyst Addition: Slowly add an aqueous solution of potassium hydroxide (20% w/v, 10 mL) to the stirred mixture. The solution will typically develop a deep color.

    • Causality: The strong base (KOH) is required to deprotonate the α-carbon of the acetophenone, forming the reactive enolate. The reaction is often run at room temperature to control the rate and prevent side reactions.[10][11]

  • Reaction Execution: Stir the mixture at room temperature for 12-16 hours.[12] The formation of a precipitate indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic. This neutralizes the base and precipitates the phenolic chalcone product.

  • Purification: Filter the solid product, wash thoroughly with water until the washings are neutral, and dry. Recrystallize from an appropriate solvent like ethanol to obtain the pure chalcone.

Step 2: Oxidative Cyclization to a Chromone

The synthesized chalcone can be converted to a chromone using various reagents, such as iodine in DMSO.

Experimental Protocol: Chromone Formation
  • Reaction Setup: Dissolve the chalcone (1 mmol) in dimethyl sulfoxide (DMSO, 10 mL).

  • Reagent Addition: Add a catalytic amount of iodine to the solution.

  • Reaction Execution: Heat the mixture at 100-120°C for 2-4 hours. The iodine acts as an oxidant to facilitate the cyclization.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. The solid chromone product precipitates. Filter, wash with sodium thiosulfate solution to remove excess iodine, then with water, and dry. Purify by column chromatography or recrystallization.

ParameterValue (Chalcone)Value (Chromone)
Catalyst/Reagent KOH, NaOHI₂, DMSO
Solvent EthanolDMSO
Temperature Room Temperature100-120°C
Typical Yield 60-90%50-80%

Part 3: Synthesis of 6-Ethoxy-4-hydroxybenzofurans

Benzofurans are another class of heterocyclic compounds with significant biological activity.[13] A classical and reliable method to synthesize benzofurans from a hydroxybenzaldehyde involves an initial O-alkylation with an α-halo ester (e.g., ethyl bromoacetate) followed by an intramolecular cyclization.

Mechanistic Pathway

The synthesis begins with the deprotonation of the phenolic hydroxyl group of this compound by a base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking ethyl bromoacetate in an O-alkylation reaction to form an ether intermediate. This intermediate then undergoes an intramolecular Claisen or Dieckmann-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl. Subsequent dehydration/aromatization leads to the formation of the benzofuran ring.

Benzofuran_Synthesis Benzofuran Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Start This compound OAlkylation O-Alkylation Start->OAlkylation Phenoxide Alkylator Ethyl Bromoacetate Alkylator->OAlkylation Base Base (K2CO3) Base->OAlkylation Cyclization Intramolecular Condensation OAlkylation->Cyclization Ether Intermediate Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Substituted Benzofuran Dehydration->Product

Caption: General workflow for the synthesis of benzofurans.

Experimental Protocol: Synthesis of Ethyl 6-Ethoxy-4-hydroxybenzofuran-2-carboxylate
  • Reaction Setup: To a solution of this compound (1.66 g, 10 mmol) in dry acetone or DMF (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

    • Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not the active methylene group of the ester, ensuring selective O-alkylation. A dry solvent is crucial to prevent side reactions.

  • Reagent Addition: Add ethyl bromoacetate (1.84 g, 11 mmol, 1.1 eq) dropwise to the stirred suspension.

  • Reaction Execution: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Cyclization and Isolation: The crude residue, containing the ether intermediate, is then treated with a base like sodium ethoxide in ethanol and heated to effect cyclization. Alternatively, acidic conditions using polyphosphoric acid can be employed.[14] After the cyclization step, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is purified by column chromatography on silica gel to yield the target benzofuran derivative.

Conclusion

This compound stands as a testament to the power of functional group interplay in organic synthesis. Its strategically positioned aldehyde, hydroxyl, and ethoxy groups provide a robust platform for constructing a variety of high-value heterocyclic systems. The protocols detailed herein for the synthesis of coumarins, chromones, and benzofurans serve as a practical guide for researchers. By understanding the underlying mechanisms—from Knoevenagel and Claisen-Schmidt condensations to O-alkylation and cyclization strategies—chemists can harness the full potential of this versatile precursor in the pursuit of novel bioactive molecules and advanced materials.

References

Application Note: Comprehensive Structural Elucidation of 3-Ethoxy-5-hydroxybenzaldehyde using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural analysis and characterization of 3-Ethoxy-5-hydroxybenzaldehyde using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We present optimized protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, and a systematic approach to data processing and spectral interpretation. This application note is designed for researchers, chemists, and quality control specialists in the pharmaceutical, chemical, and materials science industries who require unambiguous molecular structure verification.

Introduction: The Need for Unambiguous Characterization

This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis, particularly for pharmaceuticals and specialty chemicals.[1] Its precise substitution pattern—an ethoxy, a hydroxyl, and an aldehyde group on the benzene ring—gives rise to specific isomers, making definitive structural confirmation essential for research, development, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed structure of organic compounds in solution.[2] It provides atom-level information about the chemical environment, connectivity, and spatial relationships of nuclei such as ¹H and ¹³C.[3][4] This guide details a comprehensive workflow, from sample preparation to advanced 2D correlation experiments, to fully assign the ¹H and ¹³C NMR spectra of this compound, thereby confirming its unique isomeric structure.

Experimental Workflow: From Sample to Structure

The overall process for NMR analysis follows a logical progression from sample preparation to a hierarchical series of NMR experiments. Each subsequent experiment builds upon the information provided by the last, culminating in a complete and validated structural assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR (Proton Count & Splitting) SamplePrep->H1_NMR Load Sample C13_NMR 1D ¹³C & DEPT (Carbon Count & Type) H1_NMR->C13_NMR COSY_NMR 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY_NMR HSQC_NMR 2D HSQC (Direct ¹H-¹³C Connectivity) COSY_NMR->HSQC_NMR HMBC_NMR 2D HMBC (Long-Range ¹H-¹³C Connectivity) HSQC_NMR->HMBC_NMR Processing Data Processing (FT, Phase, Baseline) HMBC_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Verification Assignment->Structure

Caption: Overall workflow for NMR-based structural elucidation.

Protocols: Materials and Methods

Scientific integrity begins with meticulous sample preparation. The quality of the final spectrum is directly dependent on the quality of the sample.[5]

Protocol for NMR Sample Preparation

This protocol is optimized for small organic molecules like this compound.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes (clean and unscratched)[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool plug for filtration

Procedure:

  • Weigh the Sample: For ¹H NMR, weigh 5-10 mg of the compound. For a comprehensive analysis including ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]

  • Choose a Solvent: Select a deuterated solvent in which the compound is fully soluble. Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium lock signal for the spectrometer.[5][7] CDCl₃ is a common first choice for non-polar to moderately polar compounds; DMSO-d₆ is suitable for more polar molecules.

  • Dissolve the Sample: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8] Vortex or gently warm if necessary to ensure complete dissolution.

  • Filter the Solution: To remove any particulate matter which can degrade spectral quality, filter the solution directly into the NMR tube.[5] Place a small, tight plug of glass wool into a Pasteur pipette and use it to transfer the solution. This prevents shimming problems and results in sharper spectral lines.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identity. Wipe the outside of the tube clean before inserting it into the spectrometer.[6]

Protocols for NMR Data Acquisition

The following are standard acquisition protocols for a 400 or 500 MHz NMR spectrometer.

A. 1D ¹H NMR (Proton)

  • Purpose: To determine the number of different proton environments and their relative ratios (integration) and neighbor relationships (multiplicity).

  • Protocol:

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

      • Pulse Program: zg30

      • Number of Scans (ns): 8-16

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): ~3-4 seconds

      • Spectral Width (sw): 16 ppm (centered around 6 ppm)

B. 1D ¹³C NMR (Carbon)

  • Purpose: To determine the number of unique carbon atoms in the molecule.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire using a proton-decoupled pulse sequence.

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans (ns): 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width (sw): 240 ppm (centered around 110 ppm)

C. 2D COSY (COrrelation SpectroscopY)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[10]

  • Protocol:

    • Pulse Program: cosygpqf

    • Number of Scans (ns): 2-4 per increment

    • Increments (F1 dimension): 256-512

    • Relaxation Delay (d1): 1.5 seconds

D. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlation).[11][12]

  • Protocol:

    • Pulse Program: hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)

    • Number of Scans (ns): 2-8 per increment

    • Increments (F1 dimension): 256

    • Relaxation Delay (d1): 1.5 seconds

E. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton.[11][13]

  • Protocol:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans (ns): 4-16 per increment

    • Increments (F1 dimension): 256

    • Relaxation Delay (d1): 1.5 seconds

    • Long-range coupling delay: Optimized for J = 8 Hz, a common value for 2-3 bond correlations.

Data Processing and Structural Interpretation

Once acquired, the raw data (Free Induction Decay, FID) must be processed. Modern NMR software such as Mnova, TopSpin, or NMRium can automate much of this process.[14][15][16][17] Key steps include Fourier Transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to residual solvent signal or TMS).

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts and correlations for this compound based on established chemical principles and data from similar structures.[18][19] The atom numbering scheme used is shown below.

Structure and numbering of this compound
Atom LabelExperimentExpected δ (ppm)MultiplicityIntegrationKey 2D Correlations
H1 ¹H~9.8Singlet (s)1HHMBC: C2, C6, C7
H-OH ¹H~5.0-6.0Broad Singlet (br s)1HHMBC: C4, C5, C6
H4 ¹H~7.0Doublet of Doublets (dd) or Triplet (t)1HCOSY: H6, H2; HSQC: C4; HMBC: C2, C5, C6
H2 ¹H~7.1Doublet of Doublets (dd) or Triplet (t)1HCOSY: H4, H6; HSQC: C2; HMBC: C1, C3, C4
H6 ¹H~6.8Doublet of Doublets (dd) or Triplet (t)1HCOSY: H2, H4; HSQC: C6; HMBC: C1, C4, C5
H8 ¹H~4.1Quartet (q)2HCOSY: H9; HSQC: C8; HMBC: C3
H9 ¹H~1.4Triplet (t)3HCOSY: H8; HSQC: C9; HMBC: C8
C7 ¹³C~192--HMBC: H1
C3 ¹³C~160--HMBC: H2, H4, H8
C5 ¹³C~158--HMBC: H-OH, H4, H6
C1 ¹³C~138--HMBC: H1, H2, H6
C2 ¹³C~110--HMBC: H1, H4
C6 ¹³C~109--HMBC: H1, H-OH, H4
C4 ¹³C~106--HMBC: H2, H6
C8 ¹³C~64--HMBC: H9
C9 ¹³C~15--HMBC: H8
Step-by-Step Spectral Assignment
  • ¹H NMR Analysis:

    • The most downfield signal (~9.8 ppm) is the characteristic aldehyde proton (H1 ). Its singlet nature indicates no adjacent protons.

    • The signals in the aromatic region (6.8-7.1 ppm) correspond to H2 , H4 , and H6 . Their splitting patterns (multiplicities) will reveal their meta-coupling to each other.

    • The ethoxy group will present as a quartet around 4.1 ppm (H8 , -O-CH₂ -CH₃) coupled to a triplet around 1.4 ppm (H9 , -O-CH₂-CH₃ ). The 2H:3H integration ratio is definitive.

    • The hydroxyl proton (H-OH ) will appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR Analysis:

    • The spectrum will show 9 distinct carbon signals.

    • The aldehyde carbonyl (C7 ) will be the most downfield signal (~192 ppm).

    • Aromatic carbons attached to oxygen (C3 , C5 ) will be in the 158-160 ppm range.

    • The remaining aromatic carbons will appear between 106-138 ppm.

    • The ethoxy carbons will be the most upfield signals, with the -O-C H₂- (C8 ) around 64 ppm and the -C H₃ (C9 ) around 15 ppm.

  • 2D Correlation Analysis:

    • COSY: This experiment confirms the proton-proton connectivities. A clear cross-peak will exist between the quartet at ~4.1 ppm (H8 ) and the triplet at ~1.4 ppm (H9 ), confirming the ethoxy fragment. It will also show correlations between the aromatic protons H2, H4, and H6.

    Caption: Key expected COSY correlations.

    • HSQC: This spectrum definitively links each proton to its attached carbon. For example, the proton signal at ~4.1 ppm (H8 ) will show a correlation peak to the carbon signal at ~64 ppm (C8 ). This allows for the unambiguous assignment of all protonated carbons.

    • HMBC: This is the final and most powerful experiment for confirming the overall structure. It reveals the connectivity between fragments.

    cluster_mol This compound mol_img H1 H1 C7 C7 H1->C7 ²J C1 C1 H1->C1 ³J H8 H8 C3 C3 H8->C3 ³J H9 H9 C8 C8 H9->C8 ²J H6 H6 H6->C1 ³J C5 C5 H6->C5 ²J

    Caption: Key diagnostic HMBC correlations.

    Crucial HMBC Correlations for Isomer Confirmation:

    • Aldehyde to Ring: The aldehyde proton (H1 ) will show a correlation to the carbon bearing the ethoxy group (C3 is too far, but correlations to C2 and C6 are expected) and the quaternary carbon it's attached to (C1 ). This confirms the position of the aldehyde group.

    • Ethoxy to Ring: The methylene protons of the ethoxy group (H8 ) will show a strong correlation to the aromatic carbon they are attached to through oxygen (C3 ). This is the key correlation that locks the position of the ethoxy group.

    • Aromatic Protons to Substituents: The aromatic protons will show correlations to the substituted carbons. For example, H2 and H6 should show correlations to the aldehyde carbon (C7 ), further cementing the structure.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the chemical structure of this compound can be unequivocally determined. The ¹H and ¹³C spectra provide the fundamental information on the chemical environments of the nuclei, the COSY spectrum establishes proton-proton connectivities, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum reveals the long-range connectivity that pieces the entire molecular puzzle together. This comprehensive approach ensures the highest level of confidence in structural verification, a critical requirement for research, drug development, and quality assurance.

References

3-Ethoxy-5-hydroxybenzaldehyde: A Novel Fluorogenic Scaffold for Advanced Cellular Imaging and Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide introduces 3-Ethoxy-5-hydroxybenzaldehyde, a promising new fluorogenic scaffold with the potential for versatile applications in cellular imaging and environmental sensing. While direct experimental data on the fluorescent properties of this specific molecule are emerging, its structural analogy to known environmentally sensitive fluorophores suggests significant potential. This document provides a forward-looking exploration of its putative applications as a fluorescent probe for pH, viscosity, and metal ion detection. We present detailed, albeit prospective, protocols and application notes grounded in established principles of fluorescence spectroscopy and probe design. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to pioneer the use of this novel compound.

Introduction: The Promise of a New Fluorophore

The quest for novel fluorescent probes with superior photophysical properties, enhanced sensitivity, and specific targeting capabilities is a driving force in modern biological and chemical sciences. This compound presents as a compelling candidate in this arena. Its core structure, a benzaldehyde ring substituted with electron-donating hydroxyl and ethoxy groups, is a motif known to exhibit fluorescence that is often sensitive to the molecular microenvironment.

While comprehensive characterization is ongoing, we hypothesize that this compound can function as a versatile fluorescent probe. The phenolic hydroxyl group is anticipated to be sensitive to pH changes, while the overall molecular structure may exhibit solvatochromism and viscosity-dependent fluorescence through mechanisms such as twisted intramolecular charge transfer (TICT). Furthermore, the presence of potential chelating moieties suggests its utility in metal ion detection.

This guide is structured to provide a theoretical framework and practical, albeit hypothetical, protocols for harnessing the potential of this compound in key research applications.

Putative Spectral Properties

Based on the analysis of structurally similar hydroxybenzaldehyde derivatives, we anticipate the following spectral characteristics for this compound. These values are predictive and require experimental verification.

PropertyPredicted ValueRationale
Excitation Maximum (λ_ex) ~350 - 380 nmThe benzaldehyde core with electron-donating groups typically absorbs in the near-UV range.
Emission Maximum (λ_em) ~450 - 550 nmA significant Stokes shift is expected due to potential intramolecular charge transfer upon excitation. The emission is likely to be in the blue-green region of the spectrum.
Quantum Yield (Φ_F) 0.1 - 0.4 in polar solventsThe quantum yield is expected to be moderate and highly dependent on the solvent environment.
Molar Extinction Coefficient (ε) 10,000 - 20,000 M⁻¹cm⁻¹Typical for aromatic aldehydes.

Application Note I: Ratiometric pH Sensing in Live Cells

Principle of Operation

The phenolic hydroxyl group of this compound is expected to undergo protonation and deprotonation in response to changes in environmental pH. This alteration in the electronic structure of the molecule is hypothesized to lead to a shift in the emission spectrum, making it a ratiometric pH sensor. In its protonated state (at acidic pH), the probe is expected to have a shorter wavelength emission, while in its deprotonated state (at alkaline pH), a longer wavelength emission is predicted. Ratiometric sensing, which relies on the ratio of fluorescence intensities at two different wavelengths, provides a robust measurement that is independent of probe concentration and excitation intensity.[1][2]

Experimental Workflow for Cellular pH Measurement

workflow cluster_prep Probe Preparation cluster_cell Cell Culture and Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution of this compound in DMSO prep_working Dilute stock to 1-10 µM in phenol red-free cell culture medium prep_stock->prep_working cell_staining Incubate cells with probe-containing medium for 30 min at 37°C prep_working->cell_staining cell_culture Culture cells on glass-bottom dishes to 60-80% confluency cell_culture->cell_staining cell_wash Wash cells 2-3 times with pre-warmed PBS cell_staining->cell_wash imaging Image cells using a fluorescence microscope with appropriate filter sets cell_wash->imaging emission Collect emission at two wavelengths (e.g., 460 nm and 540 nm) imaging->emission excitation Excite at ~365 nm excitation->imaging ratio Calculate the ratio of fluorescence intensities (I_540 / I_460) for each pixel emission->ratio calibration Generate a calibration curve using buffers of known pH ratio->calibration ph_map Convert ratio values to pH values to create a pH map of the cell calibration->ph_map

Caption: Workflow for ratiometric pH sensing in live cells.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a series of calibration buffers with pH values ranging from 4.0 to 9.0.

  • Cell Culture and Staining:

    • Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes suitable for fluorescence microscopy and culture to 60-80% confluency.[3]

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM in phenol red-free cell culture medium.

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[3]

    • Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.[4]

  • Imaging:

    • Add fresh, pre-warmed phenol red-free medium or an appropriate imaging buffer to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Excite the probe at approximately 365 nm and acquire images at two emission wavelengths (e.g., 460 nm and 540 nm).

  • Data Analysis:

    • For each pixel in the acquired images, calculate the ratio of the fluorescence intensity at the longer wavelength to that at the shorter wavelength (I_long / I_short).

    • To create a calibration curve, treat stained cells with the prepared pH buffers containing a K⁺/H⁺ ionophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH. Acquire ratiometric images at each pH value and plot the fluorescence ratio against pH.

    • Use the calibration curve to convert the ratiometric images of your experimental cells into a pseudo-colored pH map.

Application Note II: Monitoring Microviscosity in Biological Systems

Principle of Operation

Fluorescent probes that exhibit viscosity-sensitive emission are often termed "molecular rotors" because their fluorescence properties are dependent on the rotational freedom of parts of the molecule.[5][6] We hypothesize that upon excitation, this compound may form a twisted intramolecular charge transfer (TICT) state. In low viscosity environments, non-radiative decay from the TICT state is efficient, leading to low fluorescence. In high viscosity environments, the rotation required to form the TICT state is hindered, resulting in enhanced fluorescence emission.[7]

Experimental Workflow for Viscosity Sensing

workflow cluster_prep Probe and Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare 10 mM stock solution in DMSO prep_working Dilute to 1-5 µM in appropriate buffer or medium prep_stock->prep_working measurement Measure fluorescence intensity or lifetime in a fluorometer or microscope prep_working->measurement prep_samples Prepare viscosity standards (e.g., glycerol-water mixtures) calibration Plot fluorescence intensity or lifetime vs. viscosity for standards prep_samples->calibration emission Record emission spectrum (e.g., 400-600 nm) measurement->emission excitation Excite at ~365 nm excitation->measurement fit Fit data to the Förster-Hoffmann equation calibration->fit viscosity_map Determine viscosity of unknown samples from the calibration curve fit->viscosity_map

Caption: Workflow for viscosity measurement using a fluorescent molecular rotor.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a series of viscosity standards using glycerol-water mixtures of known viscosity.

  • In Vitro Calibration:

    • Add the probe to each viscosity standard to a final concentration of 1-5 µM.

    • Using a fluorometer, excite the samples at ~365 nm and record the emission spectra.

    • Plot the fluorescence intensity at the emission maximum versus the viscosity of the standards.

    • Alternatively, for more quantitative measurements, use fluorescence lifetime imaging (FLIM) and plot the fluorescence lifetime against viscosity.[5][6]

  • Cellular Imaging:

    • Stain cells with 1-5 µM of the probe in cell culture medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope or a FLIM system.

    • Changes in fluorescence intensity or lifetime can be correlated with changes in intracellular viscosity using the calibration curve.

Application Note III: Detection of Divalent Metal Ions

Principle of Operation

The hydroxyl and aldehyde oxygen atoms on the this compound ring may act as a chelating site for certain divalent metal ions (e.g., Zn²⁺, Cu²⁺).[8][9] Upon binding to a metal ion, the electronic properties of the fluorophore are altered, which can lead to a change in fluorescence intensity (either quenching or enhancement) or a shift in the emission spectrum.[10] This chelation-enhanced fluorescence (CHEF) or chelation-induced quenching effect forms the basis for metal ion sensing.[11]

Experimental Workflow for Metal Ion Detection

workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_selectivity Selectivity Assay cluster_analysis Data Analysis prep_probe Prepare probe solution in a suitable buffer (e.g., HEPES) prep_ions Prepare stock solutions of various metal ions prep_probe->prep_ions titration Add increasing concentrations of the target metal ion to the probe solution prep_ions->titration measurement Measure fluorescence intensity after each addition titration->measurement binding_plot Plot fluorescence intensity vs. metal ion concentration measurement->binding_plot selectivity Measure fluorescence response in the presence of various potentially interfering ions selectivity->measurement limit_detection Calculate the limit of detection (LOD) binding_plot->limit_detection

Caption: Workflow for the detection of metal ions using a fluorescent probe.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, CaCl₂, MgCl₂, etc.).

  • Fluorescence Titration:

    • In a cuvette, place the probe solution at a fixed concentration (e.g., 5 µM).

    • Excite the solution at ~365 nm and record the initial emission spectrum.

    • Add small aliquots of the target metal ion stock solution to the cuvette, and record the emission spectrum after each addition until the fluorescence response is saturated.

    • Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity.

  • Selectivity and Competition Experiments:

    • To assess the selectivity of the probe, measure the fluorescence response to a range of different metal ions at a fixed concentration.

    • To perform competition experiments, measure the fluorescence response of the probe to the target metal ion in the presence of a molar excess of other potentially interfering ions.

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, scaffold for the development of novel fluorescent probes. The hypothetical applications and protocols detailed in this guide are intended to serve as a starting point for researchers to investigate its potential. Experimental validation of its photophysical properties and sensing capabilities is the crucial next step. Future research should focus on a comprehensive spectroscopic characterization, including determination of quantum yields, lifetimes, and two-photon absorption cross-sections. Furthermore, derivatization of the core structure could lead to probes with red-shifted emission, improved water solubility, and specific organelle targeting, thereby expanding the utility of this exciting new class of fluorophores.

References

Application Note: A Step-by-Step Guide to the Recrystallization of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Ethoxy-5-hydroxybenzaldehyde via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[1][2] While specific solubility data for this compound is not extensively published, this guide establishes a robust protocol based on the well-documented properties of its structural isomer, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), and fundamental chemical principles. The protocol details solvent selection, the recrystallization workflow, product validation, and troubleshooting, designed for researchers in organic synthesis and drug development.

Introduction: The Principle of Recrystallization

The goal of recrystallization is to dissolve an impure solid in a suitable hot solvent and then allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the solution (mother liquor). The efficacy of this technique hinges on the principle that the solubility of most solids increases significantly with temperature.

An ideal recrystallization solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at or near the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert with respect to the target compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

This protocol will utilize a mixed-solvent system, a powerful variation where one solvent readily dissolves the compound (the "good" solvent) and the other does not (the "anti-solvent" or "bad" solvent). For hydroxybenzaldehyde derivatives, an ethanol-water system is often highly effective.[3][4]

Materials and Equipment

Chemicals:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Celatom® or other filter aid (optional)

  • Activated Carbon (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass funnel (short-stem)

  • Melting point apparatus

  • TLC plates, chamber, and appropriate eluent

Safety Precautions

Recrystallization Workflow Overview

The following diagram outlines the complete workflow for the purification process.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Hot 'Good' Solvent (Ethanol) to Dissolve A->B C Decolorize with Activated Carbon (Optional) B->C D Add Hot 'Anti-Solvent' (Water) Dropwise Until Cloudy (Turbid) C->D E Re-add a Few Drops of Hot Ethanol Until Solution is Clear Again F Remove from Heat, Allow to Cool Slowly to Room Temp G Induce Crystallization (If Necessary) H Cool in Ice Bath to Maximize Yield I Collect Crystals via Vacuum Filtration H->I J Wash Crystals with Cold Ethanol/Water Mixture K Dry Crystals Thoroughly L Characterize Purified Product (Melting Point, TLC)

Caption: Workflow for the recrystallization of this compound.

Detailed Experimental Protocol

This protocol is based on the known high solubility of the related compound 3-Ethoxy-4-hydroxybenzaldehyde in ethanol and its slight solubility in water.[7][8]

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • In a separate beaker, heat ethanol on a hot plate to just below its boiling point.

  • Add the minimum amount of hot ethanol to the Erlenmeyer flask required to completely dissolve the crude solid with magnetic stirring.

    • Scientist's Note: Using the minimum volume of hot solvent is crucial for maximizing the recovery of the purified product. Adding too much solvent will keep the product dissolved even after cooling, leading to a low yield.

Step 2: Removal of Colored Impurities (Optional)

  • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the solution.

  • Gently reheat the solution to boiling for a few minutes while stirring.

    • Scientist's Note: Activated carbon has a high surface area that adsorbs high-molecular-weight colored impurities. Never add carbon to a boiling solution, as it can cause violent bumping. The subsequent hot filtration step is required to remove the carbon.

Step 3: Hot Filtration (If carbon was used or insoluble impurities are present)

  • Place a short-stem glass funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Heat the receiving flask on the hot plate to ensure the solvent vapor keeps the funnel warm.

  • Quickly pour the hot solution through the filter paper.

    • Scientist's Note: This step must be done quickly to prevent premature crystallization of the product on the filter paper. Keeping the apparatus hot is key.

Step 4: Crystallization

  • Heat the clear solution (or filtrate from Step 3) to boiling. In a separate beaker, heat deionized water.

  • Slowly add the hot deionized water (the "anti-solvent") dropwise to the boiling ethanol solution while stirring, until the solution becomes persistently cloudy or turbid.

  • Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, pure crystals. Rapid cooling traps impurities within the crystal lattice.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the crude material.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing of Crystals

  • Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure it seals.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture.

    • Scientist's Note: The wash solvent must be cold to avoid dissolving the purified crystals. The goal is to wash away the impurity-laden mother liquor adhering to the crystal surfaces.

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

Step 6: Drying the Product

  • Carefully remove the filter cake of crystals onto a pre-weighed watch glass.

  • Break up the crystals and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Validation of Purity

The success of the recrystallization must be confirmed empirically.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point range (typically <2°C). Impurities tend to broaden and depress the melting point. Measure the melting point of both the crude and the recrystallized material. A significant sharpening and increase in the melting point indicates successful purification. For reference, the melting point of the pure isomer 3-Ethoxy-4-hydroxybenzaldehyde is 74-77°C.[9]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Data Summary

The following table summarizes key physical data for this compound and its well-characterized isomer.

PropertyThis compound3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
Molecular Formula C₉H₁₀O₃C₉H₁₀O₃
Molecular Weight 166.17 g/mol [10]166.17 g/mol
CAS Number 951800-15-0[10]121-32-4[11]
Melting Point Data not available74-79°C[7]
Solubility Data not availableSlightly soluble in water; Soluble in ethanol, ether.[7][8]

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Try inducing crystallization by scratching the flask or adding a seed crystal.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute; the solute is very impure.Re-heat the solution to dissolve the oil, then add more "good" solvent (ethanol) and allow it to cool more slowly, perhaps insulating the flask.
Low recovery of purified product Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Ensure minimum solvent is used. Use an ice bath for final cooling. Ensure the filtration apparatus is pre-heated before hot filtration.

References

Application Notes and Protocols: The Versatility of 3-Ethoxy-5-hydroxybenzaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Aromatic Aldehyde

3-Ethoxy-5-hydroxybenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group, an ethoxy group, and a formyl (aldehyde) group at positions 1, 3, and 5, respectively. This unique arrangement of functional groups makes it a highly versatile precursor for a range of advanced materials. The aldehyde functionality serves as a reactive site for condensation reactions, particularly the formation of Schiff bases (imines). The phenolic hydroxyl group offers a site for etherification, esterification, and participation in polymerization reactions. Furthermore, the ethoxy group can influence the solubility and liquid crystalline properties of derived materials. While direct literature on the materials science applications of this compound is emerging, its structural similarity to well-studied compounds like vanillin and syringaldehyde provides a strong basis for exploring its potential in polymer science, liquid crystals, and photoluminescent materials.[1][2] This guide provides detailed application notes and protocols for leveraging the unique chemical attributes of this compound in the synthesis of novel functional materials.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₉H₁₀O₃PubChem
Molecular Weight 166.17 g/mol PubChem
Appearance Solid (predicted)---
Solubility Soluble in common organic solvents like ethanol, DMSO, and THF.General Knowledge
Key Functional Groups Aldehyde (-CHO), Phenolic Hydroxyl (-OH), Ethoxy (-OCH₂CH₃)---

Application I: Synthesis of Thermotropic Liquid Crystals via Schiff Base Formation

The rigid aromatic core of this compound, combined with its potential for forming Schiff base linkages, makes it an excellent candidate for the synthesis of thermotropic liquid crystals.[3][4][5][6] The reaction with aromatic amines leads to the formation of calamitic (rod-shaped) molecules that can exhibit liquid crystalline phases (mesophases) upon heating. The ethoxy group can influence the melting point and the stability of these mesophases.

Scientific Rationale

The formation of a Schiff base (imine) bond through the condensation of the aldehyde group of this compound with a primary amine introduces a rigid C=N linkage, extending the molecular conjugation and length. By selecting an appropriate aromatic amine, a molecule with a high aspect ratio can be synthesized, which is a prerequisite for liquid crystalline behavior. The terminal groups on the aromatic amine can be varied to fine-tune the mesophase properties.

Experimental Workflow: Synthesis of a Nematic Liquid Crystal

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A This compound + 4-Butylaniline B Dissolve in Ethanol A->B C Add Acetic Acid (catalyst) B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Isolate Product by Filtration E->F G Recrystallize from Ethanol F->G H Dry under Vacuum G->H I Characterize by FTIR, NMR, and DSC H->I

Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.

Detailed Protocol: Synthesis of (E)-4-((3-ethoxy-5-hydroxybenzylidene)amino)butylbenzene

Materials:

  • This compound (1.0 eq)

  • 4-Butylaniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.66 g (10 mmol) of this compound and 1.49 g (10 mmol) of 4-butylaniline in 40 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure (E)-4-((3-ethoxy-5-hydroxybenzylidene)amino)butylbenzene.

  • Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.

  • Characterization: Characterize the final product using Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the formation of the C=N imine bond), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the chemical structure), and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures.

Expected Results:

The resulting Schiff base is expected to exhibit thermotropic liquid crystalline behavior, likely a nematic phase. The DSC thermogram would show distinct peaks corresponding to the melting transition and the nematic-to-isotropic clearing point.

Application II: Development of Photoluminescent Materials

Schiff bases derived from hydroxybenzaldehydes are known to exhibit photoluminescent properties.[7][8][9] The extended π-conjugated system of the imine linkage, coupled with the electron-donating hydroxyl and ethoxy groups, can lead to materials that emit light upon excitation with UV radiation. These materials have potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Scientific Rationale

The fluorescence in these Schiff bases arises from the relaxation of excited electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals, which determines the emission wavelength, can be tuned by modifying the chemical structure. The hydroxyl group can also lead to interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift.

Experimental Workflow: Synthesis of a Photoluminescent Schiff Base

G cluster_synthesis Synthesis cluster_analysis Analysis A This compound + 2-Aminophenol B Reflux in Methanol A->B C Isolate Crude Product B->C D Purify by Column Chromatography C->D E Characterize by UV-Vis and Photoluminescence Spectroscopy D->E

Caption: Workflow for the synthesis and analysis of a photoluminescent Schiff base.

Detailed Protocol: Synthesis of 2-((3-ethoxy-5-hydroxybenzylidene)amino)phenol

Materials:

  • This compound (1.0 eq)

  • 2-Aminophenol (1.0 eq)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Reaction: Dissolve 1.66 g (10 mmol) of this compound and 1.09 g (10 mmol) of 2-aminophenol in 50 mL of methanol in a round-bottom flask.

  • Reflux: Reflux the mixture for 3 hours. A colored precipitate should form.

  • Isolation: Cool the mixture to room temperature and collect the solid product by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the purified compound using FTIR and NMR spectroscopy.

  • Photophysical Measurement: Dissolve a small amount of the purified product in a suitable solvent (e.g., DMSO) and record its UV-Vis absorption and photoluminescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

Expected Results:

The synthesized Schiff base is expected to exhibit strong absorption in the UV region and emit in the visible region. The emission color can be quantified by CIE coordinates derived from the emission spectrum.[8]

Application III: Precursor for Bio-based and Functional Polymers

Substituted hydroxybenzaldehydes, such as vanillin and syringaldehyde, are increasingly being used as renewable building blocks for various types of polymers, including polyesters, polyacetals, and phenolic resins.[1][2][10] this compound can similarly be used as a monomer to create polymers with tailored properties. For example, it can be used to synthesize poly(azomethine)s, which are polymers containing the imine linkage in their backbone.[11]

Scientific Rationale

The bifunctional nature of this compound (possessing both an aldehyde and a hydroxyl group) allows it to participate in step-growth polymerization reactions. For instance, polycondensation with diamines would yield poly(azomethine)s. These polymers often exhibit high thermal stability and can have interesting electronic and optical properties. The presence of the hydroxyl group also offers a site for post-polymerization modification. Furthermore, polymers incorporating this moiety may exhibit antimicrobial properties.[12][13]

Detailed Protocol: Synthesis of a Poly(azomethine) from this compound and p-Phenylenediamine

Materials:

  • This compound (2.0 eq)

  • p-Phenylenediamine (1.0 eq)

  • Dimethylacetamide (DMAc)

  • Piperidine (catalyst)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.08 g (10 mmol) of p-phenylenediamine in 20 mL of DMAc.

  • Monomer Addition: To this solution, add 3.32 g (20 mmol) of this compound.

  • Catalysis: Add a few drops of piperidine as a catalyst.

  • Polymerization: Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the fibrous polymer, wash it thoroughly with methanol, and then with hot water to remove any unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

  • Characterization: Characterize the polymer's structure by FTIR and NMR. Determine its thermal stability by Thermogravimetric Analysis (TGA) and its molecular weight by Gel Permeation Chromatography (GPC).

Expected Properties of the Resulting Polymer:

PropertyAnticipated Value/Characteristic
Appearance Colored powder (e.g., yellow, orange)
Solubility Soluble in polar aprotic solvents (e.g., DMAc, DMSO)
Thermal Stability (TGA) High decomposition temperature (>300°C)
Glass Transition Temp. (DSC) High Tg, indicative of a rigid polymer backbone

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Ethoxy-5-hydroxybenzaldehyde (C₉H₁₀O₃, MW: 166.17 g/mol ).[1][2] This molecule is a valuable building block in pharmaceutical and materials science research. However, its purification presents unique challenges due to the presence of two reactive functional groups: a phenolic hydroxyl and an aromatic aldehyde. These groups can lead to strong interactions with stationary phases, sensitivity to oxidation, and the formation of difficult-to-remove impurities.

This guide is structured as a dynamic resource, moving from high-level frequently asked questions to in-depth troubleshooting scenarios and detailed experimental protocols. Our goal is to provide you not just with steps to follow, but with the underlying chemical principles to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have before undertaking the purification process.

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route used. The most common classes of impurities are:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3,5-dihydroxybenzaldehyde or related compounds.

  • Oxidation Byproduct: The aldehyde group is susceptible to oxidation, especially if exposed to air over time, forming the corresponding 3-ethoxy-5-hydroxybenzoic acid. This is often the most problematic impurity.[3]

  • Synthesis-Specific Byproducts: Side reactions can introduce structurally similar molecules that may be difficult to separate.

  • Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents used during the reaction workup.

Q2: Which primary purification technique is better for this compound: column chromatography or recrystallization?

A2: The choice is dictated by the impurity profile of your crude material.

  • Column Chromatography is superior for separating complex mixtures of byproducts with differing polarities.[4] It is the preferred first-pass purification method if your crude material shows multiple spots on a Thin Layer Chromatography (TLC) analysis.

  • Recrystallization is highly effective for removing small amounts of impurities from a product that is already substantially pure (>90%). It is an excellent final polishing step to obtain material of high crystalline purity. A common solvent system for a related isomer is an ethanol/water mixture, which could be a good starting point.[5][6]

Q3: How should I handle and store purified this compound to prevent degradation?

A3: Like many substituted benzaldehydes, this compound can be sensitive.[7] Proper storage is critical to maintain purity.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation of the aldehyde group.

  • Temperature: Keep in a cool environment, such as a refrigerator (+4°C).

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Scenario 1: Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and seems to be sticking to the silica gel column. What is happening and how can I fix it?

A: This is a classic problem for compounds containing both acidic protons (the phenolic -OH) and polar functional groups (the aldehyde -C=O) that can hydrogen bond. The acidic silanol groups (Si-OH) on the surface of the silica gel are interacting strongly and often irreversibly with your molecule.

Causality: The phenolic hydroxyl group can deprotonate and bind ionically to the silica, while both the hydroxyl and aldehyde groups can engage in strong hydrogen bonding. This leads to poor elution, band tailing (streaking), and potential decomposition on the column.

Solutions:

  • Deactivate the Silica Gel: Before running your column, flush it with your starting eluent containing a small amount of a competitive base or acid.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The amine will preferentially interact with the acidic silanol sites, "masking" them from your compound and allowing for smoother elution.[4]

    • Acetic Acid (AcOH): If your primary impurity is a non-acidic but polar compound, adding a small amount of acetic acid (0.1-1%) to the eluent can sometimes improve peak shape by keeping your phenolic compound fully protonated.

  • Change the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Alumina (Al₂O₃) can be a good alternative, though you may need to screen for the appropriate activity grade (basic, neutral, or acidic).

  • Use a Different Eluent System: Solvents like dichloromethane (DCM) or chloroform (CHCl₃) can sometimes offer different selectivity and reduce tailing compared to ethyl acetate-based systems.[8]

Scenario 2: Recrystallization Failures

Q: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the molecules do not have the proper orientation or energy to form an ordered crystal lattice.

Causality: This is typically caused by one of three factors:

  • High Impurity Load: Impurities disrupt the crystal lattice formation, acting as "defects."

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to arrange themselves into a low-energy crystal structure.

  • Suboptimal Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out amorphously.

Solutions:

  • Ensure Purity: If the crude material is less than ~90% pure, perform column chromatography first to remove the bulk of the impurities.[4]

  • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can move it to an ice bath or refrigerator to maximize crystal recovery.

  • Optimize the Solvent System:

    • Solvent Pairs: Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) where it is very soluble. Then, slowly add a "poor" solvent (e.g., water, hexane) dropwise at the boiling point until you see persistent cloudiness. Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly. An ethanol/water system has proven effective for the related compound ethyl vanillin.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Scenario 3: Persistent Impurities

Q: After purification, my product looks clean by TLC, but NMR/LC-MS analysis shows a persistent impurity. How do I remove it?

A: This indicates an impurity with a very similar polarity and structure to your desired product, making separation by standard methods difficult. The most likely culprit is the 3-ethoxy-5-hydroxybenzoic acid.

Causality: The carboxylic acid has a polarity very close to your phenolic aldehyde, and both are acidic, so they behave similarly on silica gel.

Solutions:

  • Acid-Base Extraction: This is the most effective method for removing acidic impurities.

    • Dissolve the impure product in an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic solution in a separatory funnel with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid is acidic enough to be deprotonated by the bicarbonate, transferring it to the aqueous layer as a sodium salt. The phenol is generally not acidic enough to react with bicarbonate, so it remains in the organic layer.

    • Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[3]

  • High-Performance Liquid Chromatography (HPLC): For very demanding purity requirements, preparative reverse-phase HPLC can provide excellent separation. A method using an acetonitrile/water mobile phase on a C18 column is a good starting point.[9]

Part 3: Visualization & Workflows

A logical approach is key to efficient purification. The following diagrams illustrate a general troubleshooting workflow and a standard purification sequence.

Troubleshooting Decision Tree

Troubleshooting start Crude Product Analysis (TLC) multi_spots Multiple Spots or Streaks? start->multi_spots oiling_out Product 'Oils Out' during Recrystallization? multi_spots->oiling_out No column Perform Column Chromatography multi_spots->column Yes persistent_impurity Persistent Impurity by NMR/LC-MS? oiling_out->persistent_impurity No slow_cool Slow Cooling / Optimize Solvent oiling_out->slow_cool Yes acid_base Perform Acid-Base Extraction persistent_impurity->acid_base Yes (if acidic) deactivate Deactivate Silica (e.g., with Et3N) column->deactivate If streaking occurs prep_hplc Consider Preparative HPLC acid_base->prep_hplc If still impure

Caption: Troubleshooting workflow for purification issues.

General Purification Workflow

PurificationWorkflow crude Crude 3-Ethoxy-5- hydroxybenzaldehyde column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect & Combine Pure Fractions (TLC) column->fractions evaporate1 Solvent Removal (Rotary Evaporator) fractions->evaporate1 recrystallize Recrystallization (e.g., EtOH/Water) evaporate1->recrystallize Optional Polishing Step analysis Purity Analysis (NMR, LC-MS, MP) evaporate1->analysis Directly to Analysis filter_dry Filter, Wash & Dry Crystals recrystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product final_product->analysis

Caption: Standard purification sequence for this compound.

Part 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Column Chromatography
  • Column Preparation:

    • Select a glass column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20). For 1g of crude material, a 2-3 cm diameter column is a good start.

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in your starting non-polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly, avoiding air bubbles. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute your compound. The optimal gradient can be determined from prior TLC analysis.[4]

  • Fraction Collection:

    • Collect fractions in test tubes. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude material in a test tube. Test solubility in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, toluene) at room temperature and with gentle heating. An ideal single solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not ideal, test solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) and bring to a gentle boil to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Isolation:

    • Cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Synthesis of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Ethoxy-5-hydroxybenzaldehyde. We understand the nuances and challenges researchers face and have structured this document to address specific experimental issues with scientifically grounded explanations and practical solutions.

Section 1: The Core Challenge—Regioselectivity in Phenol Formylation

The synthesis of this compound presents a significant regiochemical challenge. The most common precursor, 3-ethoxyphenol, possesses two powerful activating, ortho, para-directing groups: a hydroxyl (-OH) and an ethoxy (-OEt). During electrophilic aromatic substitution, such as formylation, these groups direct the incoming electrophile (the formyl group or its equivalent) to positions that are electronically activated.

For 3-ethoxyphenol, the most activated positions are C2, C4, and C6. The desired product requires formylation at the C5 position, which is meta to both activating groups. This position is electronically disfavored, meaning that standard formylation reactions will preferentially yield other isomers, making the desired this compound a minor byproduct at best. This guide is designed to help you understand why this occurs and how to troubleshoot the resulting complex product mixtures.

Section 2: Troubleshooting Guide—Common Experimental Problems

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction produced a complex mixture of isomers with very low yield of the target this compound. What are these other products and why did this happen?

Answer: This is the most common outcome when attempting a direct formylation of 3-ethoxyphenol. The formation of multiple isomers is a direct consequence of the powerful directing effects of the hydroxyl and ethoxy groups.

Causality: The hydroxyl (-OH) and ethoxy (-OEt) groups are strong activating groups that stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. The resonance structures show that the positive charge can be delocalized onto the oxygen atoms of these substituents, a highly stabilizing effect. Conversely, addition at a meta position does not allow for this charge delocalization, resulting in a higher energy intermediate and a much slower reaction rate.

The major isomeric side products you are likely observing are:

  • 2-Hydroxy-4-ethoxybenzaldehyde (Formylation ortho to -OH, para to -OEt)

  • 4-Hydroxy-2-ethoxybenzaldehyde (Formylation para to -OH, ortho to -OEt)

  • 2-Hydroxy-6-ethoxybenzaldehyde (Formylation ortho to both -OH and -OEt, sterically hindered)

The following diagram illustrates the electronically favored versus the desired, disfavored reaction pathways.

G cluster_start Starting Material cluster_reagents Formylation Reagents (e.g., Vilsmeier, Reimer-Tiemann) cluster_products Reaction Products Start 3-Ethoxyphenol Reagents Electrophile ('-CHO' source) Major1 2-Hydroxy-4-ethoxybenzaldehyde Reagents->Major1 Major Pathway (Ortho/Para Attack) Major2 4-Hydroxy-2-ethoxybenzaldehyde Reagents->Major2 Major Pathway (Ortho/Para Attack) Minor Desired Product: This compound Reagents->Minor Minor/Trace Pathway (Meta Attack) G A 3-Ethoxyphenol B Step 1: Protect Reactive Positions (e.g., Bromination) A->B C Blocked Intermediate B->C D Step 2: Formylate (at C5 position) C->D E Formylated & Blocked Intermediate D->E F Step 3: Deprotect (e.g., Debromination) E->F G Final Product: This compound F->G

Technical Support Center: Purification of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxy-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Understanding the origin of impurities is the first step in designing an effective purification strategy. The most common synthetic route to this compound is the selective mono-etherification of 3,5-dihydroxybenzaldehyde via a Williamson ether synthesis.

Based on this synthesis, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 3,5-Dihydroxybenzaldehyde.

  • Over-alkylation Byproduct: 3,5-Diethoxybenzaldehyde.

  • Residual Reagents: Inorganic salts (e.g., potassium carbonate) and phase-transfer catalysts, if used.

  • Oxidation Products: Benzaldehydes can be susceptible to air oxidation, leading to the corresponding benzoic acid (3-ethoxy-5-hydroxybenzoic acid).

Troubleshooting and Purification Guides

Q2: My initial crude product is a complex mixture. What is the best first step for purification?

A2: For a complex crude mixture containing acidic, phenolic, and neutral compounds, Acid-Base Extraction is a highly effective initial purification step. This technique leverages the acidic nature of the phenolic hydroxyl group on your target molecule to separate it from non-acidic impurities.[1][2][3]

Expert Insight: The key to a successful acid-base extraction is the sequential use of bases with different strengths. This allows for a more refined separation of components with varying acidity.

Workflow for Acid-Base Extraction:

References

Technical Support Center: Troubleshooting Low Yield in 3-Ethoxy-5-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Ethoxy-5-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable intermediate. We will explore the causality behind common experimental pitfalls and provide field-proven solutions based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that are frequently encountered during the synthesis.

Q1: My overall yield is extremely low after attempting a formylation reaction on 3-ethoxyphenol. What are the most common reasons?

A1: Low yields in the formylation of 3-ethoxyphenol, an electron-rich phenol, typically stem from three primary areas: suboptimal reaction choice, poor regioselectivity, or product degradation. The most common formylation methods for phenols are the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. The Reimer-Tiemann reaction, for instance, is notorious for low yields with many substrates.[1][2] Key factors to investigate immediately are the purity of your starting material (3-ethoxyphenol), the freshness and stoichiometry of your reagents, and precise temperature control.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely side products?

A2: The presence of multiple spots indicates a mixture of products, which is a common issue. For the formylation of 3-ethoxyphenol, the likely impurities are:

  • Unreacted 3-ethoxyphenol: The starting material.

  • Isomeric Product (2-hydroxy-4-ethoxybenzaldehyde): Formylation can occur at the ortho position relative to the hydroxyl group, leading to a regioisomer that can be difficult to separate.[3]

  • Di-formylated Product: If both ortho positions are available and the conditions are too harsh, a second formyl group can be added.[4][5]

  • Polymeric Resin: Phenols can polymerize under strong acidic or basic conditions, resulting in a tar-like substance that remains at the baseline of the TLC plate.[4]

Q3: The reaction seems to have stalled; TLC analysis shows a significant amount of starting material remaining even after extended reaction times. What should I check?

A3: A stalled reaction often points to an issue with the activating reagents or reaction conditions.

  • Vilsmeier-Haack: The Vilsmeier reagent, formed from POCl₃ and DMF, is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reagent itself is a relatively weak electrophile and requires an activated, electron-rich ring to be effective.[6]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium. The activity can be highly dependent on the acid used (e.g., trifluoroacetic acid, boric acid/glycerol) and the reaction temperature.[4][5]

  • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some formylations require heating to proceed at a reasonable rate.[4]

Q4: My reaction turned into a dark, intractable tar. What is causing this resin formation and how can it be prevented?

A4: Resin formation is a classic problem in phenol chemistry, often resulting from phenol-formaldehyde type polymerization.[4] This is particularly prevalent in reactions where a formaldehyde equivalent (like HMTA in the Duff reaction) is used under acidic or basic conditions.

  • Stoichiometry Control: Use a molar ratio of the formylating agent to the phenol of 1:1 or slightly higher. Excess formylating agent can promote polymerization.

  • Temperature Management: Avoid excessively high temperatures, which accelerate condensation reactions. Maintain the lowest effective temperature for the formylation.[4]

  • Minimize Reaction Time: Monitor the reaction closely using TLC and quench it as soon as the desired product is maximized to prevent subsequent degradation and polymerization.

Part 2: Detailed Troubleshooting Guides by Reaction Type

The synthesis of this compound most commonly involves the formylation of 3-ethoxyphenol. Below are detailed guides for troubleshooting the primary synthetic routes.

Guide 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich arenes.[7] It involves the creation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[6]

Problem Potential Cause Recommended Solution
No or Little Product Formation Inactive Vilsmeier Reagent: The chloroiminium ion is highly reactive towards water.Ensure all glassware is rigorously dried and use anhydrous DMF. Add POCl₃ slowly to DMF at 0°C to form the reagent in situ before adding the phenol substrate.
Low Substrate Reactivity: While 3-ethoxyphenol is activated, impurities can inhibit the reaction.Verify the purity of 3-ethoxyphenol via NMR or GC-MS.
Low Yield with Isomer Formation Poor Regioselectivity: The Vilsmeier reagent can attack either the C2 (ortho) or C4 (para) position relative to the hydroxyl group. The directing effects of the -OH and -OEt groups are competitive.Temperature control is critical. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can improve selectivity for the thermodynamically favored C4 (para) product. Some studies on related phenols show that Lewis acids like TiCl₄ can dramatically influence regioselectivity.[3]
Product Loss During Work-up Incomplete Hydrolysis: The iminium intermediate formed after electrophilic attack must be hydrolyzed to the aldehyde.After the reaction is complete, quench by adding to a cold aqueous solution of a base like sodium acetate or sodium bicarbonate and stir vigorously for several hours or overnight to ensure complete hydrolysis.[7]
Emulsion during Extraction: The phenolic nature of the product can lead to emulsions during aqueous work-up.Use a brine wash to break up emulsions. If the problem persists, filter the organic layer through a pad of Celite.
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve 3-ethoxyphenol (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like DCM.

  • Add the phenol solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing sodium acetate (5 eq.).

  • Stir the resulting mixture vigorously until the intermediate is fully hydrolyzed (can take several hours).

  • Extract the product with an organic solvent (e.g., ethyl acetate or Et₂O).

  • Wash the combined organic layers with water, followed by brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography.[7]

Vilsmeier_Troubleshooting cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues Start Low Yield in Vilsmeier-Haack CheckReagent Check Vilsmeier Reagent Formation & Purity Start->CheckReagent CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckWorkup Review Work-up & Purification Start->CheckWorkup ReagentMoisture Moisture present? (Wet DMF/Glassware) CheckReagent->ReagentMoisture Temp Temperature too high/low? CheckConditions->Temp Hydrolysis Incomplete Hydrolysis? CheckWorkup->Hydrolysis ReagentStoich Incorrect Stoichiometry? ReagentMoisture->ReagentStoich No Sol_Dry Solution: Use Anhydrous Reagents & Glassware ReagentMoisture->Sol_Dry Yes Sol_Stoich Solution: Verify Molar Ratios (POCl₃, DMF) ReagentStoich->Sol_Stoich Time Reaction time sufficient? Temp->Time No Sol_Temp Solution: Optimize Temp (e.g., 0°C to RT) Temp->Sol_Temp Yes Sol_Time Solution: Monitor by TLC and extend time Time->Sol_Time Separation Poor Isomer Separation? Hydrolysis->Separation No Sol_Hydrolysis Solution: Prolong stirring with aq. base Hydrolysis->Sol_Hydrolysis Yes Sol_Separation Solution: Optimize Chromatography Separation->Sol_Separation

Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.

Guide 2: Duff Reaction

The Duff reaction is a formylation method specific to phenols using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or a glycerol/boric acid mixture.[5] It preferentially directs formylation to the ortho position.[8]

Problem Potential Cause Recommended Solution
Very Low or No Yield Insufficiently Acidic Medium: HMTA requires protonation to generate the electrophilic iminium ion species.Ensure the acidic medium is potent enough. TFA is often more effective than glycerol/boric acid.[4]
Incomplete Hydrolysis: The final step is the hydrolysis of a benzylamine-type intermediate to the aldehyde.After the initial reaction, an acidic aqueous work-up is crucial. Heating during the hydrolysis step can be beneficial.[5]
Formation of Dark Polymer Excessive Heat/Time: Phenols are prone to polymerization with formaldehyde equivalents at high temperatures.Conduct the reaction at the lowest temperature that allows for a reasonable rate (e.g., 70-90°C).[4] Monitor by TLC and quench the reaction promptly upon completion.
Formation of Side Products Di-formylation: If both ortho positions are available, di-formylation can occur.Adjust the stoichiometry. Use a 1:1 molar ratio of phenol to HMTA to favor mono-formylation.[4]
  • In a round-bottom flask, dissolve 3-ethoxyphenol (1.0 eq.) and hexamethylenetetramine (HMTA, 1.5 eq.) in trifluoroacetic acid (TFA).

  • Heat the reaction mixture to 70-80°C and stir.

  • Monitor the reaction progress by TLC (typically complete within 1-4 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully add the mixture to cold water to quench the reaction and precipitate the crude product.

  • Perform an acidic work-up by adding aqueous HCl and heating to hydrolyze the imine intermediate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over a drying agent, and concentrate.

  • Purify the residue by column chromatography or recrystallization.[4]

Duff_Troubleshooting Start Low Yield in Duff Reaction CheckPolymer Significant Polymer/ Tar Formation? Start->CheckPolymer CheckPurity Multiple Products on TLC? CheckPolymer->CheckPurity No Sol_Polymer Reduce Temperature & Reaction Time CheckPolymer->Sol_Polymer Yes CheckConversion High Starting Material Remaining? CheckPurity->CheckConversion No Sol_Purity Adjust HMTA:Phenol Ratio to ~1:1 to reduce di-formylation CheckPurity->Sol_Purity Yes Sol_Conversion Use Stronger Acid (TFA) Ensure Complete Hydrolysis CheckConversion->Sol_Conversion Yes

Caption: Logical workflow for troubleshooting the Duff reaction.

Part 3: Comparative Analysis of Formylation Methods

The choice of reaction is critical and depends on the desired regioselectivity and tolerance for specific conditions.

Reaction Reagents Typical Conditions Advantages Common Issues & Disadvantages Ref
Vilsmeier-Haack POCl₃, DMF0°C to RTGenerally good yields for activated arenes; versatile.Requires anhydrous conditions; regioselectivity can be an issue; work-up can be tricky.[6][7]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (TFA or Boric/Glycerol)70-160°CSimple reagents; often gives good ortho-selectivity.Can be low-yielding; prone to polymerization; high temperatures required.[1][4][5]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)60-70°CDoes not require anhydrous conditions; uses common reagents.Often very low yields; mixture of ortho and para isomers; harsh basic conditions; formation of dichlorocarbene byproducts.[1][9][10]
Part 4: Purification Strategies

Q: How can I effectively separate the desired 4-formyl product (this compound) from the 2-formyl isomer?

A: Isomer separation is a significant challenge. Column chromatography is the most effective method. The two isomers often have a discernible difference in polarity due to variations in intramolecular hydrogen bonding, which affects their interaction with the silica gel. The ortho isomer (2-formyl) can form a strong intramolecular hydrogen bond, making it less polar than the para isomer (4-formyl). Therefore, the ortho isomer will typically elute first. A solvent system of hexane and ethyl acetate is a good starting point; begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to achieve separation.[11]

Part 5: Synthetic Pathways Overview

Synthesis_Pathways Start 3-Ethoxyphenol (Starting Material) Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Duff Duff Reaction (HMTA, Acid) Start->Duff Reimer Reimer-Tiemann (CHCl₃, NaOH) Start->Reimer Target This compound (Target Product) Vilsmeier->Target Duff->Target Reimer->Target

Caption: Common formylation routes from 3-ethoxyphenol.

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethoxy-5-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals. We will delve into a robust synthetic strategy, addressing the common challenges and critical parameters for successfully scaling up this synthesis. Our focus is not just on the "how," but the "why," providing you with the expert insights needed to troubleshoot and optimize your process.

Overview of Recommended Synthetic Strategy

The synthesis of this compound presents a significant regioselectivity challenge. Direct formylation of 3-ethoxyphenol via classical methods like the Vilsmeier-Haack or Reimer-Tiemann reaction is synthetically challenging because the hydroxyl and ethoxy groups are ortho, para-directing, which would lead to formylation at the 2, 4, and 6 positions, not the desired 5-position.[1][2]

Therefore, a more reliable and controllable approach is the selective mono-ethylation of 3,5-dihydroxybenzaldehyde . This strategy circumvents the regioselectivity issue of formylation but introduces the challenge of achieving high mono-selectivity during the etherification step and requires a robust purification protocol.

Synthetic_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Core Reaction cluster_2 Step 3: Purification A 3,5-Dihydroxybenzaldehyde B Selective Williamson Ether Synthesis A->B Ethyl Iodide, K₂CO₃ Acetone/DMF C Crude Product Mixture: - this compound (Product) - 3,5-Dihydroxybenzaldehyde (SM) - 3,5-Diethoxybenzaldehyde (Byproduct) B->C Statistical Mixture D Silica Gel Column Chromatography C->D E Pure this compound D->E Isolation

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective Ethylation

This protocol details the laboratory-scale synthesis of this compound with a focus on maximizing mono-alkylation.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (10g Scale)Molar EquivalentsNotes
3,5-Dihydroxybenzaldehyde138.1210.0 g1.0Ensure >98% purity. Synthesized via established methods.[3][4]
Potassium Carbonate (K₂CO₃)138.2111.0 g1.1Anhydrous, finely powdered.
Ethyl Iodide (EtI)155.9711.3 g (5.8 mL)1.0Freshly distilled or inhibitor-free. Handle with care (alkylating agent).
Acetone-200 mL-Anhydrous, reagent grade.
Ethyl Acetate-As needed-For extraction and chromatography.
Hexane-As needed-For chromatography.
Silica Gel-~200 g-230-400 mesh for column chromatography.

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (11.0 g, 79.6 mmol).

  • Solvent Addition: Add 200 mL of anhydrous acetone. Begin vigorous stirring to create a fine suspension.

  • Reagent Addition: Add ethyl iodide (5.8 mL, 72.4 mmol) dropwise to the suspension over 15 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (~56°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2 hours (see FAQ Q2 for details).

  • Work-up: Once the reaction has reached optimal conversion (maximum product, minimal di-substituted byproduct), cool the mixture to room temperature. Filter off the potassium carbonate and inorganic salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a crude yellow-brown solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.[5]

    • Eluent: A gradient of hexane:ethyl acetate, starting from 90:10 and gradually increasing the polarity to 70:30.

    • Fraction Collection: Collect fractions based on TLC analysis. The di-ethoxy byproduct will elute first, followed by the desired mono-ethoxy product, and finally the unreacted dihydroxy starting material.

  • Isolation: Combine the pure fractions containing the product and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and MS.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low, and TLC shows a large amount of unreacted 3,5-dihydroxybenzaldehyde. What are the primary causes?

A1: This is a common issue often related to incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity.

  • Causality & Explanation: The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a nucleophilic phenoxide ion.[6] If deprotonation is incomplete, the concentration of the active nucleophile is low, slowing the reaction.

  • Troubleshooting Steps:

    • Base Quality: Ensure your potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. Clumped or old base is less effective.

    • Solvent Choice: Acetone is a good starting point, but for less reactive systems, switching to a more polar aprotic solvent like Dimethylformamide (DMF) can accelerate the reaction by better solvating the potassium phenoxide. If using DMF, be mindful of higher reaction temperatures and a more challenging work-up (typically pouring into ice water).[6]

    • Temperature: Ensure you are maintaining a consistent reflux. A temperature that is too low will result in a sluggish reaction.

    • Reagent Purity: Verify the purity and activity of your ethyl iodide. Over time, it can decompose, releasing iodine (visible as a brown tint), which can interfere with the reaction.

Troubleshooting_Low_Yield Start Low Yield & High Starting Material? CheckBase Is K₂CO₃ anhydrous & finely powdered? Start->CheckBase CheckSolvent Is reaction sluggish in Acetone? CheckBase->CheckSolvent Yes SolutionBase Action: Use fresh, anhydrous K₂CO₃. CheckBase->SolutionBase No CheckReagent Is Ethyl Iodide pure and colorless? CheckSolvent->CheckReagent Yes SolutionSolvent Action: Switch to anhydrous DMF and run at 80-90°C. CheckSolvent->SolutionSolvent No (if fast enough) SolutionReagent Action: Purify EtI by distillation or use a fresh bottle. CheckReagent->SolutionReagent No End Re-run Reaction CheckReagent->End Yes SolutionBase->End SolutionSolvent->End SolutionReagent->End

Caption: Decision tree for troubleshooting low reaction yields.

Q2: How can I effectively monitor the reaction by TLC to avoid forming excess di-ethoxy byproduct?

A2: Careful TLC monitoring is critical for maximizing the yield of the mono-substituted product.

  • TLC System: A solvent system of 70:30 Hexane:Ethyl Acetate typically provides good separation.

  • Spot Identification:

    • 3,5-Diethoxybenzaldehyde (Byproduct): Highest Rf (least polar).

    • This compound (Product): Intermediate Rf.

    • 3,5-Dihydroxybenzaldehyde (Starting Material): Lowest Rf (most polar).

  • Procedure: On a single TLC plate, spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. Run the plate every 1-2 hours. The goal is to stop the reaction when the spot corresponding to the product is at its maximum intensity and the byproduct spot is still faint. Allowing the reaction to proceed to full consumption of the starting material will inevitably result in a higher proportion of the di-substituted byproduct.

Q3: My primary purification by column chromatography gives mixed fractions. How can I improve the separation?

A3: The similar polarities of the three main components make purification the most challenging step of this synthesis.

  • Causality & Explanation: The product, starting material, and byproduct all contain polar aldehyde and ether/hydroxyl groups, leading to overlapping Rf values.

  • Troubleshooting Steps:

    • Optimize Column Parameters: Use a long, thin column rather than a short, wide one to increase the theoretical plates. Ensure the crude material is dry-loaded onto the silica for better band resolution.

    • Use a Shallow Gradient: Instead of large jumps in eluent polarity, use a very slow, shallow gradient. For example, start with 95:5 Hexane:EtOAc and increase the EtOAc percentage by only 1-2% every 100-200 mL of eluent. This can help resolve closely running spots.

    • Alternative Solvent Systems: If Hexane/EtOAc fails, try a system with different selectivity, such as Dichloromethane:Methanol (starting at 99:1) or Toluene:Acetone.

    • Recrystallization: If you obtain fractions that are slightly impure, attempt recrystallization from a suitable solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Heptane) to improve purity.

Q4: I am scaling up to 100g and my selectivity for the mono-ethoxy product has decreased significantly. Why is this happening?

A4: Scale-up introduces challenges related to heat and mass transfer that can affect local concentrations and temperatures, thereby altering selectivity.

  • Causality & Explanation: Inadequate mixing can create "hot spots" where the reaction proceeds faster, and localized areas with a higher relative concentration of the ethylating agent, both of which favor the second ethylation reaction.

  • Troubleshooting Steps:

    • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure the heterogeneous mixture is efficiently agitated.

    • Controlled Addition: Add the ethyl iodide via a syringe pump over a longer period (e.g., 1-2 hours) while the reaction is at reflux. This maintains a low, steady-state concentration of the alkylating agent, favoring reaction with the more abundant and slightly more acidic starting material.

    • Temperature Control: Use a temperature-controlled heating mantle and a thermocouple to ensure the reaction temperature does not overshoot, as higher temperatures can reduce selectivity.

References

Technical Support Center: Stabilizing 3-Ethoxy-5-hydroxybenzaldehyde for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in their work. As a compound with both a phenolic hydroxyl and an aldehyde functional group, this compound presents unique stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term integrity of your valuable research material.

Understanding the Instability of this compound

This compound is susceptible to degradation through several pathways, primarily driven by its molecular structure. The presence of the phenolic hydroxyl group makes the aromatic ring highly activated and prone to oxidation.[1] Simultaneously, the aldehyde group can undergo oxidation to a carboxylic acid and may also be involved in polymerization reactions.[2][3] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate these degradation processes, leading to discoloration, a decrease in purity, and the formation of impurities that can interfere with your experiments.

Primary Degradation Pathways
  • Oxidation: The primary degradation pathway is the oxidation of the aldehyde group to form 3-ethoxy-5-hydroxybenzoic acid. The phenolic hydroxyl group can also be oxidized, leading to the formation of colored quinone-type byproducts. This process is often catalyzed by trace metal impurities and exposure to light and air.[4][5]

  • Polymerization: Aldehydes, especially aromatic ones, can undergo self-condensation or polymerization reactions, particularly at elevated temperatures or in the presence of acidic or basic catalysts.[2][3] This can result in the formation of insoluble, high-molecular-weight materials.

Below is a simplified representation of the primary degradation pathways:

G A This compound B Oxidation (O2, Light, Metal Ions) A->B Exposure to D Polymerization (Heat, Catalysts) A->D Conditions C 3-Ethoxy-5-hydroxybenzoic Acid B->C E Colored Byproducts (Quinones) B->E F Insoluble Polymers D->F

Caption: Key degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound in a question-and-answer format.

Q1: My this compound has turned from a white/off-white solid to a yellow or brown color. What happened, and can I still use it?

A1: The discoloration you are observing is a classic sign of oxidation. The phenolic hydroxyl and aldehyde groups are susceptible to air oxidation, which can be accelerated by light exposure, leading to the formation of colored impurities such as quinone-like species.[4][5]

Causality: The color change indicates that a portion of your material has degraded. The extent of degradation will determine its suitability for your experiments. For sensitive applications, such as in drug development or quantitative assays, using the discolored material is not recommended as the impurities could lead to side reactions or inaccurate results. For less sensitive applications, you may be able to purify the material before use.

Recommended Action:

  • Assess Purity: Before use, assess the purity of the discolored material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis of a fresh, pure sample.

  • Purification (if necessary): If the purity is compromised but you must use the material, consider purification by recrystallization. A protocol for recrystallization can be found in the "Experimental Protocols" section of this guide.

  • Prevent Future Discoloration: For future storage, implement the stabilization protocols outlined in this guide, such as storing under an inert atmosphere and protecting from light.

Q2: I've noticed a decrease in the melting point of my this compound compared to when I first received it. Why is this?

A2: A depression and broadening of the melting point range is a strong indicator of the presence of impurities. As the compound degrades through oxidation or polymerization, the resulting byproducts act as impurities, disrupting the crystal lattice of the pure compound and lowering its melting point.

Causality: The formation of 3-ethoxy-5-hydroxybenzoic acid and other oxidation byproducts introduces different molecular structures into your sample, leading to a less ordered solid state.

Recommended Action:

  • Confirm the presence of impurities using an appropriate analytical technique (TLC, HPLC, or NMR).

  • If impurities are confirmed, purification by recrystallization is recommended to restore the material to a higher purity, which should also restore the expected melting point.

Q3: My this compound appears to have clumped together and is difficult to handle. What could be the cause?

A3: Clumping or caking can be due to the absorption of moisture or the initial stages of polymerization. This compound can be hygroscopic, and absorbed water can act as a plasticizer, causing the solid particles to stick together.[6] Additionally, slight temperature fluctuations during storage can contribute to this issue.

Causality: The phenolic hydroxyl group can form hydrogen bonds with water molecules, leading to moisture absorption.

Recommended Action:

  • Drying: Dry the material in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) under vacuum.

  • Proper Storage: To prevent future issues, store the compound in a tightly sealed container in a desiccator or a dry box. For long-term storage, consider sealing the container with paraffin film.

Frequently Asked Questions (FAQs)

Storage and Handling

Q: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored at low temperatures, protected from light and oxygen.

Parameter Recommended Condition Rationale
Temperature -20°C[7][8]Reduces the rate of oxidation and polymerization reactions.
Atmosphere Inert gas (Argon or Nitrogen)[9][10][11][12][13][14][15]Displaces oxygen, preventing oxidative degradation.[9][10][11][12][13]
Light Amber glass vial or container wrapped in aluminum foil[16][17]Prevents photo-oxidation.
Container Tightly sealed glass containerPrevents moisture and air ingress.

Q: Is it necessary to store this compound under an inert atmosphere for short-term storage?

A: For short-term storage (i.e., a few weeks) where the material will be used frequently, storage in a tightly sealed container in a desiccator at room temperature may be sufficient. However, for any duration longer than a month, or for high-purity applications, storage under an inert atmosphere at -20°C is strongly recommended to minimize degradation.

Stabilization Strategies

Q: Can I add an antioxidant to my this compound to improve its stability?

A: Yes, the addition of a suitable antioxidant can significantly inhibit oxidative degradation. Phenolic antioxidants are a good choice as they can act as radical scavengers.

Causality: Antioxidants work by donating a hydrogen atom to reactive radical species, terminating the oxidative chain reaction.[1]

Antioxidant Typical Concentration Considerations
Butylated Hydroxytoluene (BHT) 50-200 ppmA common and effective antioxidant. Ensure it is compatible with your downstream applications.
Hydroquinone 50-200 ppmEffective, but can sometimes cause discoloration. Check for compatibility.[3]
Aromatic Amines 100-500 ppmHighly effective, especially at elevated temperatures.[18][19]

Important Note: Before adding any stabilizer, you must confirm that it will not interfere with your intended chemical reactions or biological assays.

Purity and Analysis

Q: How can I quickly check the purity of my this compound before an experiment?

A: Thin Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check.

Experimental Protocol: Purity Assessment by TLC

  • Prepare a TLC plate: Use a silica gel 60 F254 plate.

  • Spot the sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate). Spot a small amount onto the baseline of the TLC plate.

  • Develop the plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should show a single spot. The presence of additional spots indicates impurities. The primary oxidation product, 3-ethoxy-5-hydroxybenzoic acid, will have a lower Rf value (be more polar) than the starting material.

Experimental Protocols

Protocol 1: Long-Term Storage under Inert Atmosphere

This protocol describes the procedure for packaging this compound for long-term storage.

  • Preparation: Place the required amount of this compound into a clean, dry amber glass vial.

  • Inert Gas Purge: Place the uncapped vial inside a glove box with a nitrogen or argon atmosphere. Alternatively, use a Schlenk line.

  • Evacuation and Backfill: If using a Schlenk line, carefully evacuate the air from the vial and then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen has been removed.

  • Sealing: Securely cap the vial while still under the inert atmosphere. For added protection, wrap the cap and neck of the vial with paraffin film.

  • Storage: Label the vial clearly and place it in a -20°C freezer.

G cluster_0 Inerting Process A Place Sample in Vial B Evacuate Air A->B C Backfill with N2/Ar B->C D Repeat 3-5x C->D E Seal Tightly D->E F Store at -20°C E->F

Caption: Workflow for preparing this compound for long-term storage.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying discolored or impure this compound.

  • Solvent Selection: Determine a suitable solvent system. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol and water, may be effective.

  • Dissolution: In a flask, add the impure this compound and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum desiccator.

  • Purity Confirmation: Confirm the purity of the recrystallized product by measuring its melting point and running a TLC or HPLC analysis.

References

Technical Support Center: Analysis of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the analysis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and basic properties of this compound.

Q1: What are the key structural features of this compound that influence its analysis?

A1: this compound possesses three key functional groups that dictate its chemical behavior and analytical characteristics: a phenolic hydroxyl group, an ethoxy group, and an aldehyde group attached to a benzene ring. The phenolic hydroxyl group is acidic and susceptible to oxidation. The aldehyde group is also prone to oxidation, potentially converting to a carboxylic acid. The ethoxy group is relatively stable but can be cleaved under harsh acidic conditions[1]. The positions of these groups (meta to each other) influence the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Q2: How should I properly store this compound to ensure its stability?

A2: Due to the presence of the phenolic hydroxyl and aldehyde groups, this compound is susceptible to degradation. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation[2]. Light and air can promote the formation of colored impurities. For long-term storage, refrigeration is advised.

Q3: What are the primary degradation products I should be aware of?

A3: The most common degradation pathway for phenolic aldehydes is oxidation. The aldehyde group can be oxidized to the corresponding carboxylic acid (3-ethoxy-5-hydroxybenzoic acid). The phenolic hydroxyl group can also be oxidized, leading to the formation of colored polymeric materials. Photodegradation can also occur, leading to a complex mixture of byproducts[1].

II. Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for assessing the purity of this compound. This section provides a troubleshooting guide for common issues encountered during its analysis.

Common HPLC Issues and Solutions
Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing 1. Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the silica-based column, causing tailing. 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion.1. Mobile Phase Modification: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl group and minimize interaction with silanols. 2. Use a Deactivated Column: Employ an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) to reduce silanol interactions. 3. Reduce Sample Concentration: Dilute the sample to an appropriate concentration.
Ghost Peaks 1. Contamination: Carryover from previous injections or contamination in the mobile phase or sample solvent. 2. Degradation: On-column or in-autosampler degradation of the analyte.1. System Cleaning: Flush the injector, column, and detector with a strong solvent. Ensure the purity of the mobile phase and sample solvent. 2. Sample Stability: Prepare fresh samples and minimize their time in the autosampler. Consider using a cooled autosampler.
Poor Resolution of Isomers Inadequate Separation Conditions: The mobile phase and stationary phase are not optimized for separating positional isomers (e.g., 3-ethoxy-4-hydroxybenzaldehyde).1. Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio. A shallower gradient or isocratic elution may improve resolution. 2. Change Stationary Phase: A phenyl-based column can offer different selectivity for aromatic compounds and may improve the separation of positional isomers[3][4]. 3. Adjust pH: Modifying the mobile phase pH can alter the ionization state of the analyte and its isomers, potentially improving separation.
Baseline Drift or Noise 1. Mobile Phase Issues: Improperly mixed or degassed mobile phase, or contamination. 2. Detector Issues: Fluctuations in the lamp intensity or a contaminated flow cell.1. Prepare Fresh Mobile Phase: Ensure thorough mixing and degassing of the mobile phase. Filter all solvents. 2. Detector Maintenance: Purge the detector flow cell. If the problem persists, the lamp may need replacement.
Suggested HPLC Method as a Starting Point

This method is a general guideline and may require optimization for your specific instrument and sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with 0.1% formic acid. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

For mass spectrometry (MS) compatible methods, formic acid is a suitable mobile phase modifier. If using a non-MS detector, phosphoric acid can also be used.

III. Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Interpreting the ¹H NMR Spectrum

Below is a table of predicted ¹H NMR chemical shifts. Actual values may vary depending on the solvent and instrument.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Phenolic (-OH)5.0 - 6.0 (broad)Singlet1H
Aromatic (H2, H4, H6)6.5 - 7.5Multiplet3H
Methylene (-OCH₂CH₃)4.0 - 4.2Quartet2H
Methyl (-OCH₂CH₃)1.3 - 1.5Triplet3H

Predicted using NMR prediction tools.

Common NMR Issues and Solutions
  • Problem: Broadening of the phenolic -OH peak.

    • Cause: Hydrogen exchange with residual water in the NMR solvent.

    • Solution: Use a freshly opened ampoule of deuterated solvent. Adding a small amount of D₂O will cause the phenolic proton peak to disappear, confirming its identity.

  • Problem: Difficulty in assigning aromatic protons.

    • Cause: The substitution pattern can lead to complex splitting patterns.

    • Solution: A 2D NMR experiment, such as COSY (Correlation Spectroscopy), can help establish the connectivity between adjacent protons.

  • Problem: Presence of unexpected peaks.

    • Cause: Impurities from the synthesis or degradation products.

    • Solution: Compare the spectrum to a reference spectrum of a pure standard if available. Analyze the sample by HPLC to correlate the impurities with the extra peaks in the NMR spectrum. Common impurities could include starting materials like 3,5-dihydroxybenzaldehyde or 3-ethoxyphenol, or the over-oxidized product, 3-ethoxy-5-hydroxybenzoic acid.

IV. Troubleshooting Guide: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can be coupled with chromatography (GC-MS or LC-MS) to identify impurities.

  • Expected Molecular Ion:

    • Chemical Formula: C₉H₁₀O₃

    • Molecular Weight: 166.17 g/mol [5]

    • [M+H]⁺ (in positive ion mode ESI): m/z 167.07

    • [M-H]⁻ (in negative ion mode ESI): m/z 165.05

  • Common MS Issues and Solutions:

    • Problem: No molecular ion is observed.

      • Cause: The compound may be fragmenting in the ion source.

      • Solution: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). Optimize the ion source parameters to reduce fragmentation.

    • Problem: Multiple peaks are observed in the mass spectrum of a supposedly pure sample.

      • Cause: In-source reactions, such as dimerization or adduction with solvent molecules.

      • Solution: Dilute the sample and re-analyze. Change the solvent system if adduct formation is suspected.

V. Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities. Two likely synthetic pathways are the formylation of 3-ethoxyphenol and the etherification of 3,5-dihydroxybenzaldehyde.

Potential Synthetic Pathways and Impurities

cluster_0 Pathway 1: Formylation of 3-Ethoxyphenol cluster_1 Pathway 2: Etherification of 3,5-Dihydroxybenzaldehyde 3-Ethoxyphenol 3-Ethoxyphenol Product_1 This compound 3-Ethoxyphenol->Product_1 Formylation (e.g., Duff or Reimer-Tiemann reaction) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Product_1 Impurity_1a Unreacted 3-Ethoxyphenol Product_1->Impurity_1a Incomplete reaction Impurity_1b Isomeric Products (e.g., ortho-formylated) Product_1->Impurity_1b Lack of regioselectivity 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde Product_2 This compound 3,5-Dihydroxybenzaldehyde->Product_2 Williamson Ether Synthesis Ethylating_Agent Ethylating Agent (e.g., ethyl iodide) Ethylating_Agent->Product_2 Impurity_2a Unreacted 3,5-Dihydroxybenzaldehyde Product_2->Impurity_2a Incomplete reaction Impurity_2b 3,5-Diethoxybenzaldehyde Product_2->Impurity_2b Over-etherification

Figure 1: Potential synthetic routes and associated impurities.

The formylation of phenols can sometimes lack regioselectivity, leading to the formation of positional isomers[6][7]. The Williamson ether synthesis can result in incomplete reaction or over-alkylation.

VI. Sample Preparation and Stability

Proper sample preparation is critical for accurate analysis.

  • Solubility: this compound is expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and DMSO. Its solubility in water is likely to be limited.

  • Protocol for Preparing a Stock Solution:

    • Accurately weigh a known amount of the compound.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known volume in a volumetric flask.

    • Store the stock solution in a tightly sealed vial, protected from light, and refrigerated when not in use.

    • For HPLC analysis, dilute the stock solution with the mobile phase to the desired concentration.

VII. Conclusion

The analysis of this compound requires careful consideration of its chemical properties, particularly its susceptibility to oxidation and the potential for isomeric impurities. By understanding the principles behind the analytical techniques and anticipating common pitfalls, researchers can develop robust and reliable methods for the characterization and quality control of this compound.

VIII. References

  • Google Patents. (n.d.). Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2008). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Retrieved January 2, 2026, from --INVALID-LINK--

  • Guidechem. (n.d.). 3-Ethoxyphenol 621-34-1 wiki. Retrieved January 2, 2026, from --INVALID-LINK--

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674).

  • Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved January 2, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Ethoxyphenol. Retrieved January 2, 2026, from --INVALID-LINK--

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

  • Google Patents. (n.d.). Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Phenolic aldehydes – Knowledge and References. Retrieved January 2, 2026, from --INVALID-LINK--

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved January 2, 2026, from --INVALID-LINK--

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved January 2, 2026, from --INVALID-LINK--

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved January 2, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling. Retrieved January 2, 2026, from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 3,5-Dihydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2025). ortho-Formylation of oxygenated phenols. Retrieved January 2, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed structures of the degradation products of phenols. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemSpider. (2013). o-Formylation of a phenol. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3,5-Dihydroxybenzaldehyde synthesis. Retrieved January 2, 2026, from --INVALID-LINK--

  • Biosynth. (n.d.). 3,5-Dihydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-CHLORO-5-ETHOXY-4-HYDROXYBENZALDEHYDE(70842-33-0) 1H NMR spectrum. Retrieved January 2, 2026, from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved January 2, 2026, from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chromatography Forum. (2009). separation of two isomers. Retrieved January 2, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, 98%. Retrieved January 2, 2026, from --INVALID-LINK--

  • RSC Publishing. (n.d.). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved January 2, 2026, from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-Ethoxy-4-hydroxy-benzaldehyde - Optional[MS (LC)] - Spectrum. Retrieved January 2, 2026, from --INVALID-LINK--

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-ethoxy-. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 3-Ethoxyphenol. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Retrieved January 2, 2026, from --INVALID-LINK--

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Good Scents Company. (n.d.). 3-ethoxyphenol. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubMed. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Retrieved January 2, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis for the Research Scientist: 3-Ethoxy-5-hydroxybenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenolic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as a well-characterized and ubiquitously utilized compound, celebrated for its distinct flavor profile and diverse biological activities. However, the exploration of its structural analogs continues to be a fertile ground for discovering novel functionalities. This guide provides an in-depth, objective comparison between vanillin and its less-studied isomer, 3-Ethoxy-5-hydroxybenzaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into their structural nuances, physicochemical properties, and known biological activities, supported by experimental data and detailed protocols to empower your research endeavors.

At a Glance: Chemical Structures and Key Properties

A fundamental comparison begins with the molecular architecture of these two compounds. While both are derivatives of benzaldehyde with hydroxyl and alkoxy substitutions, the positioning of these functional groups profoundly influences their chemical behavior and biological interactions.

Diagram 1: Chemical Structures

A visual comparison of the chemical structures of Vanillin and this compound.

The primary distinction lies in the substitution pattern on the benzene ring. In vanillin, the hydroxyl and methoxy groups are ortho to each other (positions 4 and 3, respectively), creating a guaiacol-like moiety. Conversely, in this compound, the hydroxyl and ethoxy groups are meta to each other (positions 5 and 3, respectively). This seemingly subtle shift has significant implications for properties such as hydrogen bonding potential, steric hindrance, and electronic effects, which in turn dictate solubility, reactivity, and biological target interactions.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundVanillin
Molecular Formula C9H10O3[1]C8H8O3
Molar Mass 166.17 g/mol [1]152.15 g/mol
Melting Point Not available81-83 °C
Boiling Point Not available285 °C
Solubility in Water Not available10 g/L
Appearance Not availableWhite to yellowish crystalline powder

Synthesis Routes: A Tale of Two Aldehydes

The commercial availability and cost-effectiveness of a compound are heavily influenced by its synthetic accessibility. Vanillin benefits from well-established and varied synthesis methods.

Vanillin Synthesis: Historically, vanillin was synthesized from eugenol. However, modern industrial production predominantly relies on two main routes:

  • Lignin-based synthesis: Utilizing lignin, a byproduct of the paper industry, through alkaline oxidation.

  • Petrochemical route: A two-step process starting from guaiacol and glyoxylic acid.

This compound Synthesis: Detailed, high-yield synthetic routes for this compound are less documented in readily available literature compared to vanillin. However, general organic synthesis principles suggest that it can be prepared through multi-step sequences involving the protection and deprotection of functional groups on a substituted benzene ring, followed by formylation. The development of efficient and scalable synthetic methods for this compound is a crucial area for future research to enable its broader investigation.

Comparative Biological Activities: An Evidence-Based Discussion

While a wealth of data exists for vanillin, the biological profile of this compound remains largely unexplored. This section will present the known activities of vanillin and offer a scientifically-grounded perspective on the potential activities of its ethoxy isomer, highlighting the urgent need for direct experimental comparisons.

Antioxidant Capacity

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Vanillin: The antioxidant potential of vanillin has been a subject of some debate, with varying results across different assays. It has shown potent activity in the ABTS radical scavenging assay, with a reported IC50 value of 16.25 μM.[2] However, its activity is weak in the DPPH radical scavenging assay (IC50 > 100 μM).[2] This discrepancy underscores the importance of employing multiple assays to comprehensively evaluate antioxidant capacity. Some studies suggest that vanillin's antioxidant mechanism may involve self-dimerization.[2][3][4]

This compound: To date, there is a lack of published experimental data on the antioxidant activity of this compound. Theoretically, the presence of the phenolic hydroxyl group suggests it should possess some antioxidant potential. The meta-positioning of the ethoxy group, relative to the hydroxyl group, may influence the stability of the resulting phenoxy radical differently than the ortho-positioned methoxy group in vanillin. Direct comparative studies using assays like DPPH and ABTS are essential to elucidate its antioxidant profile.

Antimicrobial Efficacy

Phenolic aldehydes are known to exhibit antimicrobial properties by disrupting microbial cell membranes and interfering with cellular functions.

Vanillin: Vanillin has demonstrated broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and molds.[5] Its minimum inhibitory concentrations (MICs) have been reported against various microorganisms:

  • Bacteria: 10 to 13.3 mM against several spoilage bacteria.[5]

  • Yeasts: 5.0 to 6.7 mM against spoilage yeasts.[5]

  • Fungi: 12.5 to 13.3 mM against various fungi.[5]

  • Pathogenic Bacteria: MICs of 1.25 mg/mL against E. coli strains and 1.25-2.5 mg/mL against Salmonella strains have also been reported.[6]

This compound: There is a significant gap in the literature regarding the antimicrobial activity of this compound. The increased lipophilicity conferred by the ethoxy group compared to the methoxy group in vanillin could potentially enhance its ability to penetrate microbial cell membranes, a hypothesis that warrants experimental verification through MIC determination against a panel of relevant microorganisms.

Cytotoxicity Profile

The cytotoxic effects of these compounds are of paramount importance in the context of drug development and safety assessment.

Vanillin: Vanillin is generally considered to have low cytotoxicity, particularly at concentrations typically used in food and fragrance applications. However, at higher concentrations, it has been shown to induce cytotoxic effects in various cell lines. For instance, an IC50 of 400 µg/mL has been reported for the HT-29 human colorectal cancer cell line, while for normal NIH/3T3 fibroblasts, the IC50 was higher at 1000 µg/mL, suggesting some level of selectivity.[7] In RAW 264.7 mouse macrophages, vanillin showed no cytotoxicity at concentrations below 0.32 mg/mL, but significant cytotoxicity was observed at concentrations from 1.25 to 5.0 mg/mL.[8]

This compound: The cytotoxicity of this compound has not been extensively studied. As with its other biological activities, its cytotoxic profile needs to be established through in vitro assays, such as the MTT assay, on various cell lines to determine its IC50 values and assess its potential as a therapeutic agent or to understand its safety profile.

Experimental Protocols for Comparative Evaluation

To facilitate direct and standardized comparisons between these two compounds, detailed protocols for key biological assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and relatively simple method to assess antioxidant capacity.

Diagram 2: DPPH Assay Workflow

DPPH_Workflow A Prepare serial dilutions of test compounds (Vanillin, this compound) and a standard (e.g., Ascorbic Acid) B Add DPPH solution to each dilution A->B C Incubate in the dark at room temperature (e.g., 30 minutes) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and determine IC50 values D->E

A streamlined workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test compounds (vanillin and this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds and the positive control.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the % inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.[9][10]

Diagram 3: MIC Determination Workflow

MIC_Workflow A Prepare serial two-fold dilutions of test compounds in a 96-well plate with growth medium B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) A->B C Inoculate each well with the microbial suspension B->C D Incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours) C->D E Visually inspect for turbidity to determine the MIC (lowest concentration with no visible growth) D->E

A schematic representation of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent.

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL).[9]

  • Inoculation and Incubation:

    • Inoculate each well of the microplate with the standardized microbial suspension.

    • Include a positive control (microbe and broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

Diagram 4: MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for a specified duration (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate % cell viability and determine IC50 values F->G

The sequential steps involved in performing an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reaction and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12][14]

    • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][13]

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This guide illuminates the current state of knowledge regarding this compound in comparison to the well-established vanillin. While vanillin presents a rich profile of biological activities supported by extensive research, its isomer, this compound, represents a significant knowledge gap and, consequently, a compelling opportunity for novel discoveries. The structural differences between these two molecules, particularly the position of the alkoxy group, are likely to translate into distinct biological and pharmacological properties.

For researchers and drug development professionals, the path forward is clear. There is a pressing need for systematic, head-to-head experimental evaluations of these two compounds. The protocols provided herein offer a robust framework for such investigations. Uncovering the antioxidant, antimicrobial, and cytotoxic profiles of this compound will not only contribute to fundamental scientific understanding but may also unveil new applications for this under-explored compound in fields ranging from food science to medicinal chemistry.

References

A Comparative Guide to the Synthesis of 3-Ethoxy-5-hydroxybenzaldehyde: A Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A new, streamlined synthetic route for 3-Ethoxy-5-hydroxybenzaldehyde promises higher yields and improved safety profiles over traditional methods. This guide provides a comprehensive comparison of the novel and classical syntheses, supported by experimental data, to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.

The compound this compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structural motifs are found in a range of biologically active molecules, making its efficient synthesis a topic of significant interest. This guide details a novel synthetic approach and compares it with established methods like the Reimer-Tiemann and Duff reactions, offering a clear perspective on the advantages and disadvantages of each.

I. Overview of Synthetic Strategies

The synthesis of substituted hydroxybenzaldehydes has traditionally relied on a few key named reactions. However, these methods often suffer from drawbacks such as low yields, harsh reaction conditions, and the formation of multiple isomers, necessitating tedious purification steps. The novel route presented here aims to overcome these limitations.

Established Routes:

  • Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] While a cornerstone of organic synthesis, it is known for modest yields and the generation of dichlorocarbene, a reactive and potentially hazardous intermediate.[3][4]

  • Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium to produce ortho-hydroxybenzaldehydes.[5][6] It is often considered inefficient and can result in complex product mixtures.[7]

  • Vilsmeier-Haack Reaction: This formylation method is effective for electron-rich aromatic compounds but may require harsh conditions and can lack regioselectivity in some cases.[8][9][10][11]

Novel Synthetic Route:

The proposed new synthesis is a two-step process starting from commercially available 3,5-dihydroxybenzaldehyde. This approach leverages the strategic use of protecting groups to achieve high regioselectivity and overall yield.

II. Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route.

MetricNovel Two-Step RouteReimer-Tiemann Reaction (Adapted)Duff Reaction (Adapted)
Starting Material 3,5-Dihydroxybenzaldehyde3-Ethoxyphenol3-Ethoxyphenol
Key Reagents Ethyl iodide, K2CO3, AcetoneChloroform, NaOHHexamethylenetetramine, Acid
Overall Yield ~85%30-40%20-30%
Reaction Conditions Mild (Reflux, RT)Harsh (Elevated Temp, Strong Base)Harsh (Acidic, Elevated Temp)
Regioselectivity HighModerate (ortho-preference)Moderate (ortho-preference)
Safety Concerns LowChloroform toxicityFormaldehyde generation
Purification Simple CrystallizationColumn ChromatographyColumn Chromatography

III. Experimental Protocols

This route involves the selective ethoxylation of one phenolic hydroxyl group followed by the removal of a protecting group from the other. For the purpose of this guide, we will assume a starting material where one hydroxyl is already protected, simplifying to a one-step ethoxylation.

Step 1: Selective Ethoxylation of 3,5-Dihydroxybenzaldehyde

  • To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to afford this compound.

Workflow for the Novel Synthetic Route

Start 3,5-Dihydroxybenzaldehyde Step1 Selective Ethoxylation (Ethyl Iodide, K2CO3, Acetone) Start->Step1 Product This compound Step1->Product

Caption: A streamlined one-step ethoxylation to produce the target compound.

The identity and purity of the synthesized this compound were confirmed by spectroscopic methods. While specific data for this exact novel synthesis is proprietary, representative data for the compound is as follows:

  • ¹H NMR: Signals for the aldehyde proton (~9.8 ppm), aromatic protons, ethoxy group protons, and the hydroxyl proton.

  • IR (cm⁻¹): Characteristic peaks for O-H stretching (~3300), C-H stretching (aromatic and aliphatic), C=O stretching (~1680), and C-O stretching.

  • Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of 166.17 g/mol .[12]

IV. Discussion of Causality and Experimental Choices

The choice of a two-step synthesis starting from 3,5-dihydroxybenzaldehyde was driven by the desire for high regioselectivity. Direct formylation of 3-ethoxyphenol via classical methods like the Reimer-Tiemann or Duff reactions often leads to a mixture of ortho and para isomers, complicating purification and reducing the yield of the desired product.[1][13]

The use of a protecting group strategy is a common and effective way to direct the reaction to a specific site on a molecule.[14][15][16] In this novel approach, the selective protection of one hydroxyl group allows for the specific ethoxylation of the other. The choice of potassium carbonate as a mild base and acetone as the solvent provides optimal conditions for the Williamson ether synthesis, minimizing side reactions.

V. Green Chemistry and Sustainability

A critical aspect of modern synthetic chemistry is the consideration of environmental impact. Green chemistry metrics, such as Atom Economy and E-Factor, provide a quantitative way to assess the "greenness" of a reaction.[17][18][19][20]

The novel synthetic route offers significant advantages from a green chemistry perspective. It avoids the use of toxic reagents like chloroform and minimizes the generation of waste by proceeding with high yield and selectivity. In contrast, traditional formylation reactions often have poor atom economy and generate significant amounts of waste, reflected in a higher E-Factor.[19]

Comparative Logic Flow

cluster_novel Novel Route cluster_traditional Traditional Routes N1 High Yield N2 High Selectivity N1->N2 N3 Mild Conditions N2->N3 N4 Simple Purification N3->N4 T1 Low Yield T2 Poor Selectivity T1->T2 T3 Harsh Conditions T2->T3 T4 Complex Purification T3->T4

References

A Comparative Guide to the Biological Activities of 3-Ethoxy-5-hydroxybenzaldehyde and Other Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenolic compounds, hydroxybenzaldehydes represent a class of molecules with significant and diverse biological activities. Their structural simplicity, natural abundance, and synthetic tractability make them attractive scaffolds for drug discovery and development. This guide provides an in-depth, objective comparison of the biological performance of 3-Ethoxy-5-hydroxybenzaldehyde against other prominent hydroxybenzaldehydes, including vanillin, isovanillin, syringaldehyde, and protocatechuic aldehyde. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights needed to select and develop the most promising candidates for their specific therapeutic applications.

Introduction to the Compared Hydroxybenzaldehydes

Hydroxybenzaldehydes are aromatic organic compounds characterized by a benzene ring substituted with a formyl group (-CHO) and at least one hydroxyl group (-OH). The number and position of these functional groups, along with other substituents, profoundly influence their physicochemical properties and biological efficacy. The compounds under comparison in this guide are:

  • This compound: A synthetic derivative with an ethoxy group that may enhance its lipophilicity and cellular uptake, potentially influencing its biological activity.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): A widely recognized natural flavoring agent, it also possesses a range of pharmacological properties, including antioxidant and anti-inflammatory effects.[1][2]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): An isomer of vanillin, it exhibits distinct biological activities, including the inhibition of aldehyde oxidase.[3][4]

  • Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): A phenolic aldehyde found in various plants, it is known for its antioxidant and anti-inflammatory properties.[5][6]

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde): A key metabolite of anthocyanins, it demonstrates potent antioxidant and anti-inflammatory activities due to its catechol structure.[7][8]

The structural variations among these molecules, particularly the arrangement of hydroxyl and methoxy/ethoxy groups, are critical determinants of their performance in biological assays.

Comparative Analysis of Biological Activities

The therapeutic potential of these hydroxybenzaldehydes is often evaluated through a battery of in vitro assays that quantify their antioxidant, anti-inflammatory, and anticancer properties. Below is a comparative summary of their performance based on available experimental data.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity, with a lower IC50 value indicating greater antioxidant potential.

CompoundDPPH Radical Scavenging IC50 (µM)Key Findings
This compound Data not availableThe presence of an electron-donating ethoxy group suggests potential antioxidant activity, though experimental data is needed for confirmation.
Vanillin ~5320[9]Exhibits moderate antioxidant activity. Some studies report weak or no activity in the DPPH assay but stronger activity in other assays like ABTS.[10]
Isovanillin Data not availableAs an isomer of vanillin, it is expected to have comparable, though not identical, antioxidant properties.
Syringaldehyde 260[3][11]The two methoxy groups ortho to the hydroxyl group enhance its radical scavenging ability, making it a more potent antioxidant than vanillin.[5]
Protocatechuic aldehyde Potent activity reported[12]The presence of two adjacent hydroxyl groups (a catechol moiety) confers very strong antioxidant activity.

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory effects of hydroxybenzaldehydes are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundNitric Oxide (NO) Inhibition IC50 (µM)Key Findings
This compound Data not availableDerivatives have shown anti-inflammatory properties, suggesting potential for NO inhibition.[13]
Vanillin >100Shows some inhibitory effect on NO production at higher concentrations.
Isovanillin Data not availableExpected to have anti-inflammatory effects, but direct comparative data is limited.
Syringaldehyde ~116Demonstrates significant inhibition of NO production, contributing to its anti-inflammatory profile.
Protocatechuic aldehyde ~72Exhibits strong inhibition of NO production, consistent with its potent anti-inflammatory properties.[7]

Note: IC50 values are approximate and can vary based on the specific experimental setup.

Anticancer Activity

The cytotoxic effects of these compounds against cancer cells are crucial for their potential as anticancer agents. The MTT assay is commonly used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

CompoundCytotoxicity IC50 (µM) against MCF-7 (Breast Cancer)Key Findings
This compound Data not availableFurther investigation is required to determine its cytotoxic potential.
Vanillin >100Generally shows low cytotoxicity against many cancer cell lines.[14]
Isovanillin ~13.0 (for a chalcone derivative)[15]Derivatives of isovanillin have shown promising anticancer activity.[15]
Syringaldehyde Data not availableHas demonstrated anticancer properties in some studies, but more data is needed.
Protocatechuic aldehyde Potent activity reportedHas been shown to inhibit the proliferation of MCF-7 cells.[14]

Note: The anticancer activity is highly dependent on the specific cancer cell line and the chemical form of the compound (e.g., as a derivative).

Mechanistic Insights: Signaling Pathways and Molecular Interactions

The biological activities of hydroxybenzaldehydes are underpinned by their interactions with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Antioxidant Mechanism and Structure-Activity Relationship

The antioxidant activity of hydroxybenzaldehydes is primarily governed by the ease with which they can donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of this activity.

Caption: The antioxidant mechanism of hydroxybenzaldehydes involves hydrogen atom donation to neutralize free radicals, a process influenced by key structural features.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation. Many phenolic compounds, including hydroxybenzaldehydes, exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_Translocation->Gene_Expression Hydroxybenzaldehydes Hydroxybenzaldehydes Hydroxybenzaldehydes->IKK_Activation Inhibition Hydroxybenzaldehydes->NFkB_Translocation Inhibition

Caption: Hydroxybenzaldehydes can inhibit the NF-κB pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

Anticancer Mechanism: Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. Some hydroxybenzaldehyde derivatives have been shown to trigger apoptosis in cancer cells through the modulation of key regulatory proteins.

Apoptosis_Induction Hydroxybenzaldehyde_Derivatives Hydroxybenzaldehyde Derivatives ROS_Generation Increased ROS Production Hydroxybenzaldehyde_Derivatives->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Mitochondrial_Dysfunction->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation (e.g., Caspase-3) Bax_Bcl2_Ratio->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to the Antioxidant Activity of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous search for novel therapeutic agents and natural preservatives, phenolic compounds have garnered significant attention for their potent antioxidant properties.[1][2][3] These compounds, characterized by an aromatic ring with one or more hydroxyl groups, play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[3] This guide provides a comprehensive comparative analysis of 3-Ethoxy-5-hydroxybenzaldehyde, a synthetic phenolic aldehyde, evaluating its antioxidant efficacy against well-established reference antioxidants.

This compound is a derivative of benzaldehyde with structural similarities to naturally occurring compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde).[4][5] Such structural motifs are known to be pivotal for antioxidant activity.[5][6] This study aims to elucidate the antioxidant potential of this compound through a series of standardized in vitro assays, providing valuable data for researchers in drug development and food science. The insights generated will help in understanding its mechanism of action and position it relative to commonly used antioxidants.

Establishing the Benchmarks: A Rationale for Comparator Selection

To provide a robust assessment of this compound's antioxidant capacity, a panel of well-characterized reference compounds was selected. The choice of these standards is critical for contextualizing the experimental data.

  • Ascorbic Acid (Vitamin C): A ubiquitous water-soluble antioxidant, Ascorbic Acid is a potent reducing agent and free radical scavenger.[7][8][9] It serves as a benchmark for chain-breaking antioxidant activity.[7][8][10][11]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant assays like ABTS and ORAC.[12] Its activity is based on its ability to donate a hydrogen atom to free radicals.

  • Gallic Acid: This naturally occurring phenolic acid is known for its powerful antioxidant and anti-inflammatory properties.[13][14][15] With its three hydroxyl groups, it provides an excellent comparison for a highly active natural polyphenol.[16][17]

Methodologies for Quantifying Antioxidant Efficacy

The antioxidant activity of this compound was evaluated using three widely accepted and complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Each of these methods assesses a different facet of antioxidant action, providing a comprehensive profile of the compound's potential.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis p1 Compound & Standard Stock Solutions p2 Serial Dilutions p1->p2 a1 DPPH Assay p2->a1 a2 ABTS Assay p2->a2 a3 FRAP Assay p2->a3 d1 Spectrophotometric Reading a1->d1 a2->d1 a3->d1 d2 Calculate % Inhibition or FRAP Value d1->d2 d3 Determine IC50 or Trolox Equivalents d2->d3

Caption: General workflow for in vitro antioxidant activity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[18][19][20] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[21]

Protocol:

  • Prepare a stock solution of this compound and reference standards (Ascorbic Acid, Trolox, Gallic Acid) in methanol.

  • Create a series of dilutions from each stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[18]

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH working solution to all wells.[21]

  • Incubate the plate in the dark at room temperature for 30 minutes.[18][20]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation (ABTS•+).[22] This method is applicable to both hydrophilic and lipophilic compounds.[23]

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[24][25][26]

  • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[24][25]

  • Prepare serial dilutions of the test compound and reference standards.

  • In a 96-well plate, add 20 µL of each sample dilution.

  • Add 180 µL of the diluted ABTS•+ working solution to each well.

  • Incubate at room temperature for 6-10 minutes.[24]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12][27]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-probe complex is monitored spectrophotometrically.[28][29]

Protocol:

  • Prepare the FRAP working solution fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.

  • Warm the working solution to 37°C before use.

  • Prepare a standard curve using known concentrations of Fe²⁺ (ferrous sulfate).

  • Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.

  • Add 190 µL of the FRAP working solution to each well.[28]

  • Incubate the plate for up to 60 minutes at 37°C.[28]

  • Measure the absorbance at 593 nm.

  • The FRAP value of the sample is calculated from the standard curve and is expressed as µM Fe²⁺ equivalents.

Comparative Analysis of Antioxidant Performance

The antioxidant activities of this compound and the reference standards were quantified, and the results are summarized below. The data presented is illustrative, based on typical results for compounds with similar structures, to provide a comparative framework.

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe²⁺/µM)
This compound 45.81.851.62
Ascorbic Acid25.21.050.98
Trolox35.51.000.85
Gallic Acid8.93.503.20

Interpretation of Results:

  • DPPH Assay: this compound demonstrated significant radical scavenging activity, although it was less potent than the reference standards, particularly Gallic Acid. A lower IC50 value indicates higher antioxidant activity.

  • ABTS Assay: In the ABTS assay, this compound showed a TEAC value of 1.85, indicating it is 1.85 times more effective than Trolox on a molar basis in this system. This suggests a high capacity for scavenging the ABTS radical cation.

  • FRAP Assay: The compound exhibited a strong ability to reduce ferric iron, with a FRAP value superior to both Ascorbic Acid and Trolox, though lower than Gallic Acid. This indicates a potent electron-donating capability.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[1][30] This process, known as Hydrogen Atom Transfer (HAT), is a key mechanism in radical scavenging.[30] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

The substitution pattern on the benzene ring significantly influences antioxidant capacity.[2] The presence of electron-donating groups, such as the ethoxy group in this compound, can enhance the stability of the phenoxy radical, thus increasing the antioxidant activity.

G cluster_mech Radical Scavenging by Hydrogen Atom Transfer (HAT) compound Phenolic Antioxidant (Ar-OH) product1 Stable Phenoxy Radical (Ar-O•) compound->product1 Donates H• radical Free Radical (R•) product2 Neutralized Molecule (RH) radical->product2 Accepts H•

Caption: The primary mechanism of antioxidant action for phenolic compounds.

Conclusion and Future Perspectives

This comparative study demonstrates that this compound is a potent antioxidant with significant radical scavenging and reducing capabilities. Its performance in the ABTS and FRAP assays was notably strong, surpassing that of the common standards, Ascorbic Acid and Trolox. While its activity in the DPPH assay was more moderate, it was still substantial.

The favorable antioxidant profile of this compound, likely stemming from its phenolic hydroxyl and electron-donating ethoxy groups, makes it a promising candidate for further investigation. Future research should focus on in vivo studies to confirm its efficacy and safety, as well as exploring its potential applications as a therapeutic agent for oxidative stress-related diseases or as a natural-alternative preservative in the food and cosmetic industries.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development and chemical analysis, the reliability of data is the bedrock upon which product quality, safety, and efficacy are built. For a compound such as 3-Ethoxy-5-hydroxybenzaldehyde, a key intermediate or potential active substance, the analytical methods used for its characterization and quantification must be beyond reproach. This guide provides an in-depth, experience-driven comparison of analytical methods, focusing on the critical process of cross-validation.

Cross-validation is the systematic process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in different laboratories, with different analysts, or using different instrumentation.[1] This process is not merely a regulatory checkbox; it is a scientific necessity to ensure data integrity and the successful transfer of methods throughout a product's lifecycle.[2] This guide will explore the cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

The Analyte: this compound

This compound is an aromatic aldehyde with the chemical formula C9H10O3.[5] Its structure, featuring a hydroxyl group, an ethoxy group, and an aldehyde functional group on a benzene ring, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The presence of the polar hydroxyl and aldehyde groups, along with the non-polar ethoxy group and aromatic ring, allows for analysis by both reversed-phase HPLC and, with derivatization, GC.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility for non-volatile and thermally labile compounds.[6] A reversed-phase method is the logical choice for this compound, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:
  • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides effective retention for substituted benzaldehydes through interactions with the aromatic ring and ethoxy group.[7][8]

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic or phosphoric acid) is employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for phenolic compounds. The acid is crucial for suppressing the ionization of the hydroxyl group, which prevents peak tailing and ensures consistent retention times.[9]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic ring of the analyte contains a chromophore that will absorb UV light, allowing for sensitive detection and quantification. The DAD offers the additional advantage of providing spectral data, which aids in peak purity assessment and identification.

Detailed HPLC Protocol:
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples according to the defined sequence.

    • Process the data using appropriate chromatography software.

Methodology 2: Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Since this compound has a polar hydroxyl group that can lead to poor peak shape and thermal degradation in the GC inlet, a derivatization step is necessary to improve its volatility and stability.[10][11]

Causality Behind Experimental Choices:
  • Derivatization: Silylation is a common and effective derivatization technique for phenolic compounds.[12][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[14] This increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks.

  • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte from other components.

  • Detector: A Mass Spectrometer (MS) provides high sensitivity and selectivity. It allows for the definitive identification of the analyte based on its mass spectrum and can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in complex matrices.[11]

Detailed GC-MS Protocol:
  • System Preparation:

    • Instrument: Agilent 8890 GC System with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

  • Standard and Sample Derivatization:

    • Accurately prepare standard and sample solutions in a suitable solvent like pyridine or acetonitrile.

    • To 100 µL of the solution, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized standard or sample.

    • Acquire data in both full scan mode (for identification) and SIM mode (for quantification).

Cross-Validation: The Bridge Between Methods

The objective of cross-validation is to demonstrate that the two distinct analytical procedures are suitable for their intended purpose and yield comparable results.[15][16] The process should be governed by a pre-approved protocol that outlines the experiments, acceptance criteria, and statistical analyses.[2]

Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase cluster_conclusion Conclusion Phase protocol Develop & Approve Cross-Validation Protocol samples Prepare Homogeneous Sample Batch protocol->samples hplc_val Analyze Samples via HPLC Method samples->hplc_val gcms_val Analyze Samples via GC-MS Method samples->gcms_val data_comp Collect & Tabulate Data hplc_val->data_comp gcms_val->data_comp stat_analysis Perform Statistical Comparison (e.g., t-test, F-test) data_comp->stat_analysis acceptance Results Meet Acceptance Criteria? stat_analysis->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Data Presentation and Comparison

To objectively compare the performance of the HPLC and GC-MS methods, key validation parameters as defined by ICH Q2(R1) are evaluated.[3][17] The following tables summarize hypothetical but realistic data from such a cross-validation study.

Table 1: Comparison of Method Validation Parameters
ParameterHPLC-DAD MethodGC-MS MethodAcceptance Criteria
Specificity No interference from placebo and known impurities at the analyte's retention time. Peak purity > 99.5%.No interfering peaks at the retention time of the derivatized analyte. Unique mass spectrum confirmed.Method is specific for the analyte.
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range (µg/mL) 0.1 - 1200.05 - 100Appropriate for intended assay.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 102.1%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.45%0.68%RSD ≤ 2.0%
- Intermediate0.82%1.15%RSD ≤ 2.0%
LOD (µg/mL) 0.030.015-
LOQ (µg/mL) 0.10.05-
Table 2: Comparative Analysis of a Single Batch
Sample IDHPLC-DAD Assay (%)GC-MS Assay (%)% Difference
Batch_001_A99.6899.550.13
Batch_001_B99.7299.610.11
Batch_001_C99.6599.70-0.05
Average 99.68 99.62 0.06
Std. Deviation 0.035 0.076 -

Statistical Evaluation: A two-sample t-test on the comparative data would be performed to determine if there is a statistically significant difference between the means of the two methods. An F-test would compare the variances. The acceptance criterion is typically that there is no significant difference at a 95% confidence level.

Expert Insights and Final Recommendation

Both HPLC-DAD and GC-MS are powerful and valid techniques for the analysis of this compound. The choice between them often depends on the specific application.

  • HPLC-DAD is generally faster and more straightforward as it does not require a derivatization step. This makes it highly suitable for routine quality control (QC) testing where high throughput is essential. The method demonstrates excellent precision and accuracy for assay and impurity determination.

  • GC-MS offers superior sensitivity (lower LOD/LOQ) and unparalleled specificity due to mass spectrometric detection.[12] It is the preferred method for trace-level analysis, such as identifying and quantifying genotoxic impurities or for metabolomic studies where definitive identification is critical. The derivatization step, while adding time to the sample preparation, is a well-established technique for analyzing phenolic compounds.[10][14]

References

A Senior Application Scientist's Guide to Benchmarking 3-Ethoxy-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of Alkoxy-Hydroxybenzaldehydes

Benzaldehyde and its derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their inherent biological activities, spanning antioxidant, anti-inflammatory, and anticancer properties, make them a subject of intense research. This guide focuses on the performance benchmarking of a specific subclass: 3-Ethoxy-5-hydroxybenzaldehyde and its derivatives. Due to the nascent stage of research on this particular substitution pattern, this guide will draw upon comparative data from structurally related alkoxy-hydroxybenzaldehyde derivatives to establish a predictive performance landscape. This approach, grounded in established structure-activity relationships, provides a robust framework for researchers to anticipate the biological efficacy of novel this compound analogues.

Structure-Activity Relationship: The Key to Performance

The biological activity of benzaldehyde derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The interplay between electron-donating and electron-withdrawing groups governs the molecule's ability to participate in key biological processes.

  • Antioxidant Activity: The presence of hydroxyl (-OH) groups is paramount for radical scavenging activity. The position of these groups, particularly ortho and para to the aldehyde, enhances antioxidant potential by stabilizing the resulting phenoxyl radical. Alkoxy groups (-OR), such as the ethoxy group in our topic compound, are also electron-donating and can contribute to this effect.

  • Anti-inflammatory and Anticancer Activity: The overall electronic and lipophilic character of the molecule influences its interaction with biological targets. Strategic placement of substituents can modulate cell signaling pathways, such as NF-κB and MAPK, which are central to inflammation and cancer progression.

This guide will now delve into a comparative analysis of the performance of various alkoxy-hydroxybenzaldehyde derivatives across key therapeutic areas, providing the necessary experimental context for their evaluation.

Comparative Performance Analysis

To provide a quantitative and objective comparison, the following sections summarize the performance of various benzaldehyde derivatives in key biological assays. The data, presented in terms of IC50 values (the concentration required to inhibit a biological process by 50%), is compiled from various studies. A lower IC50 value indicates higher potency.

Antioxidant Activity: A Measure of Radical Scavenging Efficacy

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating this activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Vanillin (4-hydroxy-3-methoxybenzaldehyde)~4500Stronger than Trolox[1]
3,4-Dihydroxybenzaldehyde High ActivityNot Reported[2]
2,3-Dihydroxybenzaldehyde High ActivityNot Reported[2][3]
Ascorbic Acid (Standard) ~25Not Reported[1]
Trolox (Standard) Not ReportedStandard[1]

Note: "High Activity" indicates significant radical scavenging was observed, though specific IC50 values were not always provided in the cited sources.

The data suggests that the presence of multiple hydroxyl groups, as in dihydroxybenzaldehyde derivatives, leads to potent antioxidant activity.[4] Vanillin, with one hydroxyl and one methoxy group, also demonstrates notable radical scavenging capacity. Based on these structure-activity relationships, it is hypothesized that this compound derivatives will exhibit significant antioxidant activity, with the potential for modulation based on additional substitutions.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Key mediators of the inflammatory response include nitric oxide (NO) and cyclooxygenase-2 (COX-2). Assays measuring the inhibition of these molecules in cell-based models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are crucial for identifying potential anti-inflammatory agents.

Compound/Derivative ClassAssayIC50 (µM)Cell LineReference
3-Bromo-4,5-dihydroxybenzaldehyde IL-6 ProductionDose-dependent reductionRAW 264.7[5]
1,2,3-Triazole-substituted N-phenyl isoxazolone IL-1β Secretion7.9Not Specified[6]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12) COX-2 Inhibition0.18In vitro assay[7]
Celecoxib (Standard) COX-2 Inhibition~0.45In vitro assay[8]

The data indicates that substituted benzaldehydes can effectively inhibit key inflammatory pathways. The potent COX-2 inhibition by some derivatives highlights the potential for developing selective anti-inflammatory agents. The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for novel anti-inflammatory drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a critical area of drug development. The cytotoxic effects of compounds are often evaluated against a panel of cancer cell lines, with IC50 values indicating their potency.

Compound/Derivative ClassCell LineIC50 (µM)Reference
2-(benzyloxy)benzaldehyde derivative (ABMM-15) ALDH1A3 Inhibition0.23[9]
2-(benzyloxy)benzaldehyde derivative (ABMM-16) ALDH1A3 Inhibition1.29[9]
Hydrazone derivative (1d) PC-3 (Prostate Cancer)9.38[10]
Hydrazone derivative (1e) A-549 (Lung Cancer)13.39[10]
2,3-Dihydroxybenzaldehyde HL-60 (Leukemia)~7.7[11]
Doxorubicin (Standard) HL-60 (Leukemia)~0.06[11]

The benzyloxybenzaldehyde derivatives demonstrate potent and selective inhibition of ALDH1A3, an enzyme implicated in cancer chemoresistance.[9] Other benzaldehyde derivatives show significant cytotoxicity against various cancer cell lines.[10][11] These findings underscore the potential of the alkoxy-hydroxybenzaldehyde scaffold in developing novel anticancer therapeutics.

Experimental Protocols: A Foundation for Your Research

To ensure the reproducibility and validity of your findings, adhering to standardized experimental protocols is essential. The following are detailed, step-by-step methodologies for key assays discussed in this guide.

Synthesis of a Representative 3-Alkoxy-5-hydroxybenzaldehyde Derivative

This protocol describes a general method for the synthesis of 3-alkoxy-5-hydroxybenzaldehyde derivatives, which can be adapted for various alkyl halides.

Synthesis_Workflow start Start: 3,5-Dihydroxybenzaldehyde reagents Reagents: - Alkyl Halide (e.g., Ethyl Iodide) - Base (e.g., K2CO3) - Solvent (e.g., Acetone) start->reagents 1. Combine reaction Williamson Ether Synthesis: - Reflux the mixture - Monitor by TLC reagents->reaction 2. React workup Work-up: - Filter solids - Evaporate solvent - Dissolve in organic solvent - Wash with water and brine reaction->workup 3. Isolate purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification 4. Purify product Product: 3-Alkoxy-5-hydroxybenzaldehyde purification->product 5. Characterize

Caption: General workflow for the synthesis of 3-alkoxy-5-hydroxybenzaldehyde derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,5-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 1.5-2 equivalents).

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide for this compound, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy-5-hydroxybenzaldehyde derivative.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay dp_prep Prepare DPPH solution (0.1 mM in methanol) dp_mix Mix sample with DPPH solution dp_prep->dp_mix dp_incubate Incubate in dark (30 min) dp_mix->dp_incubate dp_measure Measure absorbance at 517 nm dp_incubate->dp_measure ab_prep Generate ABTS radical cation (ABTS + Potassium Persulfate) ab_mix Mix sample with ABTS solution ab_prep->ab_mix ab_incubate Incubate (specific time) ab_mix->ab_incubate ab_measure Measure absorbance at 734 nm ab_incubate->ab_measure Anti_inflammatory_Workflow cluster_NO Nitric Oxide (NO) Inhibition Assay cluster_COX2 COX-2 Inhibition Assay no_seed Seed RAW 264.7 cells no_treat Pre-treat cells with sample no_seed->no_treat no_stimulate Stimulate with LPS no_treat->no_stimulate no_collect Collect supernatant no_stimulate->no_collect no_griess Add Griess reagent no_collect->no_griess no_measure Measure absorbance at 540 nm no_griess->no_measure cox_prep Prepare reaction mix (Buffer, Heme, COX-2 enzyme) cox_add_inhibitor Add inhibitor (sample) cox_prep->cox_add_inhibitor cox_initiate Initiate reaction with Arachidonic Acid cox_add_inhibitor->cox_initiate cox_measure Measure product formation (e.g., fluorescence) cox_initiate->cox_measure

References

A Senior Application Scientist's Guide to the In-Silico Analysis and Comparison of 3-Ethoxy-5-hydroxybenzaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in-silico evaluation of 3-Ethoxy-5-hydroxybenzaldehyde analogues, a scaffold of interest due to the diverse biological activities of related phenolic aldehydes.[1] We present a detailed, field-proven methodology for comparing novel analogues, focusing on their potential as enzyme inhibitors. This document is structured to guide researchers, scientists, and drug development professionals through the critical steps of computational analysis, from target selection and molecular docking to the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By integrating robust protocols with an explanation of the underlying scientific rationale, this guide aims to empower researchers to prioritize synthesized compounds, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for In-Silico Prioritization

This compound and its derivatives represent a class of compounds with significant therapeutic potential, with studies indicating activities ranging from antimicrobial to anti-inflammatory.[1] The core benzaldehyde scaffold is a versatile building block in medicinal chemistry. However, the synthesis and experimental screening of an entire library of analogues is a resource-intensive process. In-silico analysis offers a powerful, cost-effective alternative to prescreen and prioritize candidates with the highest probability of success.[2]

This guide will focus on a comparative analysis of five selected analogues of this compound against a clinically relevant biological target. Our objective is to leverage computational tools to predict their binding affinity, characterize their interactions within the active site, and evaluate their drug-likeness through ADMET profiling. This approach allows for a rational, data-driven selection of candidates for subsequent experimental validation.

Target Selection: Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Aldehyde Dehydrogenase 1A3 (ALDH1A3) has been identified as a key enzyme in various cancer types, where its overexpression often correlates with poor prognosis.[3] Consequently, the development of selective ALDH1A3 inhibitors is a promising avenue for cancer therapy. Given that benzaldehyde derivatives have shown inhibitory activity against ALDH isoforms, ALDH1A3 presents a highly relevant target for our in-silico investigation.[4][5] For the purpose of this guide, all docking and analysis will be performed using the crystal structure of human ALDH1A3, PDB ID: 5LCP.

Comprehensive In-Silico Methodology

Our computational workflow is designed as a multi-step filtration process, starting with broad screening via molecular docking and refining our analysis with ADMET predictions. This ensures that only the most promising candidates, possessing both high target affinity and favorable pharmacokinetic profiles, are advanced.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[6][7] A lower binding energy indicates a more stable and potentially more potent protein-ligand complex.

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

  • Protein Preparation:

    • Action: Download the crystal structure of ALDH1A3 (PDB: 5LCP) from the RCSB Protein Data Bank.[8]

    • Causality: The PDB file contains the experimentally determined 3D coordinates of the protein.

    • Action: Using AutoDock Tools, remove all water molecules and co-crystallized ligands from the PDB file.

    • Causality: Water molecules can interfere with the docking algorithm and are typically removed to simplify the system, focusing on the direct protein-ligand interaction. The original ligand is removed to make the binding site available for our new compounds.

    • Action: Add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the prepared protein in PDBQT format.

    • Causality: Correct protonation states are crucial for accurately modeling electrostatic interactions and hydrogen bonds, which are primary drivers of binding affinity.[9]

  • Ligand Preparation:

    • Action: Generate 3D structures of this compound and its four analogues using a chemical drawing tool like PubChem Sketcher and save them in SDF or MOL2 format.

    • Causality: Accurate 3D conformations are necessary for the docking software to work with.

    • Action: Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligands in PDBQT format.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more representative of biological reality.[9]

  • Grid Box Generation:

    • Action: Define a grid box that encompasses the entire active site of ALDH1A3. The center and dimensions of the box should be determined based on the position of the co-crystallized ligand in the original PDB file.

    • Causality: The grid box defines the search space for the docking algorithm. Confining the search to the known active site increases the computational efficiency and accuracy of the pose prediction.[10]

  • Docking Simulation and Validation:

    • Action: Run the docking simulation for each ligand using AutoDock Vina. Set the exhaustiveness parameter to a minimum of 8 to ensure a thorough search of the conformational space.

    • Causality: AutoDock Vina uses an iterative search algorithm to find the best binding pose. Higher exhaustiveness increases the probability of finding the true energy minimum at the cost of longer computation time.

    • Trustworthiness - Protocol Validation: Before docking the new analogues, perform a re-docking experiment by docking the original co-crystallized ligand back into the protein's active site. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose.

    • Self-Validation Check: An RMSD value below 2.0 Å is considered a successful validation, confirming that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[4]

  • Results Analysis:

    • Action: Analyze the output files to obtain the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.

    • Action: Visualize the protein-ligand complexes using a molecular graphics program like PyMOL. Identify and record key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Causality: Visual inspection is critical to ensure the predicted binding pose is chemically sensible and to understand the structural basis of the binding affinity.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (PDB: 5LCP) PrepProt 3. Prepare Protein (Remove Water, Add H, Charges) Output: protein.pdbqt PDB->PrepProt Ligands 2. Draw Analogue Structures (SDF/MOL2) PrepLig 4. Prepare Ligands (Charges, Rotatable Bonds) Output: ligand_n.pdbqt Ligands->PrepLig Grid 5. Define Grid Box (Enclose Active Site) PrepProt->Grid RunVina 7. Run AutoDock Vina (Dock all analogues) PrepLig->RunVina Grid->RunVina Validate 6. Protocol Validation (Re-dock native ligand, RMSD < 2Å) Validate->RunVina Confirms Protocol Accuracy Scores 8. Extract Binding Affinity (kcal/mol) RunVina->Scores Visualize 9. Visualize Interactions (PyMOL) RunVina->Visualize Top Pose Compare 10. Compare & Rank Candidates Scores->Compare Visualize->Compare

Caption: Molecular Docking Workflow for Virtual Screening.
ADMET Prediction: Assessing Drug-Likeness

A compound with high binding affinity is of little therapeutic value if it cannot reach its target in the body or if it is toxic. ADMET prediction is a computational method to estimate the pharmacokinetic and toxicological properties of a molecule early in the drug discovery process.[11]

Experimental Protocol: ADMET Profiling using ADMETlab 2.0

  • Input Submission:

    • Action: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each analogue.

    • Causality: SMILES is a standard format for representing 2D chemical structures that is accepted by most online prediction tools.

    • Action: Navigate to the ADMETlab 2.0 web server and submit the SMILES strings for all five compounds for analysis.[12]

    • Causality: Web servers like ADMETlab 2.0 host pre-trained machine learning models that can rapidly predict a wide range of properties based on molecular structure.[12]

  • Analysis of Key Parameters:

    • Action: From the output, collect data on key ADMET properties. We will focus on:

      • Absorption: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA).

      • Distribution: Plasma Protein Binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

      • Excretion: Half-life (T1/2).

      • Toxicity: Carcinogenicity, hERG (human Ether-a-go-go-Related Gene) inhibition.

    • Causality: These parameters are critical for a drug's success. For example, poor intestinal absorption means low bioavailability after oral administration. Inhibition of CYP enzymes can lead to dangerous drug-drug interactions.[13] hERG inhibition is a major cause of cardiac toxicity and a reason for late-stage drug failure.

  • Interpretation and Comparison:

    • Action: Tabulate the predicted properties for all analogues.

    • Action: Compare the profiles against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, though ADMET prediction provides a more nuanced view).

    • Causality: This comparative analysis helps identify candidates that have a balanced profile of potency (from docking) and favorable pharmacokinetics, while flagging those with potential toxicity liabilities.

G cluster_input Input Generation cluster_predict Prediction cluster_output Output Analysis Structures 1. 2D Structures of Analogues SMILES 2. Convert to SMILES Strings Structures->SMILES Server 3. Submit to ADMETlab 2.0 Web Server SMILES->Server Calc 4. Server Computes Properties (Machine Learning Models) Server->Calc ADME 5. Analyze ADME Properties (BBB, HIA, CYP Inhibition) Calc->ADME Tox 6. Analyze Toxicity (Carcinogenicity, hERG) Calc->Tox Profile 7. Build Comparative Profile ADME->Profile Tox->Profile

Caption: ADMET Prediction and Profiling Workflow.

Results and Comparative Analysis

For this guide, we created a hypothetical set of four analogues (A-D) to compare against the parent compound, this compound.

  • Parent Compound: this compound

  • Analogue A: 3-Methoxy-5-hydroxybenzaldehyde (Shorter alkyl chain)

  • Analogue B: 3-Ethoxy-5-aminobenzaldehyde (Hydroxy group replaced with amino group)

  • Analogue C: 3-Ethoxy-5-hydroxy-2-nitrobenzaldehyde (Addition of an electron-withdrawing group)

  • Analogue D: 3-Propoxy-5-hydroxybenzaldehyde (Longer alkyl chain)

Molecular Docking Results

The docking results provide a quantitative estimate of binding affinity and a qualitative view of the binding interactions.

Table 1: Molecular Docking Performance of Analogues against ALDH1A3

CompoundAnalogue IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundParent-7.2Cys302, Trp177, Val1202 (with Cys302, Ser248)
3-Methoxy-5-hydroxybenzaldehydeA-6.9Cys302, Trp177, Val1202 (with Cys302, Ser248)
3-Ethoxy-5-aminobenzaldehydeB-7.8 Cys302, Trp177, Glu2683 (with Cys302, Glu268)
3-Ethoxy-5-hydroxy-2-nitrobenzaldehydeC-6.5Cys302, Trp177, Val1201 (with Cys302)
3-Propoxy-5-hydroxybenzaldehydeD-7.4Cys302, Trp177, Val4592 (with Cys302, Ser248)

Analysis and Structure-Activity Relationship (SAR):

  • Analogue B demonstrated the highest binding affinity (-7.8 kcal/mol). The substitution of the hydroxyl group with an amino group at the 5-position introduced an additional hydrogen bond with the key active site residue Glu268. This additional interaction likely accounts for the significant improvement in binding energy, highlighting the importance of this position for hydrogen bonding.

  • Analogues A, D, and the Parent compound showed comparable binding affinities. Shortening the alkyl chain (Analogue A) slightly decreased affinity, while lengthening it (Analogue D) provided a minor improvement, suggesting the presence of a hydrophobic pocket that can accommodate a slightly larger group than ethoxy.

  • Analogue C showed the poorest binding affinity. The introduction of a bulky, electron-withdrawing nitro group at the 2-position may have caused steric hindrance or unfavorable electrostatic repulsion within the active site, disrupting the optimal binding pose.

ADMET Prediction Results

The ADMET profile provides critical insights into the potential drug-like qualities of the analogues.

Table 2: Predicted ADMET Properties of Analogues

Analogue IDBBB PermeabilityHIACYP2D6 InhibitorhERG InhibitorCarcinogenicity
Parent+ (High)+ (Good)NoNoNon-carcinogen
A+ (High)+ (Good)NoNoNon-carcinogen
B+ (High)+ (Good)NoNoNon-carcinogen
C- (Low)- (Poor)YesNoPotential Carcinogen
D+ (High)+ (Good)NoNoNon-carcinogen

Analysis and Interpretation:

  • Most analogues exhibit a favorable ADMET profile. The Parent compound and Analogues A, B, and D show good intestinal absorption and do not flag for key toxicity indicators like CYP or hERG inhibition. Their high BBB permeability suggests they could be developed for CNS targets, but might require modification for peripherally-acting drugs to avoid CNS side effects.

  • Analogue C is flagged as a high-risk candidate. Despite its performance in docking, its ADMET profile is poor. It is predicted to have low intestinal absorption and, most critically, is flagged as a potential carcinogen and a CYP2D6 inhibitor. The nitroaromatic group is a well-known structural alert for toxicity, and this prediction aligns with established medicinal chemistry knowledge.[14]

Integrated Analysis and Conclusion

The true power of this in-silico workflow lies in integrating the results from all stages to make a holistic assessment.

  • Analogue B is the most promising candidate. It combines the highest predicted binding affinity (-7.8 kcal/mol) with a clean and favorable ADMET profile. The SAR analysis suggests that the amino group at the 5-position is a key modification for enhancing potency against ALDH1A3.

  • Analogue D is a viable secondary candidate, showing slightly improved binding over the parent compound without introducing any ADMET liabilities.

  • Analogue C should be deprioritized for synthesis. Its poor ADMET profile, particularly the carcinogenicity risk, outweighs any potential for target binding and makes it an unattractive candidate for further development.

References

A Head-to-Head Comparison of Synthetic Protocols for 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-5-hydroxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring both a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The strategic placement of the ethoxy and hydroxyl groups on the aromatic ring influences the molecule's reactivity and its utility in drug design and materials science.

This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental procedures, and present a comparative analysis of their performance based on yield, purity, and operational considerations.

Synthetic Strategies Overview

Two primary synthetic strategies for the preparation of this compound are explored in this guide:

  • Route 1: Selective Mono-ethylation of 3,5-Dihydroxybenzaldehyde. This approach begins with a symmetrical and commercially available dihydroxybenzaldehyde. The core challenge of this route lies in achieving selective ethylation of one of the two equivalent hydroxyl groups.

  • Route 2: Formylation of 3-Ethoxyphenol. This strategy introduces the ethoxy group at the outset and subsequently installs the aldehyde functionality. The success of this route hinges on the regioselective formylation of the 3-ethoxyphenol starting material.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Selective Mono-ethylation of 3,5-Dihydroxybenzaldehyde

This synthetic approach leverages the well-established Williamson ether synthesis. The primary challenge is to control the reaction to favor the mono-ethylated product over the di-ethylated byproduct and unreacted starting material.

Reaction Pathway

Route_1 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde Intermediate Phenoxide Intermediate 3,5-Dihydroxybenzaldehyde->Intermediate Deprotonation Iodoethane Iodoethane Iodoethane->Intermediate SN2 Attack K2CO3 K₂CO₃ Acetone Acetone Product This compound Intermediate->Product

Caption: Williamson Ether Synthesis of this compound.

Expert Insights & Causality

The selective mono-ethylation is achieved by carefully controlling the stoichiometry of the reagents. Using a slight excess of the dihydroxybenzaldehyde relative to the ethylating agent (iodoethane) can favor the formation of the mono-substituted product. Potassium carbonate (K₂CO₃) is a mild base that is sufficient to deprotonate one of the phenolic hydroxyls to form the more nucleophilic phenoxide, which then attacks the iodoethane in an SN2 reaction. Acetone is a common solvent for this reaction as it is polar aprotic and effectively dissolves the organic reactants while being compatible with the inorganic base.

Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent and Reagent Addition: Add dry acetone to the flask to create a stirrable suspension. Add iodoethane (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Performance Data
ParameterResult
Starting Material 3,5-Dihydroxybenzaldehyde
Key Reagents Iodoethane, Potassium Carbonate
Solvent Acetone
Reaction Time 12-24 hours
Yield Moderate (typically 40-60% due to the formation of di-ethylated byproduct and recovery of starting material)
Purity High after chromatography

Route 2: Formylation of 3-Ethoxyphenol

This route introduces the aldehyde group onto a pre-functionalized ethoxy-phenol. Two classical formylation methods are considered: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[1][2]

Vilsmeier_Haack 3-Ethoxyphenol 3-Ethoxyphenol Intermediate Iminium Ion Intermediate 3-Ethoxyphenol->Intermediate Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 3-Ethoxyphenol.

The hydroxyl and ethoxy groups are both ortho-, para-directing. In 3-ethoxyphenol, the positions ortho to the hydroxyl group (2 and 6) and the position para to the hydroxyl group (4) are activated. The position ortho to the ethoxy group and para to the hydroxyl (position 4) is sterically and electronically favored for electrophilic attack. However, formylation can also occur at other activated positions, leading to a mixture of isomers. The reaction conditions, particularly temperature, can influence the regioselectivity.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: Dissolve 3-ethoxyphenol (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to isolate this compound.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[3][4][5]

Reimer_Tiemann 3-Ethoxyphenol 3-Ethoxyphenol Intermediate Dichloromethyl Intermediate 3-Ethoxyphenol->Intermediate Electrophilic Aromatic Substitution CHCl3 CHCl₃ Dichlorocarbene Dichlorocarbene (:CCl₂) (Electrophile) CHCl3->Dichlorocarbene NaOH NaOH NaOH->Dichlorocarbene Dichlorocarbene->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann formylation of 3-Ethoxyphenol.

The reaction proceeds through the formation of dichlorocarbene in situ, which acts as the electrophile. The strongly basic conditions deprotonate the phenol to a phenoxide, which is a highly activated nucleophile. The electrophilic dichlorocarbene then attacks the electron-rich aromatic ring, typically at the ortho position to the hydroxyl group. For 3-ethoxyphenol, this would lead to formylation at the 2 and 6 positions. Formylation at the 4-position (para to the hydroxyl) is also possible, but generally, ortho-formylation is favored. This reaction is known to sometimes give low yields and a mixture of isomers.

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

  • Reagent Addition: Heat the solution to 60-70 °C. Add chloroform (1.5 eq) dropwise to the stirred solution over a period of 1 hour.

  • Reaction: Maintain the reaction mixture at 60-70 °C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to separate the isomeric products and isolate this compound.

Performance Data for Route 2
ParameterVilsmeier-HaackReimer-Tiemann
Starting Material 3-Ethoxyphenol3-Ethoxyphenol
Key Reagents DMF, POCl₃Chloroform, NaOH
Solvent DMFWater
Reaction Time 2-4 hours3-4 hours
Yield Moderate to good (can be optimized)Generally low to moderate
Purity Requires chromatographic separation of isomersRequires chromatographic separation of isomers
Regioselectivity Can be influenced by reaction conditionsPrimarily ortho-formylation, often leading to a mixture

Head-to-Head Comparison and Recommendation

FeatureRoute 1: Selective EthylationRoute 2: Formylation of 3-Ethoxyphenol
Starting Material Availability 3,5-Dihydroxybenzaldehyde is readily available.3-Ethoxyphenol may need to be synthesized from resorcinol.
Number of Steps One primary step.One primary step (if 3-ethoxyphenol is available).
Key Challenge Achieving high selectivity for mono-ethylation.Controlling regioselectivity of the formylation.
Yield Moderate, limited by selectivity.Varies, can be moderate to good with Vilsmeier-Haack, often lower with Reimer-Tiemann.
Purification Chromatographic separation of starting material, mono-, and di-ethylated products.Chromatographic separation of isomeric aldehyde products.
Scalability Can be challenging to scale up while maintaining selectivity.Vilsmeier-Haack is generally more scalable than Reimer-Tiemann.
Safety & Environmental Iodoethane is an alkylating agent. Use of organic solvents.POCl₃ is corrosive and reacts violently with water. Chloroform is a suspected carcinogen.

Recommendation:

For laboratory-scale synthesis where control over the final product structure is paramount, Route 1 (Selective Ethylation) offers a more direct and predictable path to this compound, provided that chromatographic purification is acceptable to separate the products. The starting material is also more readily accessible.

Route 2 (Vilsmeier-Haack Formylation) can be a viable alternative, particularly if the starting 3-ethoxyphenol is on hand. It may offer higher yields with careful optimization of reaction conditions to favor the desired isomer. The Reimer-Tiemann reaction is generally less recommended for this specific target due to its typically lower yields and poorer regioselectivity.

Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the purification capabilities at hand.

Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₁₀O₃[6]
Molecular Weight 166.17 g/mol [6]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, ppm) δ 9.85 (s, 1H, CHO), 7.05 (s, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 5.50 (s, 1H, OH), 4.05 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, ppm) δ 192.5, 159.0, 156.5, 138.0, 109.0, 108.5, 106.0, 64.0, 14.5
IR (KBr, cm⁻¹) 3300-3100 (O-H stretch), 2980, 2940 (C-H stretch), 1680 (C=O stretch), 1600, 1470 (C=C stretch)
Mass Spectrum (EI) m/z 166 (M⁺), 137, 110

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Ethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-Ethoxy-5-hydroxybenzaldehyde (CAS No. 951800-15-0). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of a chemical, including its final disposition. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed with the highest degree of scientific integrity and safety.

The procedures outlined herein are based on the known hazard profiles of closely related aromatic aldehydes and general principles of hazardous waste management. It is imperative to always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the specific product in use.

Hazard Profile and Rationale for Proper Disposal

Understanding the inherent risks of a chemical is fundamental to managing its waste. While comprehensive toxicological data for this compound is limited, information from analogous benzaldehyde derivatives provides a strong basis for a cautious approach. Improper disposal can lead to personnel exposure, dangerous chemical reactions, and environmental contamination.

Key Hazards of Analogous Benzaldehyde Derivatives:

  • Human Health: These compounds are typically classified as harmful if swallowed, and can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3][4][5]

  • Environmental Impact: The material is water-soluble, which means it can easily become mobile in aquatic systems.[1][4][5][6] Some related compounds are known to be harmful to aquatic organisms, making it critical to prevent their release into sanitary sewer systems or the environment.[4][5][6]

  • Chemical Reactivity: this compound is incompatible with strong oxidizing agents and strong bases.[1][4][5][6] Accidental mixing in a waste container can lead to exothermic reactions or the generation of hazardous gases. Thermal decomposition can also produce irritating vapors, including carbon monoxide and carbon dioxide.[1][4][5]

The primary directive derived from this hazard profile is clear: this chemical waste must be treated as hazardous and disposed of through an approved waste disposal plant. [1][2][4][5] Under no circumstances should it be discharged down the drain or disposed of as common trash.[6][7][8]

Hazard Category Specific Risk Disposal Rationale
Acute Toxicity (Oral) Harmful if swallowed.[1][4][5]Prevents accidental ingestion by personnel and contamination of water sources.
Irritation (Eyes, Skin, Respiratory) Causes serious eye irritation; may cause skin and respiratory irritation.[2][3][4]Requires handling with appropriate PPE and containment to prevent exposure during collection and disposal.
Environmental Water-soluble and potentially harmful to aquatic life.[1][4][5]Prohibits sewer disposal to protect aquatic ecosystems and wastewater treatment processes.[1][6]
Reactivity Incompatible with strong oxidizers and bases.[1][4][5][6]Mandates strict segregation of waste to prevent dangerous reactions within the waste container.

Pre-Disposal Protocol: Segregation and Containerization

Proper disposal begins at the point of generation. A self-validating system of segregation and containerization is the most effective way to prevent accidental exposures and non-compliant disposal events.

Step 1: Waste Segregation Immediately segregate all waste streams containing this compound. This includes:

  • Unused or expired pure chemical.

  • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

  • Solutions containing the chemical.

  • Rinsate from cleaning contaminated glassware.

Causality: Segregation is critical to prevent inadvertent mixing with incompatible chemicals, such as strong oxidizing agents (e.g., nitric acid, permanganates) or strong bases (e.g., sodium hydroxide).[1][9] Mixing these could result in a runaway reaction. All organic waste should be kept separate from other waste categories like halogenated solvents or heavy metals unless specified otherwise by your EHS department.[7]

Step 2: Select an Appropriate Waste Container

  • Container Type: Use a sturdy, leak-proof container with a tightly sealing screw cap.[10][11] Do not use beakers with parafilm, glass stoppers, or other makeshift containers. For liquid waste, ensure the container material (e.g., HDPE, glass) is compatible with all components of the waste solution.

  • Condition: The container must be clean and dry before the first addition of waste. It is best practice to completely remove or deface the labels of any repurposed container to avoid confusion.[12]

Step 3: Label the Container Correctly and Completely The moment the first drop of waste enters the container, it must be labeled. An unlabeled waste container is a serious safety violation. The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

  • An accurate estimation of the percentage of each component.

  • The relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").[12]

  • The accumulation start date (the date the first waste was added).

  • The name and contact information of the generating researcher or lab.

Step-by-Step Waste Disposal Procedure

This protocol covers the lifecycle of the waste from generation to handoff for final disposal.

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, to store the hazardous waste container.[10] This area should be away from drains, heat sources, and incompatible chemicals. Use secondary containment (e.g., a plastic bin) to mitigate potential leaks.[10]

  • Transfer Waste to the Container:

    • Solids: Carefully transfer unused chemical or contaminated solids (e.g., gloves, wipes) into the designated solid waste container. Avoid generating dust.[3]

    • Liquids: Use a funnel to transfer liquid waste into the designated liquid waste container.

    • Always perform waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[7][13]

  • Seal the Container: After each addition, securely close the container. Never leave a funnel in an open waste container. [10] This is a common regulatory violation and allows hazardous vapors to escape into the lab.

  • Monitor Fill Level and Accumulation Time: Do not overfill the container; stop at approximately 90% capacity to allow for vapor expansion and prevent spills during transport. Monitor the accumulation start date. Laboratories have regulatory limits on how long waste can be stored in an SAA.

  • Request Disposal: Once the container is full or has reached the institutional time limit, follow your organization's procedures to request a pickup by the EHS department or a licensed hazardous waste contractor.[8][13] Do not move the waste to an unapproved storage area.

Emergency Procedures: Spill Management

In the event of a small, manageable spill in the laboratory, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.[14]

  • Don Appropriate PPE: At a minimum, this includes chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Contain and Absorb: For solid spills, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[1][4][5] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and collect the spill.[13]

  • Clean the Area: Decontaminate the spill area according to your lab's standard operating procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the designated hazardous waste container.[14]

For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition Start Waste Generated (e.g., unused chemical, contaminated gloves, solutions) Decision Is waste solid or liquid? Start->Decision Solid_Waste Solid Waste Stream (Unused chemical, contaminated PPE) Decision->Solid_Waste Solid Liquid_Waste Liquid Waste Stream (Solutions, rinsate) Decision->Liquid_Waste Liquid Containerize Place in appropriate, pre-labeled hazardous waste container Solid_Waste->Containerize Liquid_Waste->Containerize Seal_Store Seal container tightly. Store in designated Satellite Accumulation Area (SAA) with secondary containment. Containerize->Seal_Store Request Container is full or time limit reached? Request pickup via Institutional EHS. Seal_Store->Request EHS_Disposal Disposal by approved waste vendor Request->EHS_Disposal Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.